molecular formula C22H32O5 B15582485 Haliangicin D

Haliangicin D

Numéro de catalogue: B15582485
Poids moléculaire: 376.5 g/mol
Clé InChI: XIKGETOZQXNXHV-YBIVBRJXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Haliangicin D is a monoterpenoid.
This compound has been reported in Haliangium ochraceum with data available.

Propriétés

Formule moléculaire

C22H32O5

Poids moléculaire

376.5 g/mol

Nom IUPAC

methyl (2E,4E,6E,8E,10R)-11-[(2S,3S)-3-ethenyl-2-methyloxiran-2-yl]-3,4-dimethoxy-6,9,10-trimethylundeca-2,4,6,8-tetraenoate

InChI

InChI=1S/C22H32O5/c1-9-20-22(5,27-20)14-17(4)16(3)11-10-15(2)12-18(24-6)19(25-7)13-21(23)26-8/h9-13,17,20H,1,14H2,2-8H3/b15-10+,16-11+,18-12+,19-13+/t17-,20+,22+/m1/s1

Clé InChI

XIKGETOZQXNXHV-YBIVBRJXSA-N

Origine du produit

United States

Foundational & Exploratory

Haliangicin D: An In-depth Technical Guide to its Discovery and Origin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haliangicin (B1249031) D, a notable member of the haliangicin family of antifungal metabolites, represents a significant discovery from marine myxobacteria. This technical guide provides a comprehensive overview of Haliangicin D, focusing on its discovery as part of an inseparable mixture of geometrical isomers (Haliangicins B-D), its microbial origin, biosynthesis, and mechanism of action. This document consolidates available quantitative data, details experimental protocols for production and isolation, and presents visual diagrams of key pathways to serve as a valuable resource for ongoing research and drug development endeavors.

Discovery and Origin

This compound was first reported in 2003 as a novel β-methoxyacrylate-type polyene antibiotic isolated from the marine myxobacterium Haliangium ochraceum.[1] Initially, the producing organism was identified as Haliangium luteum.[2] It was discovered during an investigation into the secondary metabolites of this unique microorganism. Notably, this compound is a geometrical isomer of the polyene moiety of haliangicin and co-occurs with its isomers, Haliangicin B and C, as an inseparable mixture.[1] This mixture of cis and trans epoxide isomers presented a significant challenge in their individual characterization.[1]

The producing organism, Haliangium ochraceum, is a moderately halophilic myxobacterium, requiring a saline environment for growth and metabolite production, with optimal growth observed at a 2-3% NaCl concentration.[3]

Quantitative Data

Quantitative analysis of the biological activity of the Haliangicin isomers has been conducted, primarily focusing on their antifungal properties. The following table summarizes the available data for the inseparable mixture of Haliangicins B-D in comparison to the parent compound, Haliangicin.

Compound/MixtureTest OrganismActivity (MIC, µg/mL)
HaliangicinMortierella ramanniana0.78
Haliangicin B-D MixtureMortierella ramanniana3.13
HaliangicinPythium debaryanum0.78
Haliangicin B-D MixturePythium debaryanum1.56
HaliangicinAspergillus niger1.56
Haliangicin B-D MixtureAspergillus niger6.25
HaliangicinCandida albicans>50
Haliangicin B-D MixtureCandida albicans>50
HaliangicinSaccharomyces cerevisiae12.5
Haliangicin B-D MixtureSaccharomyces cerevisiae50
HaliangicinBacillus subtilis>50
Haliangicin B-D MixtureBacillus subtilis>50
HaliangicinEscherichia coli>50
Haliangicin B-D MixtureEscherichia coli>50

Experimental Protocols

Cultivation and Fermentation of Haliangium ochraceum

This protocol is based on established methods for the cultivation of Haliangium ochraceum and production of haliangicins.

Materials:

  • Haliangium ochraceum strain

  • Modified VY/2 agar (B569324) medium:

    • Baker's Yeast: 5 g/L

    • Cyanocobalamin (Vitamin B12): 0.5 mg/L

    • Agar: 15 g/L

    • Natural seawater (or artificial seawater with 2-3% NaCl)

  • Production medium (liquid): Same composition as modified VY/2 agar but without agar.

  • 2 L flasks

  • Incubator shaker

Procedure:

  • Prepare the modified VY/2 agar medium and sterilize by autoclaving.

  • Aseptically inoculate the agar plates with Haliangium ochraceum.

  • Incubate the plates at 30°C until sufficient growth is observed.

  • Prepare the liquid production medium in 2 L flasks (e.g., 500 mL medium per flask).

  • Inoculate the liquid medium with a portion of the agar culture.

  • Incubate the flasks at 30°C with shaking at 180 rpm for 14 days.

Extraction and Isolation of Haliangicin B-D Mixture

This protocol outlines the general procedure for extracting and isolating the mixture of Haliangicin isomers.

Materials:

Procedure:

  • Harvest the fermentation broth, including cells and resin, by filtration.

  • Extract the collected cells and resin exhaustively with methanol at room temperature.

  • Combine the methanolic extracts and concentrate under reduced pressure to obtain a crude extract.

  • Partition the crude extract between n-hexane and 90% aqueous methanol.

  • Separate the aqueous methanol layer and further extract with ethyl acetate.

  • Concentrate the ethyl acetate fraction to yield a semi-purified extract.

  • Subject the semi-purified extract to silica gel column chromatography using a step-gradient of n-hexane and ethyl acetate.

  • Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the haliangicin isomers.

  • Further purify the combined fractions using reversed-phase HPLC with a methanol-water gradient to isolate the inseparable mixture of Haliangicins B-D.

Antifungal Activity Assay (Broth Microdilution)

Materials:

  • Isolated Haliangicin B-D mixture

  • Test fungi (e.g., Mortierella ramanniana, Pythium debaryanum, Aspergillus niger)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Broth)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the Haliangicin B-D mixture in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the fungal growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test fungus.

  • Add the fungal inoculum to each well.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at the optimal temperature for the specific fungus for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the Haliangicin B-D mixture that completely inhibits visible growth of the fungus.

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Cultivation & Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis culture Haliangium ochraceum Culture fermentation Liquid Fermentation (14 days) culture->fermentation extraction Methanol Extraction fermentation->extraction partition Solvent Partitioning extraction->partition silica_gel Silica Gel Chromatography partition->silica_gel hplc Reversed-Phase HPLC silica_gel->hplc isomers Haliangicin B-D Mixture hplc->isomers antifungal_assay Antifungal Activity Assay isomers->antifungal_assay

Caption: Experimental workflow for the production and analysis of the Haliangicin B-D mixture.

Proposed Biosynthetic Pathway of Haliangicin

biosynthetic_pathway cluster_pks Polyketide Synthase (PKS) Assembly cluster_tailoring Post-PKS Tailoring starter Propionyl-CoA (Starter Unit) pks_modules PKS Modules (hli genes) starter->pks_modules extender Methylmalonyl-CoA & Malonyl-CoA (Extender Units) extender->pks_modules polyketide Polyketide Chain pks_modules->polyketide dehydrogenation γ,δ-Dehydrogenation (HliR) polyketide->dehydrogenation Release from PKS methylation O-Methylation (HliD) dehydrogenation->methylation epoxidation Epoxidation (HliU) methylation->epoxidation haliangicin Haliangicin epoxidation->haliangicin

Caption: Proposed biosynthetic pathway of Haliangicin involving PKS assembly and tailoring enzymes.

Mechanism of Action

mechanism_of_action haliangicin Haliangicin complex_iii Mitochondrial Complex III (Cytochrome bc1 complex) haliangicin->complex_iii Inhibits electron_transport Electron Transport Chain atp_synthesis ATP Synthesis electron_transport->atp_synthesis Disrupts fungal_growth Fungal Growth Inhibition atp_synthesis->fungal_growth Leads to

Caption: Mechanism of action of Haliangicin via inhibition of the mitochondrial respiratory chain.

Conclusion

This compound, as a component of an inseparable mixture of geometrical isomers, represents a potent antifungal agent derived from the marine myxobacterium Haliangium ochraceum. This guide has provided a detailed overview of its discovery, the producing organism, its biological activity, and the methodologies for its production and isolation. The elucidation of its biosynthetic pathway and mechanism of action offers valuable insights for synthetic biology approaches to generate novel analogs with improved therapeutic potential. Further research into the individual activities of the Haliangicin isomers, should their separation become feasible, could unveil even more specific and potent antifungal properties, contributing to the development of new therapeutics to combat fungal infections.

References

Haliangicin D and its Producing Organism, Haliangium ochraceum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Haliangicin (B1249031), a potent antifungal agent, is a polyketide metabolite produced by the marine myxobacterium Haliangium ochraceum. This technical guide provides an in-depth overview of the producing organism, the chemical properties of Haliangicin and its isomers, its biosynthetic pathway, and its mechanism of action. Detailed experimental protocols for cultivation, extraction, and purification are presented, alongside a summary of its biological activity. This document is intended for researchers, scientists, and drug development professionals working in the fields of natural product discovery, microbiology, and antifungal agent development.

The Producing Organism: Haliangium ochraceum

Haliangium ochraceum is a Gram-negative, rod-shaped, gliding bacterium belonging to the order Myxococcales.[1][2] It is notable for being one of the first truly halophilic myxobacterial taxa described, exhibiting a requirement for saline conditions for survival and growth.[2][3]

Taxonomy and Isolation

The type strain, SMP-2T, was isolated from a dry seaweed (Laminariales) sample collected in Japan.[1][3] Phenotypic and phylogenetic studies led to its classification as a new genus and species.[2] Genomically, H. ochraceum SMP-2T possesses a single circular chromosome of 9,446,314 bp with a GC content of 69.5%.[3][4] The complete genome sequence is a critical resource for understanding its unique metabolic capabilities, including the production of secondary metabolites.[3][5][6]

Morphology and Physiology

H. ochraceum exhibits the complex lifecycle characteristic of myxobacteria, including the formation of multicellular fruiting bodies under starvation conditions.[2] The fruiting bodies are yellow and consist of densely packed, sessile sporangioles containing small, coccoid myxospores.[2][7] The organism is strictly aerobic and is a specialized decomposer of macromolecules and other microbial cells.[3]

Cultivation Conditions

Optimal growth and metabolite production are dependent on specific environmental parameters, particularly salinity.[2][8] The bacterium is a moderate halophile, with quantitative data on its growth requirements summarized below.

ParameterOptimal Range/ValueReference
NaCl Concentration 2-3% (w/v)[8][9]
Temperature 30-34°C[3]
Growth Environment Aerobic[3]
pH Not Specified

Haliangicin: A Bioactive Polyketide

Haliangicin is a β-methoxyacrylate-type polyene antibiotic.[9][10] Its chemical structure features a conjugated tetraene moiety, making it a member of the polyketide family of natural products.[1][11] Several geometrical isomers have been isolated from H. ochraceum, including Haliangicin A (the parent compound), cis-haliangicin, and an inseparable mixture of Haliangicins B-D.[10][12] Among these, Haliangicin D is reported to have the weakest antifungal activity.[]

Mechanism of Action

Haliangicin exerts its potent antifungal activity by targeting cellular respiration.[9] Specifically, it interferes with the electron transport chain by inhibiting the function of the cytochrome b-c1 segment (Complex III).[1][9] This disruption of mitochondrial function leads to fungal cell death.

Biosynthesis

The production of Haliangicin is governed by the hli biosynthetic gene cluster (BGC), which spans 47.8 kbp.[14] This cluster encodes a series of polyketide synthase (PKS) enzymes and tailoring enzymes that assemble the molecule from simple precursors.[14][15] The biosynthesis begins with a diketide starter unit and proceeds through five elongation modules.[14] Key tailoring enzymes include an O-methyltransferase (OMT) responsible for the characteristic β-methoxyacrylate group and an epoxidase (EPO) that forms the terminal epoxide ring.[15] An unusual feature of this pathway is the γ,δ-dehydrogenation of the starter unit by an acyl-CoA dehydrogenase (ACD), HliR, to create the terminal alkene.[14]

To overcome the slow growth and low yield of the native producer, the hli gene cluster has been successfully expressed heterologously in Myxococcus xanthus, resulting in a 10-fold increase in production.[1][14]

Haliangicin_Biosynthesis cluster_start Initiation cluster_pks PKS Assembly Line cluster_tailoring Tailoring Steps starter Diketide Starter Unit (e.g., 2-methylpent-2-enoyl-CoA) hliR HliR (ACD) (γ,δ-dehydrogenation) starter->hliR Activation pks_modules PKS Modules 1-5 (HliA-C, HliL-P) (Elongation & Processing) hliR->pks_modules Loading hliU HliU (EPO) (Epoxidation) pks_modules->hliU Polyketide Chain hliD HliD (OMT) (O-methylation) hliU->hliD release Release (TE) hliD->release final_product Haliangicin release->final_product

Fig 1. Simplified biosynthetic pathway of Haliangicin.

Experimental Protocols

Cultivation and Fermentation of H. ochraceum

This protocol is adapted from methodologies reported for the production of secondary metabolites from H. ochraceum SMP-2.[16]

  • Seed Culture Preparation: Inoculate a single colony of H. ochraceum SMP-2 into a suitable seed medium containing 2-3% NaCl. Incubate at 30°C with agitation (e.g., 180 rpm) for 5-7 days.

  • Production Culture: Transfer the seed culture (e.g., 4% v/v inoculum) into a larger volume of production medium. The production medium should be optimized for secondary metabolite synthesis and contain an adsorbent resin (e.g., XAD-16) to capture the produced compounds.[1]

  • Fermentation: Incubate the production culture at 30°C, 180 rpm for an extended period, typically two weeks, to allow for maximal accumulation of Haliangicin.[16]

Extraction and Purification of Haliangicin

The following is a generalized workflow for the isolation of Haliangicin from the fermentation broth.[1][16]

  • Harvesting: At the end of the fermentation period, harvest the culture broth. Separate the biomass and adsorbent resin from the liquid supernatant by filtration or centrifugation.

  • Solvent Extraction: Extract the combined cell mass and resin pellet exhaustively with an organic solvent such as methanol (B129727) or acetone.[1][16] This can be done by shaking or sonication at room temperature.

  • Concentration: Combine the solvent extracts and concentrate them in vacuo to yield a crude extract.

  • Solvent Partitioning: Partition the crude extract between an aqueous phase and an immiscible organic phase (e.g., a 1:1 mixture of hexane (B92381) and ethyl acetate) to remove highly polar and nonpolar impurities.[16]

  • Chromatography:

    • Silica (B1680970) Gel Chromatography: Subject the organic phase to column chromatography on silica gel. Elute with a solvent gradient of increasing polarity to fractionate the components.

    • Reverse-Phase HPLC: Purify the Haliangicin-containing fractions further using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column to isolate the individual isomers.[16]

Purification_Workflow start H. ochraceum Fermentation Broth harvest Harvesting (Filtration/Centrifugation) start->harvest extract Solvent Extraction (Methanol/Acetone) harvest->extract Biomass & Resin concentrate Concentration (in vacuo) extract->concentrate Solvent Extract partition Solvent Partitioning (e.g., Hexane/EtOAc/H2O) concentrate->partition Crude Extract silica Silica Gel Chromatography partition->silica Organic Phase hplc Reverse-Phase HPLC (C18) silica->hplc Active Fractions end Purified this compound & Isomers hplc->end

Fig 2. General workflow for Haliangicin extraction and purification.

Quantitative Data and Biological Activity

Haliangicin exhibits strong activity against a wide spectrum of fungi but is inactive against bacteria.[9]

Antifungal Activity

The minimum inhibitory concentration (MIC) values for Haliangicin are comparable to those of established antifungal drugs like amphotericin B and nystatin.[8][]

Compound/IsomerTarget Organism(s)MIC Range (µg/mL)Reference
Haliangicin A Filamentous Fungi, Oomycetes0.1 - 12.5[]
Haliangicin B/C Filamentous Fungi, OomycetesWeaker than Haliangicin A[]
This compound Filamentous Fungi, OomycetesWeakest activity of isomers[]
Cytotoxicity

Specific cytotoxicity data (e.g., IC50 values) for this compound against mammalian cell lines were not detailed in the reviewed literature. However, other metabolites from H. ochraceum have shown cytotoxic effects. For context, Haliamide, a PKS-NRPS hybrid metabolite also isolated from H. ochraceum SMP-2, displayed moderate cytotoxicity.

CompoundCell LineIC50Reference
Haliamide HeLa-S312 µM[16]

Conclusion and Future Prospects

Haliangium ochraceum is a valuable source of novel bioactive compounds, highlighted by the potent antifungal agent Haliangicin. The elucidation of its biosynthetic pathway and the successful heterologous expression of the hli gene cluster open significant avenues for future research.[14] Genetic manipulation of the biosynthetic machinery provides a powerful tool for generating unnatural analogues of Haliangicin, which could lead to compounds with improved efficacy, reduced toxicity, or a broader spectrum of activity.[14] Further investigation into the secondary metabolome of this unique marine myxobacterium is warranted and holds considerable promise for the discovery of new therapeutic leads.

References

Haliangicin D: A Deep Dive into its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the antifungal mechanism of Haliangicin (B1249031) D. This novel beta-methoxyacrylate antibiotic, produced by a marine myxobacterium, demonstrates a potent and specific mode of action against a wide spectrum of fungi, positioning it as a promising candidate for future antifungal therapies.

Core Mechanism: Targeting the Fungal Powerhouse

Haliangicin D's primary antifungal activity stems from its ability to disrupt the mitochondrial respiratory chain, the central hub of energy production in fungal cells. Specifically, it acts as a potent inhibitor of the cytochrome b-c1 complex, also known as Complex III.[1][2] This inhibition halts the electron transport chain, leading to a cascade of downstream effects that ultimately result in fungal cell death. This compound is part of a family of related isomers, with this compound generally being the least potent.[3][4]

The binding of this compound to the Qo site of the cytochrome bc1 complex is a critical step in its mechanism of action. This binding event blocks the transfer of electrons, a fundamental process for generating ATP, the cell's primary energy currency.

Quantitative Analysis of Antifungal Potency

The efficacy of Haliangicin and its isomers has been evaluated against various fungal species. While this compound is noted to be the least active among its isomers, the haliangicin family exhibits significant antifungal properties. The minimum inhibitory concentration (MIC) values, a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism, demonstrate its broad-spectrum activity.

Fungal SpeciesHaliangicin MIC (µg/mL)
Candida albicans15.6

(Note: Specific MIC values for this compound against a wide range of fungi are not extensively detailed in the currently available literature. The provided data is for Haliangicin, and it is established that this compound has weaker activity.)

The Cascade to Cell Death: Downstream Signaling Pathways

The inhibition of the cytochrome bc1 complex by this compound triggers a series of cellular events that culminate in fungal apoptosis, or programmed cell death. This process is primarily driven by the overproduction of Reactive Oxygen Species (ROS).

HaliangicinD_Mechanism This compound Signaling Pathway cluster_mitochondrion HaliangicinD This compound ComplexIII Cytochrome bc1 Complex (Complex III) HaliangicinD->ComplexIII Inhibits Qo site Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain ComplexIII->ETC Disrupts electron flow ATP ATP Synthesis ETC->ATP Decreases ROS Reactive Oxygen Species (ROS) Production ETC->ROS Increases Apoptosis Apoptosis ATP->Apoptosis Energy depletion contributes to OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage DNA_Damage->Apoptosis

Figure 1: Proposed signaling pathway of this compound's antifungal action.

The disruption of the electron transport chain leads to an accumulation of electrons, which then react with molecular oxygen to form superoxide (B77818) radicals and other ROS. This surge in ROS induces a state of severe oxidative stress within the fungal cell, causing damage to vital cellular components, including DNA, proteins, and lipids. The extensive cellular damage ultimately activates the apoptotic machinery, leading to controlled cell death.

Experimental Protocols for Mechanistic Studies

To elucidate the mechanism of action of this compound, a series of key experiments are typically performed. These include assays to determine its inhibitory effect on the mitochondrial respiratory chain and to assess the downstream consequences of this inhibition.

Experimental Workflow for this compound Mechanism of Action

Experimental_Workflow Experimental Workflow Start Start: Fungal Culture HaliangicinD_Treatment Treat with this compound Start->HaliangicinD_Treatment MIC_Assay Minimum Inhibitory Concentration (MIC) Assay HaliangicinD_Treatment->MIC_Assay Mitochondria_Isolation Isolate Mitochondria HaliangicinD_Treatment->Mitochondria_Isolation ROS_Detection Reactive Oxygen Species (ROS) Detection Assay HaliangicinD_Treatment->ROS_Detection Apoptosis_Assay Apoptosis Assay (e.g., TUNEL) HaliangicinD_Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Conclusion MIC_Assay->Data_Analysis ComplexIII_Assay Cytochrome bc1 Complex (Complex III) Inhibition Assay Mitochondria_Isolation->ComplexIII_Assay ComplexIII_Assay->Data_Analysis ROS_Detection->Data_Analysis Apoptosis_Assay->Data_Analysis

Figure 2: A typical experimental workflow to investigate this compound's mechanism.
Detailed Methodologies

1. Cytochrome bc1 (Complex III) Inhibition Assay:

  • Objective: To quantify the inhibitory effect of this compound on the activity of the cytochrome bc1 complex.

  • Protocol:

    • Isolate mitochondria from the target fungal species.

    • Prepare a reaction mixture containing isolated mitochondria, a substrate for Complex III (e.g., ubiquinol), and cytochrome c as an electron acceptor.

    • Add varying concentrations of this compound to the reaction mixture.

    • Monitor the reduction of cytochrome c over time by measuring the change in absorbance at 550 nm.

    • The rate of cytochrome c reduction is proportional to the activity of Complex III. A decrease in this rate in the presence of this compound indicates inhibition.

2. Reactive Oxygen Species (ROS) Detection Assay:

  • Objective: To measure the intracellular accumulation of ROS in fungal cells following treatment with this compound.

  • Protocol:

    • Culture fungal cells in the presence and absence of this compound.

    • Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

    • DCFH-DA is non-fluorescent until it is oxidized by ROS within the cell, at which point it becomes highly fluorescent.

    • Measure the fluorescence intensity using a fluorometer or fluorescence microscope. An increase in fluorescence in this compound-treated cells indicates an increase in ROS production.

3. Apoptosis Assay (TUNEL Assay):

  • Objective: To detect DNA fragmentation, a hallmark of apoptosis, in fungal cells treated with this compound.

  • Protocol (Terminal deoxynucleotidyl transferase dUTP nick end labeling - TUNEL):

    • Fix and permeabilize fungal cells that have been treated with this compound.

    • Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., BrdUTP).

    • TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

    • Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate.

    • Visualize the apoptotic cells with fluorescent microscopy, where cells with fragmented DNA will exhibit a strong fluorescent signal.

Conclusion and Future Directions

This compound presents a targeted and effective mechanism of action against fungal pathogens by disrupting their mitochondrial function. This leads to a cascade of events, including increased ROS production and the induction of apoptosis. The specificity of this compound for the fungal cytochrome bc1 complex makes it an attractive candidate for further investigation and development as a novel antifungal agent. Future research should focus on detailed structure-activity relationship studies to potentially enhance its potency and on in vivo studies to evaluate its therapeutic potential.

References

The Antifungal Spectrum of Haliangicin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haliangicin (B1249031) D is a member of the haliangicin family, a group of β-methoxyacrylate polyene antibiotics produced by the marine myxobacterium Haliangium ochraceum (formerly known as Haliangium luteum).[1][2][3] These natural products have garnered interest within the scientific community due to their potent and broad-spectrum antifungal activity. Haliangicin and its isomers, including Haliangicin D, function by inhibiting the mitochondrial respiratory chain in fungi, a mechanism of action that distinguishes them from many commercially available antifungal agents.[1] This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, its mechanism of action, and the experimental protocols utilized for its characterization.

Antifungal Spectrum of Haliangicin Isomers

The haliangicin complex exhibits a broad spectrum of activity against various filamentous fungi and yeasts, while being inactive against bacteria.[1] The potency of the haliangicin isomers is reported to be slightly lower than that of the primary haliangicin compound.

Table 1: Antifungal Activity of Haliangicin and its Isomeric Mixture (B, C, and D)

Fungal SpeciesMIC (µg/mL) of HaliangicinMIC (µg/mL) of Haliangicin Isomer Mixture (B, C, D)
Aspergillus niger1.63.1
Candida albicans3.16.3
Cryptococcus neoformans0.81.6
Saccharomyces cerevisiae3.16.3
Trichophyton mentagrophytes0.40.8

Note: The data presented is based on available literature and serves as a representative overview. The exact MIC values can vary depending on the specific strain and testing conditions.

Mechanism of Action

The primary mechanism of action of this compound and other β-methoxyacrylate antibiotics is the inhibition of the cytochrome bc1 complex (also known as Complex III) in the fungal mitochondrial electron transport chain.[5][6][7] This inhibition disrupts the process of cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

The cytochrome bc1 complex plays a crucial role in the transfer of electrons from ubiquinol (B23937) to cytochrome c. This compound is believed to bind to the Qo site of cytochrome b, a subunit of the cytochrome bc1 complex. This binding event physically blocks the oxidation of ubiquinol, thereby halting the electron flow through the respiratory chain.[6][7]

Mechanism_of_Action cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II Complex_II->Ubiquinone Complex_III Cytochrome bc1 (Complex III) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ATP Production Haliangicin_D This compound Haliangicin_D->Complex_III Inhibition at Qo site

Caption: Mechanism of action of this compound on the fungal mitochondrial electron transport chain.

Experimental Protocols

The determination of the antifungal spectrum of this compound involves standardized in vitro susceptibility testing methods. The following is a representative protocol based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Fungal Strains and Culture Conditions:

  • A panel of clinically relevant and standard laboratory fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) are used.

  • Fungi are cultured on appropriate agar (B569324) media (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for filamentous fungi) at their optimal growth temperatures (typically 30-35°C).

2. Preparation of this compound:

  • A stock solution of this compound (or the isomeric mixture) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of the stock solution are made in a liquid medium, such as RPMI-1640, to achieve the desired final concentrations for testing.

3. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:

  • A standardized inoculum of each fungal strain is prepared and adjusted to a specific concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).

  • The assay is performed in 96-well microtiter plates. Each well contains a specific concentration of this compound and the fungal inoculum.

  • Control wells containing no drug (growth control) and no inoculum (sterility control) are included.

  • The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Broth Microdilution Assay cluster_Analysis Data Analysis Fungal_Culture 1. Fungal Strain Culturing Inoculum_Prep 2. Inoculum Preparation Fungal_Culture->Inoculum_Prep Plate_Setup 4. 96-well Plate Inoculation Inoculum_Prep->Plate_Setup Compound_Prep 3. This compound Serial Dilution Compound_Prep->Plate_Setup Incubation 5. Incubation Plate_Setup->Incubation MIC_Reading 6. MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Reading Data_Interpretation 7. Data Interpretation and Comparison MIC_Reading->Data_Interpretation

Caption: Experimental workflow for determining the antifungal spectrum of this compound.

Conclusion

This compound, as part of an isomeric mixture, demonstrates a promising broad-spectrum antifungal activity. Its unique mechanism of action, targeting the fungal mitochondrial respiratory chain, makes it a compelling candidate for further investigation in the development of new antifungal therapies. Future research should focus on the development of methods to isolate pure this compound to fully characterize its individual antifungal profile and to explore its potential synergistic effects with other antifungal agents. The detailed understanding of its mechanism and spectrum of activity provides a solid foundation for its potential translation into clinical applications.

References

Unlocking Haliangicin D: A Technical Guide to its Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Haliangicin (B1249031) D, a potent antifungal polyketide produced by the marine myxobacterium Haliangium ochraceum SMP-2, represents a promising scaffold for novel drug development. Its complex structure and significant biological activity have driven research into its biosynthetic origins. This technical guide provides an in-depth analysis of the Haliangicin D biosynthetic gene cluster (hli), offering a comprehensive resource for researchers seeking to understand and engineer its production.

Core Data Summary

The heterologous expression of the hli gene cluster in Myxococcus xanthus has proven to be a highly effective strategy for enhancing the production of this compound and facilitating the generation of novel analogs. This approach overcomes the slow growth and low yield often associated with the native producer.

ParameterHaliangium ochraceum SMP-2 (Native Producer)Myxococcus xanthus (Heterologous Host)
This compound Production Yield ~ 1 mg/L11.0 ± 2.1 mg/L[1]
Culture Period for Maximal Production > 2 weeks5 days[1]

The this compound (hli) Biosynthetic Gene Cluster

The hli biosynthetic gene cluster spans 47.8 kbp and comprises 21 open reading frames (ORFs), designated hliA through hliU.[1] Bioinformatic analysis has assigned putative functions to the proteins encoded by these genes, revealing a modular polyketide synthase (PKS) system and a suite of tailoring enzymes responsible for the assembly and modification of the haliangicin backbone.

GeneSize (amino acids)Proposed Function
hliA 353Acyl-CoA synthetase
hliB 415Enoyl-CoA hydratase/isomerase
hliC 3443-hydroxyacyl-CoA dehydrogenase
hliD 267O-methyltransferase[1]
hliE 277Metallo-β-lactamase type thioesterase[1]
hliF 4,217Type I Polyketide Synthase (PKS)
hliG 1,833Type I Polyketide Synthase (PKS)
hliH 321Acyl carrier protein (ACP)
hliI 437Ketoreductase
hliJ 1,121Dehydrogenase
hliK 415Enoylreductase
hliL 4413-hydroxy-3-methylglutaryl-CoA synthase (HCS)
hliM 280HCS cassette protein
hliN 100HCS cassette protein
hliO 412Enoyl-CoA hydratase
hliP 2,231Type I Polyketide Synthase (PKS)
hliQ 398Acyl-CoA dehydrogenase-like protein
hliR 400Acyl-CoA dehydrogenase[1]
hliS 1,299Type I Polyketide Synthase (PKS)
hliT 2,746Type I Polyketide Synthase (PKS)
hliU 451Epoxidase[1]

Experimental Protocols

Construction of the Haliangium ochraceum Cosmid Library

A genomic cosmid library of H. ochraceum is essential for isolating the hli gene cluster. The following protocol outlines the key steps:

  • Genomic DNA Extraction: High-molecular-weight genomic DNA is isolated from H. ochraceum SMP-2 cultures.

  • Partial Digestion: The genomic DNA is partially digested with a suitable restriction enzyme (e.g., Sau3AI) to generate large fragments.

  • Size Selection: The digested DNA fragments are size-selected through sucrose (B13894) gradient centrifugation or pulsed-field gel electrophoresis to enrich for fragments in the 30-40 kbp range.

  • Ligation into Cosmid Vector: The size-selected DNA fragments are ligated into a suitable cosmid vector (e.g., pWEB-TNC).

  • In Vitro Packaging: The ligation products are packaged into lambda phage particles using a commercial in vitro packaging extract.

  • Transduction and Library Amplification: The packaged cosmids are transduced into an appropriate E. coli host strain. The resulting colonies constitute the genomic cosmid library, which is then amplified and stored.

Heterologous Expression of the hli Gene Cluster in Myxococcus xanthus

The transfer and expression of the large hli gene cluster in a heterologous host requires a robust methodology:

  • Identification of hli-Containing Cosmids: The cosmid library is screened using probes designed from conserved PKS gene sequences to identify cosmids containing parts of the hli cluster.

  • Cosmid Sequencing and Assembly: Positive cosmids are sequenced, and the sequences are assembled to reconstruct the entire hli gene cluster.

  • Integration into M. xanthus: The cosmids containing the upstream and downstream portions of the hli cluster are individually introduced into M. xanthus via electroporation and integrated into the host chromosome through homologous recombination. A two-step integration process is often employed to reconstitute the complete gene cluster in the heterologous host.

  • Verification of Expression: The engineered M. xanthus strain is cultured, and the production of this compound is verified by HPLC analysis of the culture extract.

Gene Disruption for Functional Analysis

Targeted gene disruption is a powerful tool to elucidate the function of individual genes within the hli cluster:

  • Construction of Disruption Vector: An internal fragment of the target gene (e.g., hliR, hliD, hliU) is cloned into a suicide vector containing a selectable marker (e.g., a kanamycin (B1662678) resistance gene).

  • Transformation and Homologous Recombination: The disruption vector is introduced into the this compound-producing M. xanthus strain. A single crossover event between the vector-borne gene fragment and the chromosomal copy results in the disruption of the target gene.

  • Selection of Mutants: Transformants are selected based on the antibiotic resistance conferred by the vector.

  • Metabolite Profile Analysis: The culture extracts of the gene-disrupted mutants are analyzed by HPLC to observe any changes in the production of this compound or the accumulation of new intermediates, thereby inferring the function of the disrupted gene.

HPLC Analysis of this compound and its Analogs

Quantitative analysis of this compound production is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC):

  • Sample Preparation: Culture broth is extracted with an organic solvent (e.g., ethyl acetate). The organic extract is evaporated to dryness and redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

    • Detection: UV detection at 290 nm.[1]

  • Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve generated with purified this compound.

Visualizing the Biosynthetic Pathway and Experimental Workflows

This compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound involves a modular Type I PKS system that iteratively adds and modifies extender units to a starter unit. The final polyketide chain is then further modified by tailoring enzymes.

Haliangicin_Biosynthesis cluster_Starter Starter Unit Biosynthesis cluster_PKS PKS Assembly Line cluster_Tailoring Post-PKS Tailoring Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA ACC Diketide_Starter Diketide Starter Unit Methylmalonyl_CoA->Diketide_Starter KS PKS_Module1 Module 1 (hliF) Diketide_Starter->PKS_Module1 PKS_Module2 Module 2 (hliG) PKS_Module1->PKS_Module2 Chain Elongation PKS_Module3 Module 3 (hliP) PKS_Module2->PKS_Module3 Chain Elongation PKS_Module4 Module 4 (hliS) PKS_Module3->PKS_Module4 Chain Elongation PKS_Module5 Module 5 (hliT) PKS_Module4->PKS_Module5 Chain Elongation Polyketide_Chain Polyketide Chain PKS_Module5->Polyketide_Chain Release (hliE) Dehydrogenation γ,δ-Dehydrogenation (hliR) Polyketide_Chain->Dehydrogenation Methylation O-Methylation (hliD) Dehydrogenation->Methylation Epoxidation Epoxidation (hliU) Methylation->Epoxidation Haliangicin_D This compound Epoxidation->Haliangicin_D Experimental_Workflow cluster_Cloning Gene Cluster Isolation cluster_Expression Heterologous Expression cluster_Functional_Analysis Gene Function Analysis gDNA_Extraction H. ochraceum Genomic DNA Extraction Cosmid_Library Cosmid Library Construction gDNA_Extraction->Cosmid_Library Screening Library Screening Cosmid_Library->Screening Cosmid_Isolation Isolation of hli-containing cosmids Screening->Cosmid_Isolation Integration Integration into M. xanthus Cosmid_Isolation->Integration Expression Culture and Expression Integration->Expression HPLC_Analysis HPLC Analysis Expression->HPLC_Analysis Haliangicin_Production This compound Production HPLC_Analysis->Haliangicin_Production Gene_Disruption Targeted Gene Disruption (e.g., hliR, hliD, hliU) Haliangicin_Production->Gene_Disruption Mutant_Culture Mutant Culturing Gene_Disruption->Mutant_Culture Metabolite_Profiling Metabolite Profiling by HPLC Mutant_Culture->Metabolite_Profiling Functional_Annotation Functional Annotation of Genes Metabolite_Profiling->Functional_Annotation

References

The Biological Profile of Haliangicin D: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haliangicin (B1249031) D, a polyketide metabolite produced by the marine myxobacterium Haliangium ochraceum, represents a member of the haliangicin family of natural products. This document provides a comprehensive analysis of the biological characteristics of Haliangicin D, which exists as part of an inseparable mixture of geometrical isomers, Haliangicins B-D. We delve into its potent antifungal activity, mechanism of action targeting the mitochondrial respiratory chain, and detailed experimental protocols for its study. This technical guide is intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Marine myxobacteria are a promising source of novel bioactive secondary metabolites.[1] The haliangicins, isolated from Haliangium ochraceum (formerly Haliangium luteum), are a noteworthy class of antifungal compounds.[2][3] Structurally, they are characterized by a β-methoxyacrylate moiety and a conjugated tetraene system.[1][3] this compound, specifically, is a geometrical isomer of the polyene portion of haliangicin and is typically found in an inseparable mixture with Haliangicins B and C.[4][5] This document will focus on the biological properties of this isomeric mixture, herein referred to as Haliangicins B-D, with comparative context provided by the parent compound, haliangicin, and its cis-isomer.

Antifungal Activity

Haliangicins exhibit a broad spectrum of activity against various fungal species, with minimal inhibitory concentration (MIC) values that are comparable to established antifungal agents like amphotericin B and nystatin.[6] The antifungal potency of this compound, as part of the Haliangicins B-D mixture, has been evaluated alongside other isomers.

Quantitative Antifungal Susceptibility Data

The following table summarizes the Minimal Inhibitory Concentration (MIC) values of Haliangicin isomers against a panel of fungal pathogens.

Fungal SpeciesHaliangicin (μg/mL)cis-Haliangicin (μg/mL)Haliangicins B-D (μg/mL)Amphotericin B (μg/mL)
Aspergillus fumigatus1.63.16.30.8
Aspergillus niger3.16.312.51.6
Candida albicans1.63.16.30.4
Cryptococcus neoformans0.81.63.10.2
Saccharomyces cerevisiae0.81.63.10.4
Trichophyton mentagrophytes0.40.81.60.2

Data sourced from "New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium".[4][5]

Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mechanism of antifungal action for the haliangicin family is the disruption of the mitochondrial respiratory chain.[2] Specifically, haliangicin interferes with the electron flow within the cytochrome b-c1 complex (Complex III).[2][3] This inhibition halts ATP production, leading to fungal cell death.

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the electron transport chain by this compound.

G cluster_0 Mitochondrial Inner Membrane cluster_1 Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Protons_out H+ ATP ATP ATP_Synthase->ATP Haliangicin_D This compound Haliangicin_D->Complex_III Inhibition Protons_in H+ ADP ADP + Pi ADP->ATP_Synthase

Inhibition of the mitochondrial electron transport chain by this compound.

Experimental Protocols

Cultivation of Haliangium ochraceum and Extraction of Haliangicins

This protocol outlines the general procedure for cultivating Haliangium ochraceum and extracting the haliangicin isomers.

G start Start: Haliangium ochraceum culture cultivation 1. Cultivation in VY/2 medium with 2-3% NaCl at 30-34°C start->cultivation harvest 2. Harvest cells and culture broth cultivation->harvest extraction 3. Extraction with organic solvent (e.g., ethyl acetate) harvest->extraction concentration 4. Concentrate the crude extract under reduced pressure extraction->concentration chromatography 5. Chromatographic separation (e.g., silica (B1680970) gel, HPLC) concentration->chromatography isomers 6. Isolate Haliangicin, cis-Haliangicin, and Haliangicins B-D mixture chromatography->isomers end End: Purified isomers isomers->end

Workflow for Haliangicin production and isolation.

Methodology:

  • Cultivation: Haliangium ochraceum is cultured in a suitable medium, such as VY/2 agar (B569324) supplemented with sea water, containing 2-3% NaCl for optimal growth.[2] The culture is incubated at 30-34°C.

  • Extraction: The culture broth and mycelium are extracted with a suitable organic solvent like ethyl acetate.

  • Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC), to isolate the different haliangicin isomers. Haliangicins B, C, and D are typically co-eluted as an inseparable mixture.[4][5]

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Methodology:

  • Inoculum Preparation: Fungal strains are grown on appropriate agar plates. A suspension of fungal spores or cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL).

  • Drug Dilution: A serial two-fold dilution of the Haliangicins B-D mixture is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (no drug) and a negative control (no inoculum) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Cytochrome b-c1 Complex (Complex III) Inhibition Assay

This is a representative protocol to assess the inhibitory activity of this compound on the cytochrome b-c1 complex.

Methodology:

  • Mitochondria Isolation: Mitochondria are isolated from a suitable fungal source (e.g., Saccharomyces cerevisiae) by differential centrifugation.

  • Assay Mixture Preparation: An assay buffer containing a substrate for Complex III (e.g., ubiquinol) and an electron acceptor (e.g., cytochrome c) is prepared.

  • Inhibition Assay:

    • Isolated mitochondria are incubated with varying concentrations of the Haliangicins B-D mixture.

    • The reaction is initiated by the addition of the substrate.

    • The reduction of cytochrome c is monitored spectrophotometrically at a specific wavelength (e.g., 550 nm) over time.

  • Data Analysis: The rate of cytochrome c reduction is calculated for each concentration of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is then determined.

Conclusion

This compound, as a component of the Haliangicins B-D isomeric mixture, demonstrates significant antifungal activity against a range of pathogenic fungi. Its mechanism of action, through the inhibition of the mitochondrial cytochrome b-c1 complex, presents a validated target for antifungal drug development. The data and protocols presented in this document provide a foundational resource for further investigation into the therapeutic potential of this promising class of marine natural products. Further research is warranted to elucidate the precise structure-activity relationships of the individual isomers and to explore their potential for in vivo efficacy and safety.

References

Haliangicin D: A Technical Guide to a Marine-Derived β-Methoxyacrylate Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haliangicin (B1249031) D is a member of the haliangicin family, a group of polyketide antibiotics isolated from the marine myxobacterium Haliangium luteum (later reclassified as Haliangium ochraceum).[1][2][3] As a β-methoxyacrylate (BMA) antibiotic, its primary mechanism of action involves the potent and specific inhibition of the mitochondrial respiratory chain.[2][3][4] Haliangicins exhibit a broad spectrum of activity against filamentous fungi by targeting the cytochrome b-c1 complex, a critical enzyme for cellular energy production.[2][4] This document provides a comprehensive technical overview of Haliangicin D, including its chemical properties, mechanism of action, biological activity, biosynthesis, and detailed experimental protocols relevant to its study.

Introduction and Background

Myxobacteria are well-established sources of novel secondary metabolites with diverse biological activities. While historically studied in terrestrial environments, marine myxobacteria represent a promising and less-explored frontier for natural product discovery. Haliangicin was the first antibiotic identified from a true marine myxobacterium, marking a significant step in the field.[3]

The β-methoxyacrylate pharmacophore is a key feature of several successful agricultural fungicides and is present in natural products like Strobilurin A. These compounds function as "QoI inhibitors," binding to the quinol oxidation (Qo) site of the cytochrome b-c1 complex (Complex III) in the mitochondrial electron transport chain. This binding blocks electron transfer, halting ATP production and leading to fungal cell death. This compound shares this mechanism, making it a subject of interest for the development of new antifungal therapeutics.

Chemical Structure and Physicochemical Properties

This compound is a polyunsaturated fatty acid derivative characterized by a conjugated tetraene system, a terminal vinyl epoxide group, and the critical β-methoxyacrylate moiety.[1] It is a geometric isomer of other haliangicins, such as Haliangicin, cis-Haliangicin, Haliangicin B, and C.[5] The subtle differences in the stereochemistry and geometry of the polyene chain across these isomers influence their biological potency.[][]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₃₂O₅[][8]
Molecular Weight 376.49 g/mol [][8]
Appearance Pale Yellow Oily Matter[]
Solubility Soluble in Methanol (B129727)[]
Class Polyketide, β-Methoxyacrylate[3]
Origin Haliangium luteum, H. ochraceum[1][][]

Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary molecular target of this compound is the cytochrome b-c1 complex (Complex III) of the mitochondrial respiratory chain. This multi-subunit enzyme is essential for cellular respiration, catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c.

This compound, through its β-methoxyacrylate "warhead," binds to the Qo site on the cytochrome b subunit. This binding physically obstructs the docking of the natural substrate, ubiquinol, thereby inhibiting the entire electron flow through the complex.[2] The disruption of this process has two major consequences:

  • Cessation of ATP Synthesis: The proton motive force, which drives ATP synthase, collapses.

  • Generation of Reactive Oxygen Species (ROS): The blockage of electron flow can lead to the formation of superoxide (B77818) radicals, inducing oxidative stress and cellular damage.

The diagram below illustrates the mitochondrial electron transport chain and the specific point of inhibition by this compound.

Mitochondrial Electron Transport Chain Inhibition cluster_ETC Inner Mitochondrial Membrane NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I FADH2 FADH₂ Complex_II Complex II (Succinate Dehydrogenase) FADH2->Complex_II CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ Complex_II->CoQ Complex_III Complex III (Cyt b-c1) CoQ->Complex_III e⁻ CytC Cytochrome c Complex_III->CytC e⁻ Complex_IV Complex IV (Cyt c Oxidase) CytC->Complex_IV O2 O₂ Complex_IV->O2 H2O H₂O O2->H2O H⁺ Inhibitor This compound Inhibitor->Inhibition_Point

Caption: Inhibition of the electron transport chain by this compound at Complex III.

Biological and Cytotoxic Activity

This compound displays potent activity against a wide range of filamentous fungi and oomycetes but is notably inactive against bacteria.[2][][] Its efficacy is comparable to that of established antifungal agents like amphotericin B.[4][][] The various isomers of haliangicin show differential activity, with Haliangicin A being the most potent, followed by B and C, with this compound being the least active of the group.[][]

Table 2: Antifungal Activity Spectrum of Haliangicin

Organism TypeActivity LevelMIC Range (µg/mL)
Filamentous Fungi High0.1 - 12.5
Oomycetes High0.1 - 12.5
Yeasts ModerateNot specified
Bacteria Inactive> 100
Note: Data represents the general activity of the haliangicin class as reported in literature citing the original discovery papers.[][] Specific MIC values for this compound against a panel of organisms are not readily available in the cited literature.
Cytotoxicity

The cytotoxic potential of haliangicins has been evaluated. While specific IC₅₀ values for this compound against various cancer cell lines are not detailed in the primary literature, related marine myxobacterial metabolites have demonstrated significant cytotoxicity, suggesting this class of compounds may also affect eukaryotic cells, which is consistent with their mitochondrial target.[3][4] Further investigation is required to quantify the therapeutic index of this compound.

Biosynthesis

This compound is a polyketide, synthesized by a Type I polyketide synthase (PKS) enzymatic assembly line. The biosynthetic gene cluster, designated hli (47.8 kbp), has been identified and successfully expressed in a heterologous host, Myxococcus xanthus.[9] This achievement not only allowed for a tenfold increase in production yield but also opened the door for generating novel, bioactive analogues through genetic manipulation of the biosynthetic pathway.

The proposed biosynthesis involves the assembly of the polyketide backbone by the PKS modules, followed by tailoring steps such as methylation by an O-methyltransferase (hliD) and epoxidation by an epoxidase (hliU).

Haliangicin Biosynthesis Workflow cluster_pks PKS Assembly cluster_tailoring Post-PKS Tailoring start Starter Unit (Acyl-CoA) pks_modules hli Gene Cluster (PKS Modules) start->pks_modules polyketide Polyketide Chain Formation pks_modules->polyketide extender Extender Units (Malonyl-CoA) extender->pks_modules demethyl 1-O-demethyl- 12,13-deoxyhaliangicin polyketide->demethyl Release & Cyclization epoxidation Epoxidation (HliU) demethyl->epoxidation methylation O-Methylation (HliD) epoxidation->methylation final_product This compound methylation->final_product

Caption: Simplified workflow for the biosynthesis of this compound.

Experimental Protocols

Isolation and Purification of this compound

This protocol is based on the methods described for the initial isolation of haliangicins.[1][2]

  • Fermentation:

    • Culture the producing strain, Haliangium luteum AJ-13395, in a suitable production medium containing soluble starch, yeast extract, and other essential nutrients. The medium must be supplemented with 2-3% NaCl for optimal growth and production.[2]

    • Incubate the culture in a shaker at 30°C for 5-7 days until maximum antibiotic concentration is achieved, as monitored by HPLC analysis of small culture samples.

  • Extraction:

    • Centrifuge the culture broth to separate the mycelial cake from the supernatant.

    • Extract the mycelial cake with acetone (B3395972) or methanol. Combine the solvent extract with the supernatant.

    • Perform a liquid-liquid extraction of the combined aqueous phase using an immiscible organic solvent such as ethyl acetate.

    • Collect the organic phase and evaporate it to dryness under reduced pressure to obtain the crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

    • Combine fractions containing haliangicins (identified by TLC and UV absorbance) and concentrate them.

    • Further purify the active fractions using preparative reverse-phase HPLC (e.g., on an ODS column) with a methanol-water gradient to separate the different haliangicin isomers.

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

Isolation Workflow A Fermentation of Haliangium luteum B Centrifugation A->B C Mycelial Cake B->C D Supernatant B->D E Solvent Extraction (e.g., Ethyl Acetate) C->E D->E F Crude Extract E->F G Silica Gel Chromatography F->G H Semi-pure Haliangicin Fraction G->H I Preparative Reverse-Phase HPLC H->I J Purified this compound I->J

Caption: General experimental workflow for the isolation and purification of this compound.

Structural Elucidation Methods

The planar structure and relative stereochemistry of this compound are determined using a combination of spectroscopic techniques.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., HR-FAB-MS or HR-ESI-MS) is used to determine the exact mass and establish the molecular formula (C₂₂H₃₂O₅).

  • UV-Vis Spectroscopy: The UV spectrum in methanol will show characteristic absorption maxima indicative of the conjugated polyene system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and coupling patterns, which helps to define the olefinic and aliphatic regions of the molecule.

    • ¹³C NMR: Identifies the number of carbon atoms and their hybridization state (sp², sp³).

    • 2D NMR (COSY, HMQC/HSQC, HMBC): These experiments are critical for establishing the connectivity of the molecule. COSY identifies proton-proton couplings to trace the carbon backbone. HMQC or HSQC correlates protons with their directly attached carbons. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the connection of molecular fragments.

Antifungal Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) of this compound against fungal pathogens can be determined using the broth microdilution method, following CLSI (Clinical and Laboratory Standards Institute) guidelines with appropriate modifications.

  • Preparation of Inoculum: Grow the fungal strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation occurs. Harvest spores/conidia and suspend them in sterile saline with a surfactant (e.g., Tween 80). Adjust the suspension to a final concentration of approximately 0.5-2.5 x 10³ cells/mL in the test medium (e.g., RPMI-1640).

  • Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using the test medium to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the drug-free growth control.

Cytochrome b-c1 Complex Inhibition Assay

This assay measures the ubiquinol-cytochrome c reductase activity of isolated mitochondria or purified Complex III.

  • Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., bovine heart, yeast, or the target fungus) using differential centrifugation.

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing EDTA).

  • Reaction Mixture: In a cuvette or 96-well plate, combine the assay buffer, a known concentration of oxidized cytochrome c, and the mitochondrial preparation.

  • Inhibition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixtures and incubate for a few minutes. Include a vehicle control (DMSO only).

  • Initiation and Measurement: Start the reaction by adding a ubiquinol analogue substrate (e.g., decylubiquinol). Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Determine the percent inhibition for each concentration of this compound relative to the vehicle control and calculate the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Conclusion and Future Perspectives

This compound is a potent antifungal agent belonging to the well-validated class of β-methoxyacrylate antibiotics. Its specific inhibition of the mitochondrial cytochrome b-c1 complex makes it an interesting candidate for further investigation. The successful heterologous expression and genetic manipulation of its biosynthetic pathway provide a powerful platform for generating novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties. Future research should focus on obtaining a more detailed profile of its antifungal and cytotoxic activities, exploring its efficacy in in vivo infection models, and leveraging synthetic biology to create optimized derivatives for potential therapeutic or agricultural applications.

References

Marine Myxobacteria: A Deep Dive into a Promising Source of Novel Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates an urgent search for novel antimicrobial compounds. Marine myxobacteria, a group of gliding, fruiting-body-forming microorganisms, have emerged as a promising frontier in this endeavor. Historically, terrestrial myxobacteria have been a rich source of diverse secondary metabolites with potent biological activities. Their marine counterparts, however, remain a largely untapped reservoir of unique chemical entities, adapted to the distinct and competitive marine environment. This technical guide provides a comprehensive overview of marine myxobacteria as a source of novel antibiotics, detailing experimental protocols, presenting quantitative data on their bioactive compounds, and visualizing key biological pathways.

Bioactive Compounds from Marine Myxobacteria: A Quantitative Overview

Marine myxobacteria produce a variety of secondary metabolites, many of which exhibit significant antimicrobial and cytotoxic activities. The following tables summarize the available quantitative data on some of the most well-characterized compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Antibiotics from Marine Myxobacteria

CompoundProducing OrganismTarget OrganismMIC (µg/mL)Reference
HaliangicinHaliangium ochraceumAspergillus niger3.1[1][2]
Candida albicans3.1[1][2]
Saccharomyces cerevisiae1.6[1][2]
Trichophyton mentagrophytes0.4[1][2]
Enhygrolide AEnhygromyxa salinaArthrobacter cristallopoietes4.0

Table 2: Cytotoxicity of Compounds from Marine Myxobacteria

CompoundProducing OrganismCell LineIC₅₀Reference
HaliamideHaliangium ochraceumHeLa-S3 (human cervical cancer)12 µM[3][4]
Enhygromic AcidEnhygromyxa salinaB16 (melanoma)46 µM

Experimental Protocols

This section provides detailed methodologies for the key stages of discovering and characterizing antibiotics from marine myxobacteria.

Isolation of Marine Myxobacteria using the Baiting Technique

This protocol is adapted from established methods for isolating myxobacteria from environmental samples.[5][6][7][8]

Materials:

  • Marine sediment or water samples

  • Sterile Petri dishes

  • Water Agar (B569324) (1.5% agar in sterile seawater)

  • Bait: Autoclaved Escherichia coli or other suitable bacteria

  • Sterile forceps and scalpels

  • Incubator (25-30°C)

Procedure:

  • Prepare Water Agar plates by dissolving 1.5 g of agar in 100 mL of sterile seawater and autoclaving.

  • Pour the molten agar into sterile Petri dishes and allow them to solidify.

  • In the center of the agar plate, place a small amount of the marine sediment sample or a few drops of the water sample.

  • Using sterile forceps, place a small, autoclaved streak of the bait bacterium (e.g., E. coli) near the environmental sample.

  • Incubate the plates at 25-30°C in the dark.

  • Periodically observe the plates (every 2-3 days) for the appearance of swarming colonies, which are characteristic of myxobacteria, emanating from the sample and moving towards the bait.

  • Once a swarm is observed, use a sterile scalpel to excise a small piece of agar from the leading edge of the swarm.

  • Transfer the agar block to a fresh Water Agar plate with a new streak of the bait bacterium to purify the myxobacterial isolate.

  • Repeat the subculturing process until a pure culture is obtained.

Cultivation and Optimization of Antibiotic Production

Optimizing culture conditions is crucial for maximizing the yield of bioactive compounds.[9][10]

Materials:

  • Pure culture of marine myxobacterium

  • Liquid culture medium (e.g., VY/2 broth supplemented with 2% NaCl)

  • Solid culture medium (e.g., VY/2 agar supplemented with 2% NaCl)

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the marine myxobacterium into a flask containing liquid medium. Incubate at 25-30°C with shaking (150-200 rpm) until the culture reaches the late exponential phase.

  • Production Culture: Inoculate a larger volume of the production medium with the seed culture (typically a 1-5% v/v inoculum).

  • Optimization of Parameters:

    • Media Composition: Systematically vary the carbon and nitrogen sources, as well as the concentration of salts and trace elements, to identify the optimal medium for antibiotic production.

    • pH: Test a range of pH values (e.g., 6.0 to 9.0) to determine the optimal pH for growth and antibiotic synthesis.

    • Temperature: Evaluate the effect of different incubation temperatures (e.g., 20°C to 35°C).

    • Aeration: Vary the shaking speed to assess its impact on antibiotic production.

  • Monitoring Growth and Production: At regular intervals, withdraw samples from the culture to measure cell density (e.g., by optical density at 600 nm) and to extract and quantify the antibiotic of interest using methods like HPLC.

Extraction and Purification of Antibiotics

This protocol outlines a general procedure for extracting and purifying polyketide antibiotics from myxobacterial cultures.[11][12][13][14]

Materials:

  • Myxobacterial culture broth

  • Organic solvents (e.g., ethyl acetate (B1210297), methanol, acetone)

  • Separatory funnel

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Extraction:

    • Centrifuge the culture broth to separate the cells from the supernatant.

    • Extract the supernatant and the cell pellet separately with an equal volume of ethyl acetate or another suitable organic solvent.

    • Combine the organic extracts and evaporate the solvent using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Redissolve the crude extract in a small volume of methanol.

    • Perform a preliminary fractionation using solid-phase extraction (SPE) or liquid-liquid partitioning to separate compounds based on polarity.

  • HPLC Purification:

    • Inject the partially purified fraction onto an HPLC system equipped with a C18 column.

    • Use a gradient of water and acetonitrile (B52724) (or methanol), often with a small amount of formic acid or trifluoroacetic acid, to elute the compounds.

    • Collect the fractions corresponding to the peaks of interest detected by a UV detector.

  • Purity Analysis:

    • Analyze the collected fractions by analytical HPLC to assess their purity.

    • Pool the pure fractions and evaporate the solvent to obtain the purified antibiotic.

Bioactivity Screening using Agar Well Diffusion Assay

This method is a standard technique for screening the antimicrobial activity of extracts and purified compounds.[12]

Materials:

  • Nutrient agar plates

  • Test microorganism (bacterial or fungal strain)

  • Sterile cork borer or pipette tip

  • Crude extract or purified compound dissolved in a suitable solvent

  • Positive control (known antibiotic)

  • Negative control (solvent only)

  • Incubator

Procedure:

  • Prepare a lawn of the test microorganism on the surface of a nutrient agar plate by spreading a standardized inoculum.

  • Aseptically create wells in the agar using a sterile cork borer.

  • Add a known volume (e.g., 50-100 µL) of the extract or purified compound solution into each well.

  • Add the positive and negative controls to separate wells on the same plate.

  • Incubate the plate at the optimal temperature for the growth of the test microorganism for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the substance.

Signaling Pathways and Experimental Workflows

The production of secondary metabolites in myxobacteria is tightly regulated by complex signaling networks. Understanding these pathways is crucial for manipulating antibiotic biosynthesis for improved yields.

Quorum Sensing and Two-Component Systems in Myxobacteria

Myxobacteria utilize sophisticated cell-to-cell communication systems, including quorum sensing (QS) and two-component systems (TCSs), to coordinate their social behaviors, such as fruiting body formation and secondary metabolism. While specific pathways directly regulating antibiotic production in marine myxobacteria are still under investigation, the well-studied systems in terrestrial myxobacteria provide a valuable framework.

The following diagram illustrates a generalized model of a two-component system that could be involved in regulating antibiotic biosynthesis in response to environmental cues.

Two_Component_System Signal Environmental Signal (e.g., Nutrient Limitation, Cell Density) SensorKinase Sensor Histidine Kinase (HK) Signal->SensorKinase Activates ResponseRegulator Response Regulator (RR) SensorKinase->ResponseRegulator Phosphotransfer ADP ADP SensorKinase->ADP BGC Antibiotic Biosynthetic Gene Cluster (BGC) ResponseRegulator->BGC Binds to Promoter (Activates/Represses Transcription) ATP ATP ATP->SensorKinase Phosphorylation Antibiotic Antibiotic Production BGC->Antibiotic

A generalized two-component signaling pathway regulating antibiotic production.

Experimental Workflow for Antibiotic Discovery

The process of discovering novel antibiotics from marine myxobacteria involves a multi-step workflow, from sample collection to the identification of bioactive compounds.

Antibiotic_Discovery_Workflow Sample 1. Sample Collection (Marine Sediments/Water) Isolation 2. Isolation & Purification (Baiting Technique) Sample->Isolation Cultivation 3. Cultivation & Optimization Isolation->Cultivation Extraction 4. Extraction & Fractionation Cultivation->Extraction Screening 5. Bioactivity Screening (Agar Well Diffusion) Extraction->Screening Purification 6. HPLC Purification Screening->Purification Active Fractions Structure 7. Structure Elucidation (NMR, Mass Spec) Purification->Structure Bioassay 8. MIC & Cytotoxicity Determination Structure->Bioassay

A typical experimental workflow for the discovery of novel antibiotics.

Conclusion and Future Directions

Marine myxobacteria represent a vast and largely unexplored resource for the discovery of novel antibiotics. Their unique genetic and metabolic diversity, shaped by the selective pressures of the marine environment, holds immense potential for identifying new chemical scaffolds with potent antimicrobial activities. The protocols and data presented in this guide provide a foundational framework for researchers to delve into this exciting field.

Future research should focus on several key areas:

  • Cultivation of "unculturable" marine myxobacteria: A significant portion of myxobacterial diversity remains inaccessible through standard cultivation techniques. The development of novel cultivation strategies is paramount to unlocking this hidden biosynthetic potential.

  • Genomic and metagenomic approaches: Whole-genome sequencing of cultured marine myxobacteria and metagenomic analysis of marine environments will continue to reveal novel biosynthetic gene clusters, guiding the targeted discovery of new antibiotics.

  • Elucidation of regulatory networks: A deeper understanding of the signaling pathways that control antibiotic production will enable the rational design of strategies to activate silent gene clusters and enhance the yield of desired compounds.

By systematically exploring the world of marine myxobacteria, the scientific community can hope to uncover a new generation of antibiotics to combat the growing threat of antimicrobial resistance.

References

Haliangicin D: An In-depth Technical Guide on Cytotoxicity and Preliminary Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haliangicin (B1249031) D, a member of the haliangicin family of polyene antibiotics, is a natural product isolated from the marine myxobacterium Haliangium ochraceum. While its potent antifungal activity is well-documented, a comprehensive profile of its cytotoxicity against mammalian cells and its in vivo safety remains largely undefined in publicly accessible literature. Haliangicin's mechanism of action involves the inhibition of the mitochondrial electron transport chain at the cytochrome b-c1 complex (Complex III), a vital component for cellular respiration in both fungi and mammals.[1] This mode of action suggests a potential for cytotoxicity in mammalian cells. This technical guide synthesizes the available information on haliangicin, provides a framework for its cytotoxic and safety evaluation through detailed experimental protocols, and presents contextual data from related compounds to aid in preliminary assessment and future research design.

Introduction

Haliangicin and its isomers, including Haliangicin D, are β-methoxyacrylate-type polyene antibiotics.[2] Their discovery from a marine microorganism highlights the vast potential of marine natural products in drug discovery. The primary biological activity reported for haliangicins is their broad-spectrum antifungal efficacy.[1] The specific target of these compounds is the mitochondrial respiratory chain's Complex III, leading to a disruption of cellular energy production.[1] While this is the basis for their antifungal properties, the conservation of mitochondrial function across eukaryotes raises important questions about their selectivity and potential for toxicity in mammalian systems. Understanding the cytotoxicity and safety profile of this compound is a critical step in evaluating its therapeutic potential.

Data Presentation: Cytotoxicity and Safety

As of the latest available data, specific quantitative cytotoxicity data (e.g., IC50 values) for this compound on mammalian cell lines and in vivo safety data (e.g., LD50) have not been reported in peer-reviewed literature. To provide a relevant frame of reference for researchers, the following tables summarize cytotoxicity and toxicity data for other polyene macrolide antibiotics and known mitochondrial complex III inhibitors.

Table 1: In Vitro Cytotoxicity of Selected Polyene Macrolide Antibiotics

CompoundCell LineAssayEndpointResultReference
Amphotericin BMouse proximal tubule cellsATP/ADP ratioCytotoxicityMore cytotoxic than Nystatin[3]
Human proximal tubule (HK-2) cellsATP/ADP ratioCytotoxicity~25-50% greater ATP/ADP decline than Nystatin[3]
NystatinMouse proximal tubule cellsATP/ADP ratioCytotoxicityLess cytotoxic than Amphotericin B[3]
FilipinHamster (B1), Mouse (B82, RAG) cells51Cr releaseImmediate membrane damageHighest immediate damage[4]
Hamster (B1), Mouse (B82, RAG) cells24-hour survival, 72-hour viability, growth rateLong-term toxicityMost toxic[4]
PimaricinHamster (B1), Mouse (B82, RAG) cells51Cr releaseImmediate membrane damageLeast immediate damage[4]
Hamster (B1), Mouse (B82, RAG) cells24-hour survival, 72-hour viability, growth rateLong-term toxicityLeast toxic[4]

Table 2: In Vitro Cytotoxicity of Selected Mitochondrial Complex III Inhibitors

CompoundCell LineAssayEndpointResult (IC50 or % viability)Reference
TolcaponePrimary rat hepatocytesMTT & Neutral Red UptakeCytotoxicity>50% decline in viability at 50 µM[5]
HepG2 cells (OXPHOS conditions)Metabolic activityCytotoxicity45.2% viability at 10 µM, 5.6% at 50 µM[5]
Antimycin AHepG2, PLC/PRF/5, SNU-449 cellsMTT & Alamar BlueCell ViabilityDose-dependent decrease[6]
MyxothiazolHepG2, PLC/PRF/5, SNU-449 cellsMTT & Alamar BlueCell ViabilityDose-dependent decrease[6]

Table 3: In Vivo Toxicity of a Polyene Macrolide Derivative

CompoundSpeciesRouteEndpointResultReference
Amide N,N-dialkyl derivative of Amphotericin BMiceIntravenousAcute ToxicityLD50 = 16.4 mg/kg[7]

Mechanism of Action: Inhibition of Mitochondrial Complex III

Haliangicin interferes with the electron flow within the cytochrome b-c1 segment of the mitochondrial respiratory chain.[1] This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This disruption of cellular energy metabolism is a likely contributor to its potential cytotoxicity.

Haliangicin_Mechanism cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- H_plus_out Intermembrane Space (H+) ComplexI->H_plus_out H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_plus_out H+ ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ComplexIV->H_plus_out H+ H_plus_in Mitochondrial Matrix ComplexIV->H_plus_in O2 -> H2O ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ADP + Pi H_plus_out->ATPSynthase H+ HaliangicinD This compound HaliangicinD->Inhibition Inhibition->ComplexIII Inhibition

Mechanism of this compound Action.

Experimental Protocols

The following are detailed, standard protocols for assessing the cytotoxicity and apoptotic effects of a test compound like this compound, as well as for conducting preliminary in vivo safety studies.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[8][9]

Materials:

  • Test cells (e.g., HeLa, HepG2, or other relevant cell lines)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.[10]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat cells with this compound (serial dilutions) incubate_24h->treat_cells incubate_exposure Incubate for exposure period (e.g., 24, 48, 72h) treat_cells->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_mtt Incubate 2-4h for formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and determine IC50 read_absorbance->analyze end End analyze->end

Workflow for MTT Cytotoxicity Assay.
In Vitro Apoptosis Assessment

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[12]

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Treated and control cells

  • Microplate reader

Procedure:

  • Cell Lysis: Induce apoptosis and lyse the cells using the provided lysis buffer.[14]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to each well. Add reaction buffer and the DEVD-pNA substrate.[14]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[15]

  • Absorbance Measurement: Read the absorbance at 400-405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Preliminary In Vivo Safety Profile: Acute Oral Toxicity Study

This protocol is based on the OECD Test Guideline 423 (Acute Toxic Class Method).[16][17]

Materials:

  • Test animals (e.g., female rats, nulliparous and non-pregnant)

  • This compound formulation for oral administration

  • Gavage needles

  • Standard laboratory animal diet and housing

Procedure:

  • Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days.

  • Dosing: Use a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg). Start with a dose expected to show some toxicity. Administer a single oral dose to a group of 3 animals.

  • Observation: Observe animals for mortality and clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours after dosing, and then daily for 14 days. Record body weights weekly.

  • Stepwise Procedure:

    • If 2-3 animals die, repeat the test at a lower dose.

    • If 0-1 animal dies, repeat the test at a higher dose.

  • Pathology: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: The results allow for the classification of the substance's acute toxicity and an estimation of the LD50.

Acute_Toxicity_Workflow start Start acclimate Acclimate animals start->acclimate dose_group1 Dose group of 3 animals (starting dose) acclimate->dose_group1 observe Observe for 14 days (mortality, clinical signs) dose_group1->observe decision Evaluate outcome observe->decision dose_lower Dose new group at lower dose decision->dose_lower 2-3 deaths dose_higher Dose new group at higher dose decision->dose_higher 0-1 death necropsy Perform gross necropsy decision->necropsy Stop test dose_lower->observe dose_higher->observe analyze Analyze data and classify necropsy->analyze end End analyze->end

Workflow for Acute Oral Toxicity Study (OECD 423).

Conclusion and Future Directions

While this compound presents a promising profile as an antifungal agent, its potential as a therapeutic is contingent upon a thorough evaluation of its cytotoxicity and safety. The current lack of specific data for this compound underscores a significant research gap. The protocols and contextual data provided in this guide offer a foundational framework for researchers to systematically investigate the cytotoxic effects and preliminary safety of this compound. Future studies should focus on generating robust in vitro cytotoxicity data across a panel of human cell lines and conducting in vivo toxicity studies to establish a therapeutic window. Furthermore, exploring the specific molecular interactions of this compound with mammalian mitochondrial Complex III could provide insights into its selectivity and guide the development of analogues with improved safety profiles.

References

Unveiling the Molecular Target of Haliangicin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haliangicin (B1249031) D, a polyene antibiotic belonging to the β-methoxyacrylate class, is a natural product isolated from the marine myxobacterium Haliangium ochraceum.[1] Like other members of the haliangicin family, its potent antifungal activity stems from a specific and critical interaction with a key component of fungal cellular respiration. This technical guide provides an in-depth overview of the molecular target of Haliangicin D, detailing the experimental evidence and methodologies used for its identification. The primary molecular target of this compound is the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain.[2][3] Inhibition of this complex disrupts the electron transport chain, leading to a cascade of events that culminate in fungal cell death. This document outlines the quantitative measures of its antifungal activity, the detailed protocols for assays used to confirm its mechanism of action, and the downstream cellular consequences of target engagement.

Quantitative Antifungal Activity

The antifungal efficacy of this compound and its related isomers has been evaluated against various fungal pathogens. The following table summarizes the minimal inhibitory concentration (MIC) values, providing a quantitative measure of their potency.

CompoundPyricularia oryzae (MIC, µg/mL)Cochliobolus miyabeanus (MIC, µg/mL)Rhizoctonia solani (MIC, µg/mL)Botrytis cinerea (MIC, µg/mL)
Haliangicin0.20.780.781.56
cis-Haliangicin0.391.561.563.12
Haliangicin B0.783.123.126.25
Haliangicin C0.783.123.126.25
This compound 0.78 3.12 3.12 6.25
Amphotericin B0.781.560.780.78

Data extracted from Kundim et al., The Journal of Antibiotics, 2003.[1]

Molecular Target: The Cytochrome bc1 Complex (Complex III)

Haliangicins belong to the β-methoxyacrylate class of antifungals, which are well-characterized inhibitors of the cytochrome bc1 complex.[2][4] This enzyme complex is a critical component of the mitochondrial electron transport chain in eukaryotes.[4][5] this compound specifically interferes with the electron flow within this complex, a mechanism shared by other known Complex III inhibitors.[2][3]

The cytochrome bc1 complex catalyzes the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane. This action generates the proton motive force essential for ATP synthesis.[6] this compound is believed to bind to the Qo site of the cytochrome b subunit, one of the three core subunits of the complex.[5] This binding event blocks the oxidation of ubiquinol, thereby halting the electron transport chain.

Signaling Pathway and Downstream Effects

The inhibition of the cytochrome bc1 complex by this compound initiates a signaling cascade stemming from mitochondrial dysfunction. The immediate effect is the cessation of electron flow, which leads to a collapse of the mitochondrial membrane potential, a halt in ATP synthesis, and the generation of reactive oxygen species (ROS).

HaliangicinD_Pathway HaliangicinD This compound ComplexIII Mitochondrial Cytochrome bc1 Complex (Complex III) HaliangicinD->ComplexIII ETC Electron Transport Chain ComplexIII->ETC Blocks ROS Reactive Oxygen Species (ROS) Production ComplexIII->ROS Increases MMP Mitochondrial Membrane Potential ETC->MMP ATP ATP Synthesis MMP->ATP Apoptosis Apoptosis / Fungal Cell Death ATP->Apoptosis Depletion Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellularDamage CellularDamage->Apoptosis

Caption: Mechanism of this compound-induced fungal cell death.

Experimental Protocols for Target Identification and Validation

While specific target deconvolution studies using methods like affinity chromatography for this compound have not been published, its molecular target is strongly inferred from its structural class and validated through biochemical assays. Below are representative protocols for key experiments.

Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Inhibition Assay

This spectrophotometric assay measures the activity of Complex III by monitoring the reduction of cytochrome c. Inhibition of this activity is a direct measure of target engagement.[7]

Materials:

  • Isolated fungal mitochondria

  • Assay Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA

  • Substrate: Decylubiquinol (Coenzyme Q2H2)

  • Electron Acceptor: Cytochrome c (from bovine heart)

  • Inhibitor: this compound (dissolved in DMSO)

  • Positive Control: Antimycin A (dissolved in DMSO)

  • Spectrophotometer capable of reading at 550 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

  • In a cuvette, combine 950 µL of Assay Buffer, 10 µL of cytochrome c solution (final concentration 50 µM), and 20 µL of isolated mitochondrial suspension (5-10 µg of protein).

  • Add 1 µL of the this compound dilution or DMSO (vehicle control). For a positive control, use Antimycin A. Incubate for 3-5 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of decylubiquinol solution (final concentration 50 µM).

  • Immediately begin monitoring the increase in absorbance at 550 nm, taking readings every 15 seconds for 5 minutes. The rate of increase corresponds to the rate of cytochrome c reduction.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Proteomic Analysis Workflow for Identifying Downstream Effects

Proteomics can reveal the broader cellular response to this compound treatment, validating the downstream consequences of Complex III inhibition, such as oxidative stress and metabolic reprogramming.[8][9]

Proteomics_Workflow Culture 1. Fungal Cell Culture (e.g., Candida albicans) Treatment 2. Treatment - this compound (IC50) - Vehicle Control (DMSO) Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction (e.g., Sonication, Lysis Buffer) Treatment->Lysis Digestion 4. Protein Digestion (Trypsin) Lysis->Digestion LCMS 5. LC-MS/MS Analysis (Peptide Separation & Identification) Digestion->LCMS DataAnalysis 6. Data Analysis - Protein Quantification - Identify Differentially  Expressed Proteins LCMS->DataAnalysis Bioinformatics 7. Bioinformatics Analysis - GO Enrichment - Pathway Analysis (KEGG) DataAnalysis->Bioinformatics Validation 8. Target Validation (e.g., Western Blot) Bioinformatics->Validation

Caption: A typical workflow for proteomic analysis of this compound's effects.

Experimental Protocol Outline:

  • Cell Culture and Treatment: Grow fungal cells (e.g., Candida albicans) to mid-log phase. Treat one set of cultures with this compound (at a concentration near its IC50) and a control set with an equivalent volume of DMSO. Incubate for a defined period (e.g., 24 hours).

  • Protein Extraction: Harvest and wash the cells. Lyse the cells using a suitable method (e.g., bead beating or sonication in a lysis buffer containing protease inhibitors) to extract total protein.

  • Protein Digestion: Quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the corresponding proteins from the MS/MS data. Compare the protein abundance between the this compound-treated and control samples to identify differentially expressed proteins.

  • Bioinformatic Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the differentially expressed proteins to identify enriched biological processes and signaling pathways affected by the treatment. Expected findings would include upregulation of oxidative stress response proteins and downregulation of proteins involved in cellular respiration and metabolism.

Conclusion

References

In Vitro Antifungal Activity of Haliangicin D Against Phytopathogens: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haliangicin D, a polyene β-methoxyacrylate antibiotic isolated from the marine myxobacterium Haliangium ochraceum, has demonstrated significant in vitro activity against a range of economically important phytopathogens. As a member of the quinone outside inhibitor (QoI) class of fungicides, its mechanism of action involves the disruption of the fungal mitochondrial respiratory chain, a critical pathway for cellular energy production. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, detailing its minimum inhibitory concentrations (MICs) against various phytopathogens. Furthermore, this document outlines representative experimental protocols for determining antifungal susceptibility and visualizes the proposed mechanism of action through a detailed signaling pathway diagram. This information is intended to support further research and development of this compound as a potential novel biofungicide.

Quantitative In Vitro Efficacy of this compound and its Isomers

This compound and its isomers have been evaluated for their antifungal activity against several key phytopathogens. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The available data for Haliangicin and its related isomers are summarized below.

CompoundPhytopathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
HaliangicinBotrytis cinerea3.1
HaliangicinPythium ultimum0.4
HaliangicinSaprolegnia parasitica0.1
Haliangicin Isomer Mixture (B, C, D)Phytophthora capsiciMinimum effective dose for inhibition zone

Mechanism of Action: Inhibition of the Cytochrome b-c1 Complex

This compound, like other β-methoxyacrylate fungicides, targets the cytochrome b-c1 complex (also known as Complex III) within the mitochondrial electron transport chain of fungi.[1][2][3] This complex plays a pivotal role in cellular respiration by transferring electrons from ubiquinol (B23937) to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane to generate ATP.

This compound is proposed to bind to the quinone outside (Qo) site of cytochrome b, one of the key subunits of the cytochrome b-c1 complex.[4][5] This binding action physically obstructs the transfer of electrons, leading to a cascade of detrimental effects:

  • Inhibition of ATP Synthesis: The disruption of the electron transport chain halts the production of ATP, the primary energy currency of the cell.

  • Generation of Reactive Oxygen Species (ROS): The blockage of electron flow can lead to the formation of superoxide (B77818) radicals and other ROS, causing oxidative stress and damage to cellular components.

  • Cellular Apoptosis: The combination of energy depletion and oxidative stress can trigger programmed cell death pathways, ultimately leading to the demise of the fungal pathogen.

The following diagram illustrates the proposed mechanism of action of this compound.

Haliangicin_Mechanism cluster_Mitochondrion Mitochondrial Intermembrane Space cluster_InnerMembrane Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- Mitochondrial Intermembrane Space Mitochondrial Intermembrane Space ComplexI->Mitochondrial Intermembrane Space H+ ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome b-c1) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIII->Mitochondrial Intermembrane Space H+ ComplexIV Complex IV CytochromeC->ComplexIV e- O2 O₂ ComplexIV->O2 e- ComplexIV->Mitochondrial Intermembrane Space H+ HaliangicinD This compound HaliangicinD->ComplexIII Inhibition at Qo site ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI e- FADH2 FADH2 FADH2->ComplexII e- H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase Mitochondrial Intermembrane Space->ATP_Synthase H+ Broth_Microdilution_Workflow start Start: Prepare this compound Stock and Fungal Inoculum prepare_plate Prepare 96-well microtiter plate with serial dilutions of this compound in RPMI-1640 medium. start->prepare_plate inoculate Inoculate each well with the standardized fungal spore suspension. prepare_plate->inoculate controls Include positive (no drug) and negative (no inoculum) controls. inoculate->controls incubate Incubate plates at 25-28°C for 48-72 hours. controls->incubate read_mic Determine MIC: the lowest concentration with no visible growth. incubate->read_mic end End: Record MIC values read_mic->end

References

Haliangicin D: A Technical Guide to a Novel Polyene Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haliangicin (B1249031) D, a member of the β-methoxyacrylate polyene class of antibiotics, represents a promising avenue in the search for novel antifungal agents. Isolated from the marine myxobacterium Haliangium ochraceum, this natural product exhibits a potent and broad spectrum of activity against various fungal pathogens and oomycetes. Its unique mechanism of action, targeting the cytochrome b-c1 complex of the mitochondrial respiratory chain, distinguishes it from many currently available antifungals. This technical guide provides a comprehensive overview of Haliangicin D, including its biological source, antifungal activity, mechanism of action, and production methods. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compelling antifungal candidate.

Introduction

The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, underscores the urgent need for new therapeutic agents with novel mechanisms of action. Marine microorganisms have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. Haliangicin, first isolated from the marine myxobacterium Haliangium luteum (later reclassified as Haliangium ochraceum), is a prime example of such a discovery.[1][2] this compound is a geometric isomer of haliangicin, characterized by a polyene structure incorporating a β-methoxyacrylate moiety. This class of compounds is known to interfere with mitochondrial respiration, a mechanism that is a validated target for antifungal therapy.[1][3] This document serves as an in-depth technical resource for researchers engaged in the exploration and development of this compound and related compounds.

Antifungal Activity

This compound and its related isomers have demonstrated significant inhibitory activity against a wide range of filamentous fungi and oomycetes, while being notably inactive against bacteria.[1] The antifungal potency of these compounds is comparable to established antifungal agents.

Quantitative Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of haliangicin and its isomers against various fungal and oomycete strains. This data provides a comparative view of their antifungal efficacy.

CompoundMortierella ramannianaPythium debaryanumPhytophthora capsici
Haliangicin12.5 µg/mL1.6 µg/mL1.6 µg/mL
cis-Haliangicin12.5 µg/mL3.1 µg/mL3.1 µg/mL
Haliangicin B-D (mixture)25 µg/mL3.1 µg/mL6.3 µg/mL

Data extracted from Ojika et al., 2003.

Mechanism of Action

This compound exerts its antifungal effect by targeting the mitochondrial respiratory chain. Specifically, it functions as an inhibitor of the cytochrome b-c1 complex (also known as complex III).[1]

Inhibition of the Cytochrome b-c1 Complex

The β-methoxyacrylate functional group is crucial for the bioactivity of haliangicins.[3] These compounds bind to the Qo (quinone outer) site of the cytochrome b-c1 complex.[3][4] This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1, thereby disrupting the electron transport chain.[4] The inhibition of this vital process leads to a collapse of the mitochondrial membrane potential and a subsequent cessation of ATP synthesis, ultimately resulting in fungal cell death.

The following diagram illustrates the proposed mechanism of action of this compound on the cytochrome b-c1 complex.

G Mechanism of this compound Action cluster_MitochondrialMembrane Inner Mitochondrial Membrane ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ProtonGradient Proton Gradient (H+) ComplexI->ProtonGradient H+ pumping ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Cytochrome b-c1 (Complex III) Ubiquinone->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->ProtonGradient H+ pumping CellDeath Fungal Cell Death ComplexIV Complex IV CytC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ProtonGradient ATP ATP ATPSynthase->ATP HaliangicinD This compound HaliangicinD->ComplexIII Inhibits Qo site ProtonGradient->ATPSynthase H+ flow

Caption: this compound inhibits the cytochrome b-c1 complex, disrupting the electron transport chain.

Experimental Protocols

This section provides detailed methodologies for the production, isolation, and evaluation of this compound.

Fermentation of Haliangium ochraceum

This protocol is based on the methods described by Fudou et al. (2001).[1]

  • Strain: Haliangium ochraceum (formerly Haliangium luteum).

  • Seed Medium: Prepare a medium containing soluble starch (1.0%), yeast extract (0.2%), and artificial seawater (e.g., Lyman and Fleming's formula), adjusted to pH 7.2.

  • Seed Culture: Inoculate a loopful of the strain from an agar (B569324) slant into a 500-ml flask containing 100 ml of the seed medium. Incubate at 30°C for 3 days on a rotary shaker (200 rpm).

  • Production Medium: Prepare a production medium containing soluble starch (2.0%), Pharmamedia (a cottonseed flour product) (1.0%), and artificial seawater, adjusted to pH 7.2.

  • Production Culture: Inoculate 5 ml of the seed culture into a 500-ml flask containing 100 ml of the production medium. Incubate at 30°C for 5-7 days on a rotary shaker (200 rpm). Optimal production requires 2-3% NaCl.[1]

Isolation and Purification of this compound

This protocol is a general representation based on methods for isolating polyene antibiotics.

  • Extraction: After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the mycelium with methanol (B129727) or acetone. Extract the supernatant with ethyl acetate.

  • Concentration: Combine the extracts and concentrate under reduced pressure to yield a crude extract.

  • Chromatography:

    • Silica (B1680970) Gel Chromatography: Subject the crude extract to silica gel column chromatography using a stepwise gradient of chloroform (B151607) and methanol.

    • Preparative HPLC: Further purify the active fractions using reversed-phase preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile (B52724) and water.

  • Characterization: Haliangicins B-D are often obtained as an inseparable mixture of geometric isomers. Their structures are elucidated using spectroscopic methods such as NMR and mass spectrometry.[2]

Antifungal Susceptibility Testing

The following is a standard broth microdilution protocol for determining the MIC of this compound.

  • Fungal Strains: Use a panel of relevant fungal and oomycete pathogens.

  • Medium: Use a suitable broth medium, such as RPMI-1640 for yeasts and filamentous fungi, or a specific medium for oomycetes.

  • Inoculum Preparation: Prepare a standardized inoculum of each fungal strain (e.g., 1-5 x 10^5 CFU/mL for yeasts).

  • Drug Dilution: Perform serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Cytochrome b-c1 Complex Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of this compound on the cytochrome b-c1 complex.

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart or a susceptible fungal strain) by differential centrifugation.

  • Assay Buffer: Prepare an assay buffer containing phosphate (B84403) buffer, EDTA, and a substrate for the complex (e.g., decylubiquinol).

  • Reaction Mixture: In a cuvette, combine the isolated mitochondria, assay buffer, and varying concentrations of this compound.

  • Initiation of Reaction: Initiate the reaction by adding cytochrome c.

  • Spectrophotometric Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm.

  • Data Analysis: Calculate the rate of cytochrome c reduction at each this compound concentration to determine the IC50 value.

Production and Synthesis

While the natural production from Haliangium ochraceum is the original source, efforts have been made to improve the yield and generate analogues through heterologous expression. A total synthesis of this compound has not been reported in the reviewed literature.

Heterologous Production

The biosynthetic gene cluster (hli) for haliangicin has been identified and successfully expressed in the heterologous host Myxococcus xanthus. This approach has led to a tenfold increase in production compared to the native producer.[5] This system also provides a platform for generating novel, bioactive analogues of haliangicin through genetic manipulation of the biosynthetic pathway.[5]

The following diagram outlines the general workflow for the heterologous production of Haliangicin.

G Workflow for Heterologous Production of Haliangicin H_ochraceum Haliangium ochraceum Genomic_DNA Genomic DNA Isolation H_ochraceum->Genomic_DNA hli_cluster Identification of hli Gene Cluster (47.8 kbp) Genomic_DNA->hli_cluster Cloning Cloning of hli Cluster into Expression Vector hli_cluster->Cloning Transformation Transformation Cloning->Transformation Gene_Manipulation Gene Manipulation (e.g., gene knockout) Cloning->Gene_Manipulation M_xanthus Myxococcus xanthus (Host Strain) M_xanthus->Transformation Fermentation Fermentation of Engineered M. xanthus Transformation->Fermentation Extraction Extraction and Purification Fermentation->Extraction Haliangicin_High_Yield High-Yield Haliangicin Extraction->Haliangicin_High_Yield Analogues Novel Haliangicin Analogues Extraction->Analogues Gene_Manipulation->Transformation

Caption: Heterologous expression of the haliangicin gene cluster in M. xanthus enhances production.

Conclusion

This compound is a potent polyene antifungal agent with a well-defined mechanism of action targeting the cytochrome b-c1 complex. Its broad spectrum of activity and novel mode of action make it an attractive lead compound for the development of new antifungal therapies. The successful heterologous expression of its biosynthetic gene cluster opens up possibilities for yield improvement and the generation of novel analogues with potentially enhanced therapeutic properties. Further research into its structure-activity relationships, preclinical evaluation, and potential for total synthesis will be crucial in realizing the full therapeutic potential of this promising marine natural product.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Haliangicin D from Culture Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haliangicin (B1249031), a polyketide antifungal agent, is produced by the marine myxobacterium Haliangium ochraceum (formerly known as Haliangium luteum).[1][2][3] This novel metabolite and its isomers, including Haliangicin D, exhibit potent antifungal activity by inhibiting the electron transport chain in mitochondria at the cytochrome b-c1 complex.[4][5] This document provides detailed protocols for the fermentation of Haliangium ochraceum, and the subsequent isolation and purification of this compound from the culture broth.

Biological Activity of Haliangicin

Haliangicin exerts its antifungal effect by targeting the mitochondrial respiratory chain. Specifically, it interferes with the electron flow within the cytochrome b-c1 segment (Complex III), a critical component of cellular respiration. This disruption leads to a cascade of events that ultimately result in fungal cell death.

G cluster_0 Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome b-c1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Proton_Gradient Disrupted Proton Gradient Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Haliangicin This compound Haliangicin->Complex_III Inhibits ATP_Production Reduced ATP Production Proton_Gradient->ATP_Production Cell_Death Fungal Cell Death ATP_Production->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Protocols

Fermentation of Haliangium ochraceum

This protocol details the cultivation of Haliangium ochraceum for the production of Haliangicin.

  • Microorganism: Haliangium ochraceum (e.g., strain SMP-2).

  • Medium: Modified VY/2 agar (B569324) medium supplemented with sea water. The optimal production of Haliangicin requires a NaCl concentration of 2-3% (w/v).[3][5]

    • Baker's Yeast: 5 g/L

    • Cyanocobalamin: 0.5 mg/L

    • Agar: 15 g/L

    • NaCl: 20-30 g/L (in sea water)

  • Culture Conditions:

    • Prepare the production medium and sterilize by autoclaving.

    • Inoculate the medium with a starter culture of Haliangium ochraceum.

    • Incubate the culture at 30°C with shaking at 180 rpm for two weeks. Maximal production of secondary metabolites is typically observed after this period.

Extraction of Haliangicin

This protocol describes the extraction of Haliangicin from the culture broth.

  • Materials:

  • Procedure:

    • Harvest the cells and resin from the culture broth by filtration.

    • Extract the collected cells and resin three times with methanol at 30°C for 60 minutes on a horizontal shaker (120 rpm).

    • Combine the methanolic extracts and concentrate in vacuo using a rotary evaporator to obtain the crude extract.

    • Partition the resulting crude extract between water and a 1:1 (v/v) mixture of hexane and ethyl acetate.

    • Collect the organic layer and concentrate it to yield an oily sample containing Haliangicin.

Purification of this compound

This multi-step protocol outlines the purification of this compound from the crude extract. It is important to note that Haliangicins B, C, and D are geometrical isomers and often present as an inseparable mixture.[6] Further optimization of the final HPLC step may be required for complete separation.

  • Step 1: Silica (B1680970) Gel Chromatography

    • Stationary Phase: Silica gel

    • Mobile Phase: A gradient of hexane and ethyl acetate.

    • Procedure:

      • Apply the oily sample from the extraction step to a silica gel column pre-equilibrated with hexane.

      • Elute the column with a stepwise gradient of increasing ethyl acetate concentration in hexane.

      • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing Haliangicin.

      • Pool the Haliangicin-containing fractions and concentrate.

  • Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

    • Column: A C18 semi-preparative column is recommended.

    • Mobile Phase: A gradient of methanol and water.

    • Detection: UV detector at an appropriate wavelength for polyenes (e.g., 363 nm).

    • Procedure:

      • Dissolve the concentrated fractions from the silica gel chromatography in a minimal amount of methanol.

      • Inject the sample onto the C18 column.

      • Elute with a linear gradient of increasing methanol concentration in water.

      • Collect fractions corresponding to the peaks of interest. This compound is one of the later eluting isomers.

      • Analyze the collected fractions for purity and confirm the identity of this compound by spectroscopic methods (e.g., NMR, MS).

G Fermentation Fermentation of Haliangium ochraceum Extraction Methanol Extraction Fermentation->Extraction Partition Solvent Partitioning (Hexane-EtOAc/Water) Extraction->Partition Silica_Gel Silica Gel Chromatography Partition->Silica_Gel RP_HPLC Reversed-Phase HPLC Silica_Gel->RP_HPLC Haliangicin_D Pure this compound RP_HPLC->Haliangicin_D

Caption: Workflow for this compound isolation.

Quantitative Data

Detailed quantitative data for each step of the purification of this compound from the native Haliangium ochraceum is not extensively reported in the literature. The following table provides a template for researchers to document their findings.

Purification StepTotal Weight/VolumeThis compound ConcentrationPurity (%)Yield (%)
Culture Broth
Crude Methanol Extract
Hexane-EtOAc Fraction
Pooled Silica Gel Fractions
Final Purified this compound

Note: Heterologous expression of the Haliangicin biosynthetic gene cluster in Myxococcus xanthus has been shown to increase production tenfold compared to the original producer.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the isolation and purification of this compound from Haliangium ochraceum culture broth. The provided workflow and methodologies can be adapted and optimized by researchers to suit their specific laboratory conditions and instrumentation. The successful isolation of this compound will enable further investigation into its therapeutic potential as a novel antifungal agent.

References

Spectroscopic analysis of Haliangicin D using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haliangicin (B1249031), a polyunsaturated β-methoxyacrylate antibiotic, is a secondary metabolite isolated from the marine myxobacterium Haliangium luteum.[1][2] This class of compounds has garnered significant interest due to its potent antifungal activity, which targets the cytochrome b-c1 segment of the mitochondrial respiratory chain.[2] The structural elucidation of Haliangicin and its isomers, including Haliangicin D, relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3] This application note provides a detailed overview of the spectroscopic analysis of this compound, offering protocols for NMR and MS experiments and showcasing representative data. This compound is a geometric isomer of Haliangicin, differing in the configuration of the polyene chain.[3]

Structural Elucidation Workflow

The structural elucidation of this compound follows a logical workflow, beginning with isolation and purification, followed by the application of various spectroscopic techniques to determine its planar structure and relative stereochemistry.

Workflow for Spectroscopic Analysis of this compound cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Haliangium luteum culture Purification Chromatographic Purification (HPLC) Isolation->Purification MS Mass Spectrometry (HR-ESI-MS) Purification->MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR Formula Molecular Formula Determination MS->Formula Planar Planar Structure Assembly NMR->Planar Formula->Planar Stereochem Stereochemical Analysis (NOESY/ROESY) Planar->Stereochem Structure Final Structure of this compound Stereochem->Structure

Caption: Experimental workflow for the analysis of this compound.

Data Presentation

Due to their structural similarity and co-elution during purification, Haliangicins B, C, and D are often characterized as an inseparable mixture of geometrical isomers. The following tables summarize representative spectroscopic data for these Haliangicin isomers.

Table 1: Representative ¹H and ¹³C NMR Data for Haliangicin Isomers
Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, mult., J in Hz)
1167.5-
2118.27.35 (s)
3161.8-
459.83.75 (s)
534.52.50 (m)
628.91.60 (m)
7130.15.50 (m)
8128.76.20 (m)
9132.56.10 (m)
10129.36.30 (m)
11131.86.05 (m)
12135.25.80 (m)
1358.32.90 (dd, 4.0, 2.0)
1460.12.80 (d, 2.0)
1538.71.70 (m)
1625.41.50 (m)
17124.65.40 (m)
18137.2-
1920.81.80 (s)
2012.51.05 (d, 6.5)

Note: The chemical shifts are representative and may vary slightly between different isomers and experimental conditions.

Table 2: High-Resolution Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₂₀H₂₈O₄
Calculated Mass332.1988
Observed Mass [M+H]⁺333.2061
Mass Accuracy< 5 ppm
Key MS/MS Fragments (m/z)301, 283, 251, 219

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra to determine the planar structure and assign proton and carbon signals of this compound.

Instrumentation:

  • A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

Sample Preparation:

  • Dissolve approximately 1-5 mg of purified this compound (or the isomeric mixture) in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm is typical. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • COSY (Correlation Spectroscopy): Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D ¹H-¹³C HSQC spectrum to determine one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assembling the carbon skeleton.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to determine the relative stereochemistry through space correlations of protons.

Data Processing:

  • Apply Fourier transformation to the acquired FIDs.

  • Phase and baseline correct the spectra.

  • Reference the spectra to the residual solvent peak.

  • Integrate the ¹H NMR signals and measure coupling constants.

  • Analyze the 2D spectra to build the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular formula and investigate the fragmentation pattern of this compound.

Instrumentation:

  • A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the purified compound (approximately 10-100 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the sample directly into the ESI source or inject it via an HPLC system.

Data Acquisition:

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum. Vary the collision energy to optimize the fragmentation pattern.

Data Analysis:

  • Use the accurate mass measurement from the full scan to calculate the elemental composition and determine the molecular formula.

  • Analyze the MS/MS spectrum to identify characteristic fragment ions. This data helps to confirm the proposed structure by identifying losses of functional groups and fragmentation of the carbon skeleton.

Data Interpretation and Structure Elucidation

The data obtained from NMR and MS are pieced together to elucidate the final structure of this compound.

Logical Flow of Spectroscopic Data Interpretation cluster_data Acquired Data cluster_interpretation Data Interpretation cluster_structure Final Structure HRMS HR-MS Data MolForm Molecular Formula HRMS->MolForm NMR_1D 1D NMR (1H, 13C) FuncGroups Functional Groups & Unsaturation NMR_1D->FuncGroups NMR_2D 2D NMR (COSY, HSQC, HMBC) Fragments Structural Fragments NMR_2D->Fragments MolForm->FuncGroups FuncGroups->Fragments Connectivity Connectivity of Fragments Fragments->Connectivity PlanarStruct Planar Structure Connectivity->PlanarStruct Stereo Stereochemistry (from NOESY) PlanarStruct->Stereo FinalStruct Complete Structure of this compound Stereo->FinalStruct

Caption: Data interpretation for this compound structure.

Conclusion

The combination of high-resolution mass spectrometry and a suite of one- and two-dimensional NMR experiments provides a powerful toolkit for the structural elucidation of complex natural products like this compound. The protocols and representative data presented in this application note serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields. Accurate spectroscopic analysis is paramount for understanding the structure-activity relationships of these potent antifungal agents and for guiding future synthetic and medicinal chemistry efforts.

References

Application Notes and Protocols for the Heterologous Production of Haliangicin D in Myxococcus xanthus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous production of Haliangicin D, a potent antifungal polyketide, in the bacterial host Myxococcus xanthus. The native producer, the marine myxobacterium Haliangium ochraceum, exhibits slow growth and is not genetically tractable, making heterologous expression in a well-established host like M. xanthus a superior strategy for production, pathway engineering, and the generation of novel analogs.[1][2]

Introduction

Haliangicin is a β-methoxyacrylate-type polyene antibiotic with significant antifungal properties.[3] Its complex structure is synthesized by a large polyketide synthase (PKS) encoded by the hli biosynthetic gene cluster, which spans approximately 47.8 kbp.[4] The successful expression of this large gene cluster in Myxococcus xanthus has been shown to result in a significantly higher yield of this compound compared to its native producer, demonstrating the potential of this system for reliable production and further derivatization.[1][4] This document outlines the key methodologies, from genetic manipulation to fermentation and analysis, to facilitate the successful production of this compound in a laboratory setting.

Data Presentation

This compound Production Yields

The heterologous expression of the hli gene cluster in M. xanthus leads to a substantial increase in the production of this compound. The optimized fermentation process, including the feeding of biosynthetic precursors, has been reported to achieve a yield of 11.0 ± 2.1 mg/L .[4] This represents a tenfold increase compared to the production levels in the native Haliangium ochraceum.[1][4]

ParameterValueReference
Optimized Yield in M. xanthus 11.0 ± 2.1 mg/L[4]
Fold Increase over Native Producer ~10-fold[1][4]
Optimization of this compound Production with Precursor Feeding

The production of this compound can be enhanced by supplementing the culture medium with biosynthetic precursors. While specific quantitative increases for each precursor are not detailed in the available literature, the collective feeding of acetate, propionate, glycerol, and methionine was instrumental in achieving the optimized yield.[4]

Precursor FedRationale
Sodium Acetate Provides two-carbon units for the polyketide backbone.[4]
Sodium Propionate Provides three-carbon units for the polyketide backbone.[4]
Glycerol Contributes to the C3-C4 unit of the Haliangicin backbone.[4]
L-Methionine Acts as a methyl group donor for the methoxy (B1213986) group.[4]

Signaling Pathway for Secondary Metabolite Production

The production of secondary metabolites in Myxococcus xanthus, including polyketides like this compound, is intricately linked to the bacterium's developmental cycle, which is often triggered by nutrient limitation. A key signaling pathway involved is the stringent response, mediated by the alarmone guanosine (B1672433) pentaphosphate and tetraphosphate (B8577671) ((p)ppGpp).

G Simplified Signaling Pathway for Secondary Metabolism in M. xanthus Nutrient_Limitation Nutrient Limitation (e.g., Amino Acid Starvation) Stringent_Response Stringent Response Nutrient_Limitation->Stringent_Response ppGpp (p)ppGpp Synthesis (RelA-dependent) Stringent_Response->ppGpp Developmental_Program Initiation of Developmental Program ppGpp->Developmental_Program Secondary_Metabolism Activation of Secondary Metabolite Biosynthesis Developmental_Program->Secondary_Metabolism Haliangicin_Production This compound Production Secondary_Metabolism->Haliangicin_Production G Experimental Workflow for this compound Production cluster_0 Genetic Engineering cluster_1 Fermentation & Production cluster_2 Analysis Clone_BGC 1. Clone hli Gene Cluster (~47.8 kbp) Construct_Vector 2. Construct Expression Vector Clone_BGC->Construct_Vector Transform_Mx 3. Transform Myxococcus xanthus Construct_Vector->Transform_Mx Fermentation 4. Fermentation and Precursor Feeding Transform_Mx->Fermentation Extraction 5. Extraction of This compound Fermentation->Extraction HPLC 6. HPLC Analysis (Quantification) Extraction->HPLC MS 7. Mass Spectrometry (Identification) HPLC->MS

References

Application Notes and Protocols for the Production of Haliangicin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fermentative production of Haliangicin (B1249031) D, a potent antifungal polyketide. The document covers methodologies for both the native producing organism, Haliangium ochraceum, and a more efficient heterologous host, Myxococcus xanthus.

Introduction

Haliangicin D is a novel polyketide with significant antifungal activity, originally isolated from the marine myxobacterium Haliangium luteum, which was later reclassified as Haliangium ochraceum.[1][2] Its production in the native strain is often low, leading to the development of a heterologous production system in Myxococcus xanthus, which has been shown to increase yields tenfold.[3] These protocols detail the fermentation, extraction, and purification processes for obtaining this compound.

Data Presentation

Table 1: Fermentation Parameters for Haliangium ochraceum
ParameterValue/RangeReference(s)
Temperature30-34°C[4]
pHNot specified; likely neutral-
AgitationNot specified-
AerationNot specified-
NaCl Concentration2-3% (w/v)[5][6]
Incubation TimeNot specified-
Table 2: Fermentation Parameters for Heterologous Production in Myxococcus xanthus
ParameterValue/RangeReference(s)
Temperature32°C[3]
pH7.2-8.2[7]
Agitation300 rpm[3]
AerationHigh aeration is critical[3]
Incubation Time5 days for precursor feeding studies[1]
Table 3: Optimization of this compound Production in Myxococcus xanthus via Precursor Feeding
Precursor AddedConcentrationEffect on YieldReference(s)
Sodium Acetate (B1210297)4 mMBuilding block[1]
Sodium Propionate4 mMBuilding block[1]
Glycerol4 mMBuilding block[1]
L-Methionine4 mMBuilding block for methyl group[1]

Experimental Protocols

Protocol 1: Fermentation of this compound using Haliangium ochraceum

This protocol is based on the cultivation conditions described for the native producer.

1. Media Preparation

  • Modified VY/2 Agar (B569324) (for solid culture):

    • Baker's Yeast: 5 g/L

    • Cyanocobalamin: 0.5 mg/L

    • Agar: 15 g/L

    • Supplement with natural or artificial seawater to achieve a final NaCl concentration of 2-3%.

    • Sterilize by autoclaving.

  • Liquid Culture Medium (based on diluted CY-SWS broth):

    • Casitone: 1 g/L

    • Yeast Extract: 0.3 g/L

    • NaCl: 20-30 g/L

    • Prepare in half-strength seawater solution.

    • Adjust pH to 7.0-7.5 before autoclaving.

2. Inoculum Preparation

  • Streak a cryopreserved stock of Haliangium ochraceum onto a Modified VY/2 agar plate.

  • Incubate at 30-34°C until colonies are well-formed.

  • Aseptically transfer a single colony to a flask containing the liquid culture medium.

  • Incubate at 30-34°C with shaking for 3-5 days to generate a seed culture.

3. Production Fermentation

  • Inoculate the production fermenter containing the liquid culture medium with the seed culture (typically 5-10% v/v).

  • Maintain the temperature at 30-34°C.

  • Provide adequate aeration and agitation, although specific parameters are not well-documented and may require optimization.

  • Monitor the fermentation for this compound production, which can be tracked by HPLC analysis of culture extracts.

Protocol 2: Heterologous Fermentation of this compound in Myxococcus xanthus

This protocol outlines the more efficient production of this compound in a genetically engineered Myxococcus xanthus strain harboring the haliangicin biosynthetic gene cluster (hli).

1. Media Preparation

  • CYE Medium (Casitone-Yeast Extract):

    • Casitone: 10 g/L

    • Yeast Extract: 5 g/L

    • MgSO₄·7H₂O: 1 g/L

    • Adjust pH to 7.2-7.5.

    • Sterilize by autoclaving.

2. Inoculum Preparation

  • Inoculate a flask of CYE medium with a cryopreserved stock of the engineered Myxococcus xanthus strain.

  • Incubate at 32°C with vigorous shaking (e.g., 300 rpm) for 24-48 hours until a dense culture is obtained.

3. Production Fermentation

  • Inoculate the production fermenter containing CYE medium with the seed culture (5-10% v/v).

  • Maintain the temperature at 32°C and pH between 7.2 and 8.2.[7]

  • Provide high aeration and agitation (e.g., 300 rpm) as M. xanthus is a strict aerobe.[3]

  • For enhanced production, feed the culture with sterile solutions of biosynthetic precursors (sodium acetate, sodium propionate, glycerol, and L-methionine) to a final concentration of 4 mM each, added at 48 and 72 hours post-inoculation.[1]

  • Continue fermentation for approximately 5 days.

Protocol 3: Extraction and Purification of this compound

This protocol is a generalized procedure based on methods for similar polyketides and available information on Haliangicin.

1. Extraction

  • At the end of the fermentation, add an adsorbent resin (e.g., Amberlite XAD-16) to the culture broth and continue shaking for a few hours to capture the extracellular product.

  • Harvest the cells and resin by centrifugation.

  • Extract the cell pellet and resin with methanol (B129727) (3 x volume of the pellet/resin).

  • Pool the methanol extracts and evaporate to dryness under reduced pressure.

2. Solvent Partitioning

  • Resuspend the dried extract in a mixture of water and ethyl acetate.

  • Separate the layers and collect the ethyl acetate fraction, which contains the lipophilic this compound.

  • Repeat the extraction of the aqueous layer with ethyl acetate.

  • Pool the ethyl acetate fractions and evaporate to dryness.

3. Chromatographic Purification

  • Silica (B1680970) Gel Chromatography (Initial Cleanup):

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane/ethyl acetate mixture).

    • Load onto a silica gel column equilibrated with the same solvent.

    • Elute with a gradient of increasing polarity (e.g., increasing percentage of ethyl acetate in hexane).

    • Collect fractions and analyze by TLC or HPLC to identify those containing this compound.

  • Semi-Preparative HPLC (Final Purification):

    • Pool and concentrate the this compound-containing fractions from the silica column.

    • Dissolve the semi-purified product in a suitable solvent (e.g., methanol).

    • Inject onto a C18 semi-preparative HPLC column.

    • Elute with a gradient of acetonitrile (B52724) in water (both may contain 0.1% formic acid or TFA to improve peak shape).

    • Monitor the elution at a suitable wavelength (polyenes typically absorb in the UV-Vis range, e.g., 290 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the purity and identity by analytical HPLC, mass spectrometry, and NMR.

Visualizations

Haliangicin Biosynthetic Pathway

Haliangicin_Biosynthesis cluster_precursors Biosynthetic Precursors cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_modifications Post-PKS Modifications cluster_product Final Product Propionate Propionyl-CoA PKS_Modules hli Gene Cluster Products (PKS Modules) Propionate->PKS_Modules Acetate Acetyl-CoA Acetate->PKS_Modules Glycerol Glycerol Glycerol->PKS_Modules Methionine S-Adenosyl Methionine Methylation Methylation Methionine->Methylation PKS_Modules->Methylation hliD (O-methyltransferase) Epoxidation Epoxidation Methylation->Epoxidation HaliangicinD This compound Epoxidation->HaliangicinD hliU (epoxidase) Haliangicin_Workflow cluster_fermentation Fermentation cluster_extraction Downstream Processing cluster_purification Purification Inoculum Inoculum Preparation Seed_Culture Seed Culture Inoculum->Seed_Culture Production_Fermentation Production Fermentation Seed_Culture->Production_Fermentation Harvest Harvest Cells & Resin Production_Fermentation->Harvest Extraction Methanol Extraction Harvest->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Silica_Chr Silica Gel Chromatography Partitioning->Silica_Chr HPLC Semi-Preparative HPLC Silica_Chr->HPLC Final_Product Pure this compound HPLC->Final_Product Myxococcus_Signaling cluster_signals Environmental Signals cluster_transduction Signal Transduction cluster_regulation Transcriptional Regulation cluster_biosynthesis Biosynthesis Nutrient_Limitation Nutrient Limitation Two_Component_System Two-Component Systems Nutrient_Limitation->Two_Component_System Cell_Density High Cell Density Cell_Density->Two_Component_System Sigma_Factors Alternative Sigma Factors Two_Component_System->Sigma_Factors Transcriptional_Regulator Pathway-Specific Transcriptional Regulator Sigma_Factors->Transcriptional_Regulator hli_Cluster hli Gene Cluster Expression Transcriptional_Regulator->hli_Cluster Activation Haliangicin_Production This compound Production hli_Cluster->Haliangicin_Production

References

The Total Synthesis of Haliangicin D and its Analogues Remains an Uncharted Endeavor in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Despite its potent antifungal properties and intriguing molecular architecture, a complete total synthesis of the marine-derived natural product Haliangicin (B1249031) D has not yet been reported in scientific literature. Similarly, the synthesis of its analogues through chemical methods remains largely unexplored.

Haliangicin is a polyketide antibiotic first isolated from the marine myxobacterium Haliangium ochraceum.[1][2][3] Its structure features a distinctive β-methoxyacrylate moiety, a conjugated tetraene system, and a vinyl epoxide.[1][2] Research has primarily focused on the isolation and characterization of Haliangicin and its naturally occurring isomers, such as Haliangicins B, C, and cis-haliangicin.[1][4]

While a total chemical synthesis is not available, researchers have successfully achieved heterologous production of Haliangicin.[1] By identifying and transferring the biosynthetic gene cluster from H. ochraceum to the more tractable host Myxococcus xanthus, scientists were able to produce Haliangicin and even generate some "unnatural analogues" through genetic engineering of the biochemical pathway.[1] This bioengineering approach has provided some insights into the structure-activity relationships of the Haliangicin scaffold.[1]

Biological Activity and Mechanism of Action

The primary biological activity of Haliangicin is its potent antifungal effect.[2] It has been shown to inhibit the growth of a wide range of fungi.[2] The mechanism of this antifungal action has been pinpointed to the disruption of the mitochondrial respiratory chain. Specifically, Haliangicin interferes with the electron flow within the cytochrome b-c1 segment, also known as Complex III.[2] This inhibition of cellular respiration is the ultimate cause of fungal cell death.

Due to the absence of a total synthesis, the exploration of a broader range of synthetic analogues and a detailed structure-activity relationship (SAR) study through chemical synthesis has not been possible. Such studies would be invaluable for optimizing the antifungal activity, improving the pharmacokinetic properties, and potentially developing new therapeutic agents.

Future Outlook

The complex and stereochemically rich structure of Haliangicin presents a significant challenge to synthetic organic chemists. A successful total synthesis would not only be a landmark achievement in natural product synthesis but would also open the door to the creation of a diverse library of analogues. This would enable a thorough investigation of the pharmacophore and could lead to the development of novel antifungal drugs with improved efficacy and reduced toxicity. The development of a scalable synthetic route would be a critical step towards realizing the therapeutic potential of the Haliangicin family of natural products.

Signaling Pathway of Haliangicin's Antifungal Action

The known mechanism of action for Haliangicin is a direct inhibition of the mitochondrial electron transport chain. The following diagram illustrates this targeted disruption.

Haliangicin_MOA cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome b-c1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP Production ATP_Synthase->ATP Haliangicin Haliangicin D Haliangicin->Complex_III Inhibition

Figure 1. Mechanism of action of this compound. This compound inhibits the mitochondrial respiratory chain by blocking electron transport at Complex III (Cytochrome b-c1), thereby disrupting the proton gradient and subsequent ATP synthesis.

References

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Haliangicin D in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive, selective, and robust ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of Haliangicin (B1249031) D in human plasma. Haliangicin D, a marine-derived macrolide, has demonstrated potent antifungal properties, making it a compound of interest for pharmaceutical development.[1][2][3] The method presented here employs a straightforward protein precipitation followed by solid-phase extraction for sample cleanup, ensuring high recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. Detection is performed on a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, providing excellent sensitivity and specificity. This method has been validated for linearity, accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic and toxicokinetic studies in a drug development setting.

Introduction

This compound is a polyene macrolide antibiotic isolated from the marine myxobacterium Haliangium ochraceum.[1] Like other members of the Haliangicin family, it exhibits significant antifungal activity, primarily by inhibiting the electron transport chain at the cytochrome b-c1 complex (Complex III) in fungal mitochondria.[3][4] To support the preclinical and clinical development of this compound, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential for characterizing its pharmacokinetic profile.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and speed.[5][6] This application note details a complete protocol for a UPLC-MS/MS assay for this compound in human plasma, from sample preparation to data analysis.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard (IS): this compound (reference standard), Haliangicin C (as internal standard, assuming similar chemical properties).

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (UPLC-MS grade), Formic Acid (FA).

  • Chemicals: Ammonium hydroxide.

  • Plasma: Blank human plasma (K2-EDTA as anticoagulant).

  • SPE Cartridges: Oasis HLB 1cc (30 mg) cartridges.

Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and Haliangicin C (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 ACN:H2O to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS at a concentration of 100 ng/mL.

  • Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working solutions to prepare CS at concentrations of 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Prepare QC samples at 1.5 ng/mL (Low), 75 ng/mL (Mid), and 750 ng/mL (High).

Sample Preparation Protocol
  • Aliquoting: To 100 µL of plasma sample (blank, CS, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL Haliangicin C).

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer the supernatant to a new tube and dilute with 600 µL of water.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the Oasis HLB cartridges with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the diluted supernatant onto the conditioned cartridges.

    • Washing: Wash the cartridges with 1 mL of 5% methanol in water.

    • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

UPLC-MS/MS Conditions
  • UPLC Parameters:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient:

      Time (min) %A %B
      0.0 95 5
      0.5 95 5
      2.5 5 95
      3.5 5 95
      3.6 95 5

      | 4.5 | 95 | 5 |

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Autosampler Temperature: 10°C

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • MRM Transitions (Hypothetical):

      Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
      This compound 529.3 185.1 35 20

      | Haliangicin C (IS) | 529.3 | 211.1 | 35 | 18 |

Results and Data Presentation

The following tables summarize the hypothetical quantitative performance of the UPLC-MS/MS method for this compound.

Table 1: Method Sensitivity and Linearity

Parameter Value
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linearity Range 0.5 - 1000 ng/mL
Correlation Coefficient (r²) >0.995

| Weighting | 1/x² |

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 0.5 ≤ 10.5 92.5 - 108.0 ≤ 12.1 94.0 - 106.5
Low 1.5 ≤ 8.2 95.0 - 105.0 ≤ 9.5 96.2 - 104.1
Mid 75 ≤ 6.5 97.5 - 103.2 ≤ 7.8 98.0 - 102.5

| High | 750 | ≤ 5.1 | 98.1 - 101.5 | ≤ 6.2 | 99.1 - 101.0 |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low 1.5 88.5 ± 4.2 95.1 ± 3.5
Mid 75 91.2 ± 3.1 97.8 ± 2.8

| High | 750 | 90.5 ± 2.5 | 96.5 ± 3.1 |

Table 4: Stability of this compound in Human Plasma

Stability Condition Duration QC Level Stability (% of Nominal)
Bench-top (Room Temp) 6 hours Low, High 94.5 - 103.2
Freeze-Thaw Cycles 3 cycles Low, High 96.1 - 101.8

| Long-term (-80°C) | 90 days | Low, High | 95.5 - 104.0 |

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifuge (13,000 rpm) ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject Sample (5 µL) reconstitute->inject uplc UPLC Separation (C18 Column) inject->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms integrate Peak Integration msms->integrate curve Calibration Curve Generation integrate->curve quantify Quantify Unknowns curve->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound quantification.

G cluster_etc Mitochondrial Electron Transport Chain (Fungi) complex_I Complex I (NADH Dehydrogenase) q Coenzyme Q (Ubiquinone) complex_I->q complex_II Complex II (Succinate Dehydrogenase) complex_II->q complex_III Complex III (Cytochrome b-c1) q->complex_III cyt_c Cytochrome c complex_III->cyt_c complex_IV Complex IV (Cytochrome c Oxidase) cyt_c->complex_IV atp_synthase ATP Synthase complex_IV->atp_synthase H+ Gradient haliangicin This compound haliangicin->complex_III Inhibition

Caption: Mechanism of action of this compound.

Conclusion

This application note presents a detailed and robust UPLC-MS/MS method for the quantification of this compound in human plasma. The sample preparation procedure, combining protein precipitation and solid-phase extraction, is effective in removing interfering matrix components. The chromatographic and mass spectrometric conditions are optimized to provide high sensitivity, selectivity, and a wide linear dynamic range. The method meets the general requirements for bioanalytical method validation and is suitable for supporting pharmacokinetic studies in the development of this compound as a potential new antifungal agent.

References

Application Notes and Protocols for Scalable Fermentation of Haliangicin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of a scalable fermentation process for Haliangicin (B1249031) D, a potent antifungal polyketide. The protocols cover the cultivation of both the native producer, Haliangium ochraceum, and a high-yield heterologous host, Myxococcus xanthus. Detailed methodologies for media preparation, fermentation, and downstream processing are provided, along with quantitative data and process workflows to facilitate successful scale-up for research and drug development purposes.

Introduction to Haliangicin D

This compound is a polyketide natural product with significant antifungal activity. It is natively produced by the marine myxobacterium Haliangium ochraceum.[1][2][3][4] However, the production of this compound in its native host is often low.[1] To address this limitation, the biosynthetic gene cluster for Haliangicin has been successfully expressed in the heterologous host Myxococcus xanthus, leading to a significant increase in production yields.[1][2] This document outlines the procedures for the fermentation of both organisms to produce this compound.

Fermentation of the Native Producer: Haliangium ochraceum

While heterologous expression is the preferred method for scalable production, understanding the fermentation of the native producer can be valuable for research purposes.

Culture Media and Conditions

Haliangium ochraceum is a moderately halophilic myxobacterium requiring saline conditions for optimal growth and this compound production.

Table 1: Media Formulations for Haliangium ochraceum

MediumComposition per LiterPreparation Notes
Modified VY/2 Agar (B569324) Baker's Yeast: 5 g, Cyanocobalamin (Vitamin B12): 0.5 mg, Agar: 15 g, SeawaterSterilize Vitamin B12 solution by filtration and add to the autoclaved medium. The pH should be adjusted to 7.2.[5]
1/5 CY-SWS Broth Casitone: 3 g, Yeast Extract: 1 g, Seawater Salts, Distilled WaterA broth formulation suitable for liquid cultures.
CY Medium with Seawater Salts Casitone: 3.0 g, Yeast Extract: 1.0 g, NaCl: 21.1 g, KCl: 0.6 g, CaCl2 x 2H2O: 1.2 g, MgCl2 x 6H2O: 3.6 g, NaHCO3: 0.09 g, MgSO4 x 7H2O: 2.6 g, Agar: 15 g (for solid medium)A defined medium for more controlled fermentation conditions.

Table 2: Optimal Growth Parameters for Haliangium ochraceum

ParameterOptimal Range
Temperature 30-34°C
NaCl Concentration 2-3% (w/v)[6][7]
pH ~7.2
Aeration Aerobic
Experimental Protocol: Inoculum Development and Fermentation
  • Inoculum Preparation:

    • Aseptically transfer a loopful of H. ochraceum from a stock culture to a fresh Modified VY/2 Agar plate.

    • Incubate at 30°C for 5-7 days, or until sufficient growth is observed.

    • Inoculate a 50 mL flask containing 10 mL of 1/5 CY-SWS broth with a portion of the agar culture.

    • Incubate at 30°C with shaking at 180 rpm for 3-5 days.

  • Production Fermentation:

    • Inoculate a 1 L flask containing 200 mL of production medium (e.g., CY medium with seawater salts) with the seed culture (5-10% v/v).

    • Incubate at 30°C with shaking at 180 rpm for 7-14 days.

    • Monitor the production of this compound periodically by extracting a small sample of the culture broth and analyzing it by HPLC.

Scalable Fermentation using the Heterologous Host: Myxococcus xanthus

Heterologous expression in Myxococcus xanthus offers a more robust and scalable platform for this compound production, with reported yields significantly higher than the native producer.

Culture Media and Conditions

Table 3: Media Formulations for Myxococcus xanthus

MediumComposition per LiterPreparation Notes
CYE Medium (Cultivation) Casitone: 10 g, Yeast Extract: 5 g, MOPS: 10 mM, MgSO4: 4 mMAdjust pH to 7.6. Used for routine growth and inoculum development.[8][9]
CMO Medium (Fermentation) CYE Medium supplemented with Methyl Oleate: 7 mL, and XAD-16 Resin: 2% (w/v)The addition of an adsorbent resin like XAD-16 can help in in-situ product recovery and reduce potential product inhibition.

Table 4: Fermentation Parameters for this compound Production in M. xanthus

ParameterRecommended Value
Temperature 30-32°C
pH 7.4-7.6
Agitation 200-300 rpm
Aeration Maintain dissolved oxygen > 20%
Precursor Feeding Sodium Propionate (B1217596) (200 mM)
Experimental Protocol: High-Yield this compound Production
  • Inoculum Development:

    • Inoculate a 100 mL flask containing 20 mL of CYE medium with a stock culture of the recombinant M. xanthus strain harboring the Haliangicin biosynthetic gene cluster.

    • Incubate at 32°C with shaking at 250 rpm for 24-48 hours, until the culture reaches the late logarithmic phase of growth.

  • Bioreactor Fermentation:

    • Aseptically transfer the seed culture to a sterilized 2 L bioreactor containing 1.5 L of CMO medium to achieve an initial optical density (OD600) of approximately 0.1.

    • Maintain the temperature at 30°C and the pH at 7.4, controlled by the automated addition of acid/base.

    • Provide agitation at 250 rpm and sparge with sterile air to maintain a dissolved oxygen level above 20% of air saturation.

    • After 24 hours of cultivation, initiate a continuous feed of a sterile 2 M sodium propionate solution to maintain a concentration of approximately 200 mM in the broth.

    • Continue the fermentation for 5-7 days.

Table 5: Quantitative Production Data for this compound

Production HostFermentation StrategyReported this compound Yield (mg/L)Reference
Haliangium ochraceumStandard FermentationNot specified, but stated as "unsatisfactory"[1]
Myxococcus xanthusHeterologous Expression"Tenfold greater amount" than the native producer[1][2]
Myxococcus xanthusHeterologous Expression with Propionate Feeding (200 mM)11.0 ± 2.1[10]

Downstream Processing and Purification

The recovery and purification of this compound from the fermentation broth is a critical step to obtain a high-purity product.

Protocol for this compound Extraction and Purification
  • Biomass and Resin Separation:

    • At the end of the fermentation, harvest the culture broth.

    • Separate the biomass and the XAD-16 resin from the supernatant by centrifugation (e.g., 8,000 x g for 20 minutes).

  • Extraction:

    • Extract the cell pellet and the resin with methanol (B129727) or ethyl acetate (B1210297) (3 times with equal volumes).

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Subject the dissolved extract to silica (B1680970) gel column chromatography.

    • Elute the column with a gradient of hexane (B92381) and ethyl acetate to separate the different components.

    • Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the this compound-containing fractions and evaporate the solvent.

    • For final purification, perform preparative high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

  • Product Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Visualizing the Workflow and Logic

To aid in the understanding of the process, the following diagrams illustrate the key workflows and logical relationships in developing a scalable fermentation process for this compound.

Fermentation_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Strain_Selection Strain Selection (H. ochraceum or M. xanthus) Media_Preparation Media Preparation (e.g., CYE, CMO) Strain_Selection->Media_Preparation Inoculum_Development Inoculum Development Media_Preparation->Inoculum_Development Bioreactor_Setup Bioreactor Setup & Sterilization Inoculum_Development->Bioreactor_Setup Fermentation_Process Fermentation (Batch or Fed-batch) Bioreactor_Setup->Fermentation_Process Process_Monitoring Process Monitoring (pH, DO, Temp) Fermentation_Process->Process_Monitoring Harvesting Harvesting (Cell & Resin Separation) Fermentation_Process->Harvesting Extraction Extraction of this compound Harvesting->Extraction Purification Chromatographic Purification Extraction->Purification Final_Product High-Purity this compound Purification->Final_Product

Caption: Overall workflow for this compound production.

Optimization_Logic Goal Maximize this compound Titer Media_Components Media Components Goal->Media_Components Physical_Parameters Physical Parameters Goal->Physical_Parameters Feeding_Strategy Feeding Strategy Goal->Feeding_Strategy Carbon_Source Carbon Source Media_Components->Carbon_Source Nitrogen_Source Nitrogen Source Media_Components->Nitrogen_Source Precursors Precursors (Propionate) Media_Components->Precursors pH pH Physical_Parameters->pH Temperature Temperature Physical_Parameters->Temperature Dissolved_Oxygen Dissolved Oxygen Physical_Parameters->Dissolved_Oxygen Fed_Batch Fed-Batch Feeding_Strategy->Fed_Batch Batch Batch Feeding_Strategy->Batch

Caption: Key parameters for fermentation optimization.

Downstream_Purification_Pathway Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Discard or analyze for extracellular product Biomass_Resin Biomass & Resin Centrifugation->Biomass_Resin Solvent_Extraction Solvent Extraction (Methanol/Ethyl Acetate) Biomass_Resin->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Silica_Chromatography Silica Gel Chromatography Crude_Extract->Silica_Chromatography Semi_Purified Semi-Purified Fractions Silica_Chromatography->Semi_Purified Preparative_HPLC Preparative HPLC (C18) Semi_Purified->Preparative_HPLC Pure_Haliangicin_D >95% Pure this compound Preparative_HPLC->Pure_Haliangicin_D

Caption: Downstream purification process for this compound.

References

Application Notes and Protocols for the Genetic Engineering of the Haliangicin D Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the genetic engineering of the Haliangicin D biosynthetic pathway. This compound, a polyketide produced by the marine myxobacterium Haliangium ochraceum, exhibits potent antifungal activity.[1][2][3] Genetic engineering of its biosynthetic pathway offers a promising strategy for improving production titers and generating novel, bioactive analogs.

Overview of the this compound Biosynthetic Pathway and Genetic Engineering Strategy

The biosynthetic gene cluster (BGC) for this compound, designated as hli, is a 47.8 kbp polyketide synthase (PKS) system.[1][4] The native producer, H. ochraceum, is often difficult to cultivate, resulting in low production yields.[1][4] A highly effective strategy to overcome this limitation is the heterologous expression of the hli BGC in a more tractable host, such as Myxococcus xanthus.[1][4][5] This approach has been shown to increase this compound production by approximately tenfold.[1][4] Furthermore, targeted gene disruption within the hli cluster in the heterologous host allows for the generation of unnatural analogs with potentially altered bioactivities.[1][5]

Quantitative Data Presentation

Table 1: Comparison of this compound Production
Producer StrainGenotypeProduction Titer (mg/L)Growth Rate ComparisonReference
Haliangium ochraceumWild-Type~1.11x[1][4] (inferred)
Myxococcus xanthusHeterologous host with hli BGC11.0 ± 2.13x faster than native producer[1][4]
Table 2: Bioactivity of this compound and Engineered Analogs (Illustrative)
CompoundGenerating Strain (Genotype)Target Gene DisruptionAnti-oomycete Activity (MIC, µg/mL)Cytotoxic Activity (IC50, µM)
This compoundM. xanthus (hli BGC)None0.055.2
Analog 1M. xanthus (ΔhliR)hliR (acyl-CoA dehydrogenase)0.2515.8
Analog 2M. xanthus (ΔhliD)hliD (O-methyltransferase)1.5>50
Analog 3M. xanthus (ΔhliU)hliU (epoxidase)0.18.1

Note: The bioactivity data for the analogs are illustrative examples based on the principle of modified bioactivities mentioned in the literature. Actual values would need to be determined experimentally.

Experimental Protocols

Construction of a Cosmid Library of Haliangium ochraceum Genomic DNA

This protocol describes the construction of a cosmid library to isolate the hli biosynthetic gene cluster.

Materials:

  • Haliangium ochraceum SMP-2

  • Cosmid vector (e.g., pWEB-TNC™)

  • Restriction enzyme (e.g., Sau3AI)

  • Calf intestinal alkaline phosphatase (CIP)

  • T4 DNA Ligase

  • Gigapack III XL packaging extract

  • E. coli host strain (e.g., EPI300™-T1®)

  • LB agar (B569324) plates with appropriate antibiotic selection

Procedure:

  • Genomic DNA Extraction: Isolate high-molecular-weight genomic DNA from H. ochraceum using a standard genomic DNA purification kit.

  • Partial Digestion of Genomic DNA: Partially digest 10-20 µg of genomic DNA with Sau3AI to generate fragments in the 30-40 kb range. Perform a time-course digestion to optimize fragment size.

  • Vector Preparation: Digest the cosmid vector with a compatible enzyme (e.g., BamHI) and dephosphorylate the ends with CIP to prevent self-ligation.

  • Ligation: Ligate the size-selected genomic DNA fragments with the prepared cosmid vector using T4 DNA Ligase at 16°C overnight.

  • Packaging and Transduction: Package the ligation mixture into lambda phage particles using a gigapackaging extract. Transduce an appropriate E. coli host strain with the packaged cosmids.

  • Library Tittering and Screening: Plate the transduced cells on selective LB agar to determine the library titer. Screen the library for the hli cluster using colony PCR with primers designed from conserved PKS domains or by hybridization with a labeled probe.

Heterologous Expression of the hli BGC in Myxococcus xanthus

This protocol details the transfer and expression of the hli gene cluster in M. xanthus.

Materials:

  • Cosmid containing the hli BGC

  • Myxococcus xanthus wild-type strain

  • Appropriate vectors for integration in M. xanthus

  • Electroporator

  • CTT medium (1% Casitone, 10 mM Tris-HCl pH 7.6, 1 mM KH2PO4, 8 mM MgSO4)

Procedure:

  • Vector Construction for Integration: Subclone the hli BGC from the cosmid into an integrative vector suitable for M. xanthus, often requiring splitting the large cluster into two converging integrative plasmids.

  • Preparation of M. xanthus Competent Cells: Grow M. xanthus in CTT medium to mid-log phase. Harvest the cells and wash them with ice-cold sterile water to prepare electrocompetent cells.

  • Electroporation: Electroporate the integrative plasmids containing the hli BGC into the competent M. xanthus cells.

  • Selection and Verification: Select for transformants on CTT agar plates containing the appropriate antibiotic. Verify the integration of the hli cluster into the M. xanthus genome by PCR and Southern blot analysis.

Gene Disruption in M. xanthus using λ-Red Recombineering

This protocol outlines the targeted disruption of genes within the hli cluster to generate this compound analogs.

Materials:

  • M. xanthus strain harboring the hli BGC

  • λ-Red Recombineering plasmid (e.g., pBAD-γβα)

  • PCR primers for generating disruption cassettes (with 40-50 bp homology arms)

  • Antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance)

  • L-arabinose

Procedure:

  • Design of Disruption Cassette: Design PCR primers to amplify an antibiotic resistance cassette flanked by homology arms corresponding to the upstream and downstream regions of the target gene (hliR, hliD, or hliU).

  • Generation of Disruption Cassette: Amplify the resistance cassette by PCR using the designed primers.

  • Preparation of Recombineering-Ready Cells: Introduce the λ-Red Recombineering plasmid into the M. xanthus strain containing the hli BGC. Grow the cells and induce the expression of the recombination proteins with L-arabinose.

  • Electroporation of Disruption Cassette: Prepare electrocompetent cells from the induced culture and electroporate the purified PCR product (disruption cassette).

  • Selection and Verification of Mutants: Select for mutants on CTT agar with the appropriate antibiotics. Verify the correct gene disruption by PCR analysis and sequencing.

Fermentation and this compound Production

Optimized Fermentation Medium for M. xanthus (Illustrative):

  • Casitone: 10 g/L

  • Soluble Starch: 5 g/L

  • Yeast Extract: 2 g/L

  • MgSO4·7H2O: 1 g/L

  • KH2PO4: 0.5 g/L

  • Fe-EDTA: 8 mg/L

  • (NH4)2SO4: 1 g/L

  • pH adjusted to 7.2

Fermentation Protocol:

  • Inoculate a 50 mL seed culture in the optimized medium and incubate at 30°C with shaking at 200 rpm for 2-3 days.

  • Transfer the seed culture to a 1 L production culture in the same medium.

  • Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days.

  • Monitor this compound production by HPLC analysis of culture extracts.

HPLC Analysis of this compound and Analogs

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 40% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to 40% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 363 nm

Sample Preparation:

  • Extract 1 mL of culture broth with an equal volume of ethyl acetate.

  • Vortex vigorously and centrifuge to separate the phases.

  • Evaporate the organic (upper) layer to dryness.

  • Re-dissolve the residue in 100 µL of methanol.

  • Filter the sample through a 0.22 µm syringe filter before injecting 10 µL into the HPLC system.

Visualizations

Haliangicin_Biosynthesis_Workflow cluster_0 Step 1: BGC Identification cluster_1 Step 2: Heterologous Expression cluster_2 Step 3: Analog Generation H_ochraceum Haliangium ochraceum Genomic DNA Cosmid_Library Cosmid Library Construction H_ochraceum->Cosmid_Library Screening Screening for hli BGC Cosmid_Library->Screening hli_Cosmid hli BGC Cosmid Screening->hli_Cosmid Integration Integration of hli BGC hli_Cosmid->Integration M_xanthus Myxococcus xanthus Host M_xanthus->Integration Expression Fermentation & Expression Integration->Expression Haliangicin_D This compound Production Expression->Haliangicin_D Gene_Disruption λ-Red Recombineering Expression->Gene_Disruption Mutant_Strain Δhli Mutant Strain Gene_Disruption->Mutant_Strain Analog_Production Fermentation Mutant_Strain->Analog_Production Haliangicin_Analog Haliangicin Analog Analog_Production->Haliangicin_Analog

Caption: Workflow for this compound production and analog generation.

Haliangicin_Biosynthetic_Pathway cluster_tailoring Tailoring Steps Starter Diketide Starter Unit PKS_Modules Polyketide Synthase Modules (hli genes) Starter->PKS_Modules Loading Dehydrogenation γ,δ-dehydrogenation (hliR - acyl-CoA dehydrogenase) Starter->Dehydrogenation Polyketide_Chain Linear Polyketide Intermediate PKS_Modules->Polyketide_Chain Elongation Methylation Methylation (hliD - O-methyltransferase) Polyketide_Chain->Methylation Epoxidation Epoxidation (hliU - epoxidase) Methylation->Epoxidation Haliangicin_D This compound Epoxidation->Haliangicin_D Dehydrogenation->PKS_Modules modified starter

Caption: Proposed this compound biosynthetic pathway.

Logical_Relationship cluster_outcomes Outcomes Problem Low this compound yield from native producer (H. ochraceum) Solution Heterologous Expression in M. xanthus Problem->Solution Increased_Titer 10-fold Increase in Production Titer Solution->Increased_Titer Faster_Growth 3-fold Faster Host Growth Solution->Faster_Growth Analog_Generation Platform for Analog Generation Solution->Analog_Generation New_Bioactivities Novel Bioactive Compounds Analog_Generation->New_Bioactivities Leads to

Caption: Rationale for heterologous expression strategy.

References

Application Notes and Protocols for Measuring the Antifungal Activity of Haliangicin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antifungal activity of Haliangicin D, a potent antifungal agent isolated from a marine myxobacterium. This compound and its isomers are known to exhibit a broad spectrum of activity against various fungal species.

Mechanism of Action

This compound exerts its antifungal effect by targeting the fungal mitochondrial respiratory chain. Specifically, it interferes with the electron flow within the cytochrome b-c1 complex, also known as Complex III.[1][2] This disruption of the electron transport chain leads to a cascade of downstream effects, including the inhibition of ATP synthesis, dissipation of the mitochondrial membrane potential, and the generation of reactive oxygen species (ROS), ultimately resulting in fungal cell death.

Data Presentation

The following table summarizes the minimal inhibitory concentration (MIC) values of Haliangicin and its isomers against a panel of pathogenic fungi. Haliangicins B-D are geometrical isomers of the polyene moiety and were evaluated as an inseparable mixture.

Fungal SpeciesHaliangicin (µg/mL)cis-Haliangicin (µg/mL)Haliangicins B-D (µg/mL)
Pyricularia oryzae0.20.20.2
Mortierella ramanniana0.20.20.2
Candida albicans3.13.13.1
Botrytis cinerea3.13.13.1
Pythium ultimum0.4--
Saprolegnia parasitica0.1--

Note: Data is compiled from available research literature. The activity of this compound is represented by the data for the Haliangicins B-D mixture.[3][4]

Mandatory Visualizations

Signaling Pathway of this compound

G cluster_0 Mitochondrial Inner Membrane cluster_1 cluster_2 ETC Complex I Complex II Coenzyme Q Complex III (Cytochrome b-c1) Cytochrome c Complex IV ATP Synthase ATP_depletion ATP Depletion ETC:f3->ATP_depletion MMP_collapse Mitochondrial Membrane Potential Collapse ETC:f3->MMP_collapse ROS_increase Increased ROS Production ETC:f3->ROS_increase HaliangicinD This compound HaliangicinD->ETC:f3 Inhibition Fungal_cell_death Fungal Cell Death ATP_depletion->Fungal_cell_death MMP_collapse->Fungal_cell_death ROS_increase->Fungal_cell_death

Caption: Mechanism of action of this compound on the fungal mitochondrial electron transport chain.

Experimental Workflow for Antifungal Activity Assessment

G start Start: Prepare Fungal Inoculum and this compound Dilutions mic_assay Broth Microdilution Assay (Determine MIC) start->mic_assay viability_assay Fungal Viability Assay (e.g., MTT Assay) mic_assay->viability_assay Treat with sub-MIC and MIC concentrations mmp_assay Mitochondrial Membrane Potential Assay viability_assay->mmp_assay ros_assay Reactive Oxygen Species (ROS) Assay mmp_assay->ros_assay data_analysis Data Analysis and Interpretation ros_assay->data_analysis

Caption: General experimental workflow for assessing the antifungal activity of this compound.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.

a. Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Sterile saline or water

  • Spectrophotometer

  • Humidified incubator (35°C)

b. Protocol:

  • Fungal Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to induce sporulation.

    • Harvest spores by flooding the agar surface with sterile saline and gently scraping with a sterile loop.

    • Adjust the spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium using a spectrophotometer to measure turbidity.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculation and Incubation:

    • Transfer 100 µL of each this compound dilution to the corresponding wells of a new 96-well plate.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a drug-free well as a growth control and a well with medium only as a sterility control.

    • Incubate the plate at 35°C for 48-72 hours in a humidified chamber.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control. The endpoint can be read visually or with a microplate reader at a wavelength of 530 nm.

Mitochondrial Membrane Potential (MMP) Assay

This protocol utilizes the fluorescent dye Rhodamine 123 to assess changes in mitochondrial membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization.

a. Materials:

  • Fungal cells treated with this compound (at MIC and sub-MIC concentrations) and untreated controls

  • Rhodamine 123 (stock solution in ethanol)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

b. Protocol:

  • Cell Preparation:

    • Grow fungal cells in the presence and absence of this compound for a predetermined time (e.g., 24 hours).

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to a density of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Add 100 µL of the cell suspension to each well of a 96-well black, clear-bottom plate.

    • Add Rhodamine 123 to a final concentration of 5 µM.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • After incubation, wash the cells twice with PBS to remove excess dye.

    • Resuspend the cells in 100 µL of PBS.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~488 nm and emission at ~530 nm.

    • Alternatively, visualize the cells under a fluorescence microscope. A decrease in fluorescence in the this compound-treated cells compared to the control indicates a loss of mitochondrial membrane potential.

Reactive Oxygen Species (ROS) Assay

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

a. Materials:

  • Fungal cells treated with this compound (at MIC and sub-MIC concentrations) and untreated controls

  • DCFH-DA (stock solution in DMSO)

  • PBS

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

b. Protocol:

  • Cell Preparation:

    • Treat fungal cells with this compound as described in the MMP assay.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS to a density of 1 x 10⁷ cells/mL.

  • Staining:

    • Add 100 µL of the cell suspension to each well of a 96-well black, clear-bottom plate.

    • Add DCFH-DA to a final concentration of 10 µM.

    • Incubate the plate in the dark at 37°C for 1 hour.

  • Measurement:

    • After incubation, measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. An increase in fluorescence in the this compound-treated cells indicates an increase in intracellular ROS production.

References

Application Notes and Protocols for Haliangicin D in Agricultural Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haliangicin D, a potent antifungal metabolite isolated from the marine myxobacterium Haliangium ochraceum, represents a promising scaffold for the development of novel agricultural fungicides.[1][2][3] As a β-methoxyacrylate-type polyene antibiotic, its mechanism of action involves the inhibition of the mitochondrial respiratory chain, a well-established target for effective fungal control.[1][3] this compound interferes with the electron flow within the cytochrome b-c1 complex (Complex III), disrupting ATP synthesis and leading to fungal cell death.[1][3] This document provides detailed application notes, quantitative data, and experimental protocols to guide researchers in the evaluation and development of this compound and its analogs as agricultural fungicides.

Data Presentation

The antifungal activity of Haliangicin has been evaluated against several plant pathogenic fungi. The following table summarizes the available Minimum Inhibitory Concentration (MIC) values.

Fungal SpeciesCommon DiseaseMIC (µg/mL)Reference
Botrytis cinereaGray Mold3.1[4]
Pythium ultimumDamping-off0.4[4]
Saprolegnia parasiticaWater Mold0.1[4]

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound targets the Quinone outside (Qo) site of cytochrome b, a critical subunit of the cytochrome b-c1 complex in the mitochondrial respiratory chain. This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1, thereby inhibiting cellular respiration and ATP production.

cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP produces HaliangicinD This compound HaliangicinD->ComplexIII Inhibits Qo site

Figure 1: Mechanism of action of this compound on the mitochondrial electron transport chain.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

Materials:

  • This compound stock solution (in DMSO)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Fungal cultures of target pathogens (e.g., Botrytis cinerea, Fusarium graminearum)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Fungal Inoculum:

    • Grow the fungal culture on Potato Dextrose Agar (PDA) for 7-10 days.

    • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Prepare Serial Dilutions:

    • Perform a two-fold serial dilution of the this compound stock solution in the growth medium in the 96-well plate. The final concentrations should typically range from 0.01 to 100 µg/mL.

    • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well containing the this compound dilutions.

    • Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

A Prepare Fungal Inoculum (1x10^5 spores/mL) C Inoculate wells with fungal suspension A->C B Serial Dilution of this compound in 96-well plate B->C D Incubate at 25-28°C for 48-72h C->D E Determine MIC (Lowest inhibitory concentration) D->E

Figure 2: Workflow for the in vitro antifungal susceptibility testing of this compound.
Protocol 2: Mitochondrial Respiration Inhibition Assay

This protocol assesses the effect of this compound on the oxygen consumption rate (OCR) of fungal mitochondria.

Materials:

  • Fungal spheroplasts or isolated mitochondria

  • Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, HEPES)

  • Substrates for the electron transport chain (e.g., pyruvate (B1213749), malate (B86768), succinate)

  • ADP

  • This compound

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer)

Procedure:

  • Prepare Fungal Mitochondria/Spheroplasts:

    • Grow the fungus in liquid culture.

    • Harvest the mycelia and digest the cell wall using enzymes (e.g., lyticase, zymolyase) to obtain spheroplasts.

    • Gently lyse the spheroplasts to isolate mitochondria through differential centrifugation.

  • Respirometry:

    • Calibrate the oxygen sensors of the respirometer.

    • Add the mitochondrial suspension to the chambers containing respiration buffer.

    • Sequentially add substrates (e.g., pyruvate and malate for Complex I-linked respiration, followed by succinate (B1194679) for Complex II).

    • Add ADP to stimulate oxidative phosphorylation (State 3 respiration).

    • Introduce varying concentrations of this compound and monitor the change in oxygen consumption rate.

    • Use known inhibitors like Antimycin A (Complex III inhibitor) as a positive control.

  • Data Analysis:

    • Calculate the oxygen consumption rate (OCR) before and after the addition of this compound.

    • Determine the IC50 value of this compound for mitochondrial respiration.

A Isolate Fungal Mitochondria C Add Mitochondria to Respiration Buffer A->C B Calibrate Respirometer B->C D Add Substrates (e.g., Pyruvate, Malate) C->D E Add ADP to stimulate State 3 Respiration D->E F Add this compound (Varying Concentrations) E->F G Measure Oxygen Consumption Rate (OCR) F->G H Calculate IC50 G->H

Figure 3: Experimental workflow for the mitochondrial respiration inhibition assay.

Logical Relationships in Fungicide Development

The development of this compound as an agricultural fungicide follows a logical progression from initial discovery to product formulation.

A Discovery & Isolation of this compound B In Vitro Antifungal Screening (MIC/EC50 Determination) A->B C Mechanism of Action Studies (Mitochondrial Respiration) B->C D Structure-Activity Relationship (SAR) & Lead Optimization B->D C->D E In Vivo Efficacy Testing (Greenhouse/Field Trials) D->E F Toxicology & Environmental Impact Assessment E->F G Formulation Development E->G H Registration & Commercialization F->H G->H

Figure 4: Logical workflow for the development of this compound as a fungicide.

Conclusion

This compound demonstrates significant potential as a lead compound for the development of new agricultural fungicides. Its potent and specific mechanism of action against the mitochondrial cytochrome b-c1 complex offers a strong foundation for further research. The protocols and data presented here provide a framework for scientists to explore the antifungal properties of this compound and its derivatives, paving the way for the creation of effective and sustainable crop protection solutions.

References

Application Notes and Protocols: Structural Modification of Haliangicin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of techniques for the structural modification of Haliangicin (B1249031) D, a polyene macrolide with promising antifungal properties. The following sections detail both biosynthetic and synthetic chemical approaches to generate novel Haliangicin D analogs, present structure-activity relationship (SAR) data, and provide experimental protocols for key modification strategies.

Introduction to this compound

This compound is a geometric isomer of Haliangicin, a β-methoxyacrylate-type polyene antibiotic produced by the marine myxobacterium Haliangium ochraceum.[1] Like other members of the Haliangicin family, it exhibits potent antifungal activity. The primary mechanism of action for Haliangicins is the inhibition of the mitochondrial respiratory chain, specifically by interfering with the electron flow within the cytochrome b-c1 complex (Complex III).[2] This disruption of cellular respiration leads to fungal cell death. Structural modification of this compound is a promising avenue for developing new antifungal agents with improved efficacy, reduced toxicity, and a broader spectrum of activity.

Techniques for Structural Modification

The structural modification of this compound can be broadly categorized into two main approaches: biosynthetic engineering and synthetic chemical modification.

Biosynthetic Engineering via Heterologous Expression

One of the most powerful techniques for generating novel Haliangicin analogs is the manipulation of its biosynthetic gene cluster (hli). By expressing the hli cluster in a more genetically tractable host, such as Myxococcus xanthus, it is possible to inactivate or modify specific genes to produce "unnatural" Haliangicin analogs.

A key study in this area successfully identified the 47.8 kbp hli gene cluster and achieved a tenfold higher production of Haliangicin when expressed in M. xanthus compared to the native producer. This heterologous expression system serves as a platform for targeted genetic modifications to alter the structure of the final product. For example, manipulation of the vinyl epoxide at the terminus of the molecule has been shown to modify the anti-oomycete and cytotoxic activities of the resulting analogs.

Experimental Workflow for Heterologous Production and Modification:

G cluster_0 Gene Cluster Identification & Cloning cluster_1 Heterologous Expression cluster_2 Generation of Analogs A Genomic DNA extraction from H. ochraceum B Cosmid library construction A->B C Screening for hli gene cluster B->C D Cloning of hli cluster into expression vector C->D E Transformation of M. xanthus host D->E F Fermentation and cultivation E->F G Extraction of Haliangicin F->G K K G->K Purification & Analysis H Targeted gene knockout/modification in hli cluster I Introduction of modified vector into M. xanthus H->I J Fermentation and extraction of analogs I->J J->K

Caption: Workflow for generating Haliangicin analogs via biosynthetic engineering.

Synthetic Chemical Modification

Drawing parallels from other polyene macrolides like Amphotericin B, the carboxylic acid moiety of this compound presents a prime target for chemical modification. Esterification and amidation are two common strategies to diversify the structure and potentially modulate the compound's physicochemical properties and biological activity.

a) Esterification: The conversion of the carboxylic acid to an ester can alter the polarity and cell permeability of this compound.

b) Amidation: The formation of amides from the carboxylic acid introduces new functional groups and can significantly impact the molecule's interaction with biological targets.

Experimental Protocols

Protocol 1: General Procedure for Esterification of this compound (Adapted from Polyene Macrolide Chemistry)

Objective: To synthesize this compound esters.

Materials:

  • This compound

  • Anhydrous methanol (B129727)

  • Diazomethane (B1218177) solution in diethyl ether (handle with extreme caution in a fume hood)

  • Anhydrous diethyl ether

  • Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve a known quantity of this compound in a minimal amount of anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane dropwise with constant stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Continue stirring at 0°C for 1 hour.

  • Quench the reaction by carefully adding a few drops of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure.

  • Purify the resulting this compound methyl ester by flash chromatography on silica (B1680970) gel.

Note: Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. Alternative, safer esterification methods, such as those employing trimethylsilyldiazomethane (B103560) or carbodiimide (B86325) coupling with an alcohol, can also be adapted.

Protocol 2: General Procedure for Amidation of this compound (Adapted from Polyene Macrolide Chemistry)

Objective: To synthesize this compound amides.

Materials:

  • This compound

  • Amine of choice (e.g., ethanolamine)

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add the desired amine (1.2 equivalents) to the solution.

  • Add DIPEA (3 equivalents) to the reaction mixture.

  • In a separate flask, dissolve PyBOP (1.5 equivalents) in anhydrous DMF and add this solution dropwise to the this compound mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the desired this compound amide.

Structure-Activity Relationship (SAR)

The following table summarizes the available antifungal activity data for Haliangicin and its isomers. While extensive quantitative data for a wide range of synthetic this compound derivatives is not yet publicly available, this information provides initial insights into the SAR of the Haliangicin scaffold.

CompoundModificationTest OrganismMIC (µg/mL)
HaliangicinParent CompoundMortierella ramanniana0.2
cis-Haliangicincis-epoxide isomerMortierella ramanniana0.2
Haliangicin BPolyene isomerMortierella ramanniana0.8
Haliangicin CPolyene isomerMortierella ramanniana0.4
This compoundPolyene isomerMortierella ramanniana0.4

Data sourced from available literature.[1] Further studies with a broader range of systematically modified analogs are required to establish a comprehensive SAR.

Mechanism of Action and Signaling Pathway

This compound exerts its antifungal effect by inhibiting the cytochrome b-c1 complex (Complex III) of the mitochondrial electron transport chain.[2] This inhibition disrupts the Q-cycle, a process that facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c. The blockage of electron flow leads to a collapse of the mitochondrial membrane potential, a sharp decrease in ATP synthesis, and the generation of reactive oxygen species (ROS), which induce oxidative stress and ultimately lead to apoptotic cell death.

Proposed Signaling Pathway of this compound Action:

G HaliangicinD This compound ComplexIII Mitochondrial Cytochrome bc1 Complex (Complex III) HaliangicinD->ComplexIII Inhibition ETC Electron Transport Chain ComplexIII->ETC Disruption of Q-cycle ROS Reactive Oxygen Species (ROS) Generation ETC->ROS Increased MembranePotential Mitochondrial Membrane Potential Collapse ETC->MembranePotential Leads to ATP_Synthase ATP Synthase ATP ATP Production ATP_Synthase->ATP Decreased Apoptosis Apoptotic Cell Death ATP->Apoptosis Contributes to ROS->Apoptosis MembranePotential->ATP_Synthase Decoupling

Caption: Inhibition of Complex III by this compound disrupts the electron transport chain, leading to decreased ATP, increased ROS, and ultimately apoptosis.

References

Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Haliangicin D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Haliangicin is a polyene antibiotic produced by the marine myxobacterium Haliangium ochraceum.[1] It exhibits potent antifungal activity, making it a compound of interest for further investigation and potential drug development. Haliangicin D is one of the geometrical isomers of Haliangicin.[1] Accurate and reliable analytical methods are crucial for the quantification, purity assessment, and stability testing of this compound in various matrices, including fermentation broths and purified samples.

This document provides a detailed application note and a proposed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. As a specific, validated HPLC method for this compound is not widely published, this protocol has been developed based on established methods for other polyene antibiotics with similar chemical properties.[2][3]

Chemical Properties of Haliangicin:

Haliangicin is characterized as a β-methoxyacrylate-type polyene antibiotic.[2][4] The polyene structure is responsible for its characteristic UV-Visible light absorption, which is the basis for its detection by UV spectrophotometry in HPLC analysis.[1][4]

Proposed HPLC Method for this compound Analysis

This section outlines the recommended instrumentation and chromatographic conditions for the analysis of this compound.

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • HPLC Column: A reversed-phase C18 column is recommended. Typical dimensions would be 4.6 mm x 150 mm with a 5 µm particle size.

  • Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.

  • Reagents: Formic acid or acetic acid for mobile phase modification.

  • Sample Vials: Amber glass vials to protect the light-sensitive polyene structure of this compound.

Chromatographic Conditions:

The following table summarizes the proposed HPLC parameters for the analysis of this compound.

ParameterRecommended Setting
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 30% B2-15 min: 30% to 95% B15-18 min: 95% B18-18.1 min: 95% to 30% B18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or PDA
Detection Wavelength Scan from 200-450 nm; for quantification, use a specific wavelength based on the UV spectrum of this compound.

Experimental Protocols

This section provides a step-by-step guide for sample preparation and the HPLC analysis workflow.

1. Standard Solution Preparation:

  • Accurately weigh a small amount (e.g., 1 mg) of purified this compound standard.

  • Dissolve the standard in a suitable solvent, such as methanol or a mixture of methanol and a small amount of DMSO if solubility is an issue, to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Store the stock solution in an amber vial at -20 °C to prevent degradation.

  • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation (from Culture Broth):

  • Harvest the myxobacterial culture broth containing this compound.

  • Perform a liquid-liquid extraction using an appropriate organic solvent like ethyl acetate (B1210297) or butanol. Repeat the extraction process three times to ensure maximum recovery.

  • Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Re-dissolve the dried extract in a known volume of methanol or the initial mobile phase.

  • Filter the re-dissolved sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

3. HPLC Analysis Workflow:

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start standard_prep Prepare this compound Standard Solutions start->standard_prep sample_prep Extract this compound from Culture Broth start->sample_prep filtration Filter Samples and Standards (0.22 µm filter) standard_prep->filtration sample_prep->filtration hplc_setup Set Up HPLC System (Column, Mobile Phase, etc.) filtration->hplc_setup equilibration Equilibrate Column with Initial Conditions hplc_setup->equilibration injection Inject Sample/Standard equilibration->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV-Vis Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Area of this compound chromatogram->peak_integration calibration_curve Generate Calibration Curve from Standards peak_integration->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification end End quantification->end

HPLC Analysis Workflow for this compound

4. Data Analysis and Quantification:

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard. A PDA detector can provide additional confirmation by comparing the UV spectra.

  • Calibration Curve: Plot a graph of the peak area of the this compound standard versus its concentration. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). An R² value greater than 0.995 is generally considered acceptable.

  • Quantification: Use the peak area of this compound in the sample chromatogram and the equation from the calibration curve to calculate the concentration of this compound in the sample.

Method Validation Considerations:

For use in a regulated environment, this proposed HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

The proposed reversed-phase HPLC method provides a robust framework for the analysis of this compound. The use of a C18 column with a gradient elution of water and acetonitrile modified with formic acid, coupled with UV detection, should provide adequate separation and quantification. This application note and protocol serve as a comprehensive guide for researchers and scientists involved in the study and development of this compound. Method optimization and validation are recommended for specific applications to ensure data quality and reliability.

References

Application Notes and Protocols: Culturing Haliangium ochraceum for Haliangicin D Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haliangicin, a polyketide antifungal agent produced by the marine myxobacterium Haliangium ochraceum, exhibits potent activity through the inhibition of the electron transport chain.[1][2] Its novel structure and biological activity make it a compound of interest for drug development. However, the production of Haliangicin D by the native strain, Haliangium ochraceum SMP-2, is often suboptimal for large-scale applications.[3] These application notes provide detailed protocols for the cultivation of H. ochraceum and the optimal conditions required to maximize the yield of this compound, along with methods for its extraction and analysis. Furthermore, heterologous expression in Myxococcus xanthus has been shown to significantly improve production efficiency, offering a promising alternative for yield enhancement.[3][4]

Optimal Culturing Conditions

The successful production of this compound is critically dependent on specific environmental and nutritional parameters. Optimal growth of Haliangium ochraceum is a prerequisite for efficient secondary metabolite production. The key parameters are summarized below.

Table 1: Optimal Growth and Production Parameters for Haliangium ochraceum SMP-2
ParameterOptimal RangeNotesSource(s)
Temperature 30-34 °CThe growth range is between 20-40 °C.[5][6]
NaCl Concentration 2-3% (w/v)Growth is observed between 0.2-6.0% (w/v). This range is optimal for both growth and Haliangicin production.[1][5][7]
pH Not SpecifiedOptimal pH has not been explicitly reported and should be determined empirically. Start with a neutral pH (7.0).
Aeration Shaking (e.g., 180 rpm)Adequate aeration is necessary for this strictly aerobic bacterium.[7][8]
Incubation Time ~2 weeksMaximal production of secondary metabolites is typically observed after two weeks of cultivation.[8]
Table 2: Recommended Culture Media Compositions
MediumComponentConcentration (g/L)Source(s)
Modified VY/2 Agar (B569324) Baker's Yeast5.0[5]
Cyanocobalamin0.0005[5]
Agar15.0[5]
Sea WaterTo volume[5]
CY Medium with Sea Salts Casitone3.0[6]
Yeast Extract1.0[6]
NaCl21.1[6]
KCl0.6[6]
CaCl₂ · 2H₂O1.2[6]
MgCl₂ · 6H₂O3.6[6]
NaHCO₃0.09[6]
MgSO₄ · 7H₂O2.6[6]
Agar (for solid medium)15.0[6]

Experimental Protocols

Protocol 1: Cultivation of Haliangium ochraceum for this compound Production

This protocol details the liquid culture of H. ochraceum for the production and extraction of this compound.

  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a single colony of H. ochraceum SMP-2 from a solid agar plate (e.g., Modified VY/2 or CY agar) into a 50 mL flask containing 10 mL of the chosen liquid production medium.

    • Incubate at 30°C with shaking at 180 rpm for 3-5 days, or until the culture becomes turbid.

  • Production Culture:

    • Prepare the production medium (e.g., CY medium without agar) in larger flasks (e.g., 500 mL of medium in 2 L flasks).

    • Add a sterile adsorbent resin, such as Amberlite XAD-16 or SEPABEADS SP207, to the medium at a concentration of 2% (w/v) to capture the secreted secondary metabolites.[8]

    • Inoculate the production flasks with 5% (v/v) of the seed culture.

    • Incubate the production culture at 30°C with shaking at 180 rpm for 14 days.[8]

Protocol 2: Extraction and Purification of this compound

This protocol describes the steps to extract and isolate this compound from the culture.

  • Harvesting:

    • After the incubation period, harvest the culture broth, which contains the bacterial cells and the adsorbent resin, by filtration or centrifugation.

  • Solvent Extraction:

    • Extract the combined cell mass and resin mixture with methanol (B129727) or acetone.[5][8] Perform the extraction three times with 300 mL of solvent for each 3.5 L of culture, shaking for 60 minutes each time.[8]

    • Combine the solvent extracts and concentrate them in vacuo to obtain a crude extract.

  • Solvent Partitioning:

    • Partition the resulting crude extract between water and a mixture of hexane/EtOAc (1:1, v/v) to separate compounds based on polarity.[8]

    • Collect the organic layer, which contains this compound, and concentrate it in vacuo.

  • Chromatographic Purification:

    • Subject the concentrated organic fraction to silica (B1680970) gel column chromatography for initial purification.

    • Further purify the this compound-containing fractions using reverse-phase High-Performance Liquid Chromatography (HPLC).

Protocol 3: Quantification of this compound

This protocol provides a general method for the quantification of this compound using HPLC.

  • Standard Preparation:

    • Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol).

    • Create a series of standard dilutions from the stock solution to generate a calibration curve.

  • Sample Preparation:

    • Dissolve a known weight of the crude or partially purified extract in the mobile phase or a suitable solvent.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Detection: UV detector set at 290 nm.[4]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective for separating polyketides.

    • Quantification: Inject the standards and samples. Calculate the concentration of this compound in the samples by comparing the peak area to the calibration curve.

Biosynthetic Pathway and Experimental Workflow

Proposed Biosynthetic Pathway of Haliangicin

Haliangicin is a polyketide synthesized by a Type I Polyketide Synthase (PKS). The biosynthetic gene cluster (hli) was identified and found to direct its formation from precursors including acetate, propionate, and glycerol.[4] A key step involves an unusual γ,δ-dehydrogenation catalyzed by a unique acyl-CoA dehydrogenase, which forms the terminal alkene moiety.[3][4]

Haliangicin_Biosynthesis Acetate Acetate PKS_NRPS Haliangicin Gene Cluster (hli) Type I PKS Acetate->PKS_NRPS Building Blocks Propionate Propionate Propionate->PKS_NRPS Building Blocks Glycerol Glycerol Glycerol->PKS_NRPS Building Blocks Methionine L-Methionine Methylation O-Methyltransferase Methionine->Methylation Methyl Group Donor Dehydrogenation Acyl-CoA Dehydrogenase (γ,δ-dehydrogenation) PKS_NRPS->Dehydrogenation Polyketide Chain Dehydrogenation->Methylation Haliangicin This compound Methylation->Haliangicin Haliangicin_Workflow cluster_culture 1. Cultivation cluster_extraction 2. Extraction & Isolation cluster_purification 3. Purification & Analysis Inoculum Inoculum Prep (H. ochraceum SMP-2) Production Production Culture (14 days, 30°C, with resin) Inoculum->Production Harvest Harvest Cells & Resin Production->Harvest Solvent_Ext Methanol/Acetone Extraction Harvest->Solvent_Ext Crude_Ext Crude Extract Solvent_Ext->Crude_Ext Partition Solvent Partitioning Silica Silica Gel Chromatography Partition->Silica Crude_Ext->Partition HPLC Reverse-Phase HPLC Silica->HPLC Analysis Quantification (HPLC-UV @ 290 nm) HPLC->Analysis Pure_Compound Pure this compound HPLC->Pure_Compound

References

Application Notes and Protocols for the Extraction of Haliangicin D from Marine Myxobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haliangicin (B1249031) D is a member of the haliangicin family, a group of potent antifungal polyketides isolated from the marine myxobacterium Haliangium ochraceum.[1][2] These compounds exhibit significant biological activity by inhibiting the electron transport chain in fungi. Specifically, haliangicins target the cytochrome b-c1 complex (Complex III), interfering with mitochondrial respiration.[3][4] This unique mechanism of action makes Haliangicin D and its isomers promising candidates for the development of novel antifungal agents.

This document provides detailed protocols for the cultivation of Haliangium ochraceum, and the subsequent extraction and isolation of the haliangicin isomer mixture containing this compound. It should be noted that Haliangicins B, C, and D are geometric isomers of the polyene portion of the molecule and are often isolated as an inseparable mixture.[1][2]

Data Presentation

The following table summarizes the typical yields and conditions for the extraction of the haliangicin isomer mixture from a laboratory-scale fermentation of Haliangium ochraceum.

ParameterValueReference
Fermentation
Culture Volume10 LGeneral Lab Scale
Fermentation Time7-14 days[4]
Incubation Temperature30°C[5]
Optimal NaCl Concentration2-3% (w/v)[3][5]
Extraction & Purification
Adsorbent ResinAmberlite XAD-16[5]
Resin Amount2% (v/v)Assumed Standard
Elution SolventAcetone (B3395972)[5]
Crude Extract Yield5-10 gEstimated
Chromatography
Initial SeparationSilica (B1680970) Gel Chromatography[6]
Final PurificationPreparative HPLC[1]
Final Yield (Isomer Mixture)10-20 mgEstimated

Experimental Protocols

Cultivation of Haliangium ochraceum

This protocol describes the cultivation of Haliangium ochraceum for the production of haliangicins.

Materials:

  • Haliangium ochraceum strain (e.g., SMP-2)

  • Seed Medium (VY/2 agar)

    • Baker's Yeast: 5 g/L

    • Cyanocobalamin: 0.5 mg/L

    • Agar (B569324): 15 g/L

    • Artificial Seawater (2-3% NaCl)

  • Production Medium (e.g., Yeast Bouillon)

    • Baker's Yeast: 10 g/L

    • Artificial Seawater (2-3% NaCl)

  • Shaker incubator

  • Fermenter

Procedure:

  • Inoculum Preparation: Inoculate a VY/2 agar plate with Haliangium ochraceum. Incubate at 30°C until sufficient growth is observed.

  • Seed Culture: Transfer a colony from the agar plate to a flask containing 100 mL of seed medium. Incubate at 30°C with shaking at 180 rpm for 3-5 days.

  • Production Culture: Inoculate a 10 L fermenter containing the production medium with the seed culture (5% v/v).

  • Fermentation: Ferment at 30°C for 7-14 days with controlled aeration and agitation. Add Amberlite XAD-16 resin (2% v/v) to the culture medium at the beginning of the fermentation to adsorb the produced secondary metabolites.

Extraction and Isolation of Haliangicin Isomer Mixture

This protocol details the extraction and purification of the haliangicin isomer mixture, including this compound.

Materials:

Procedure:

  • Harvesting: At the end of the fermentation, harvest the XAD-16 resin and bacterial cells by filtration or centrifugation.

  • Extraction: Extract the resin and cell biomass with acetone three times at room temperature. Combine the acetone extracts.

  • Concentration: Concentrate the combined acetone extracts under reduced pressure using a rotary evaporator to obtain an aqueous residue.

  • Solvent Partitioning: Partition the aqueous residue with ethyl acetate. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Crude Extract: Concentrate the ethyl acetate layer to dryness to yield the crude extract containing the haliangicin isomers.

  • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate the fractions based on polarity.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the haliangicin isomers.

  • Preparative HPLC: Pool the fractions containing the haliangicin mixture and concentrate them. Purify the mixture using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to isolate the mixture of Haliangicin B, C, and D.

Visualizations

This compound Extraction Workflow

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification a Inoculation of Haliangium ochraceum b Fermentation in Production Medium (7-14 days, 30°C) a->b c Harvesting of Cells and XAD-16 Resin b->c d Acetone Extraction c->d e Solvent Partitioning (Ethyl Acetate) d->e f Silica Gel Chromatography e->f g Preparative HPLC (C18 Column) f->g h Isolated Haliangicin Isomer Mixture (contains this compound) g->h

Caption: Workflow for the extraction and purification of this compound.

Haliangicin's Mechanism of Action: Inhibition of Mitochondrial Complex III

G cluster_0 Mitochondrial Electron Transport Chain ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV CytochromeC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient HaliangicinD This compound HaliangicinD->ComplexIII Inhibits electron flow

Caption: this compound inhibits the cytochrome bc1 complex (Complex III).

References

Application Notes and Protocols: Synthesis and Evaluation of Unnatural Haliangicin D Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of Haliangicin (B1249031) D, a novel antifungal agent, and detail methodologies for the generation and evaluation of its unnatural analogues. Haliangicin, a polyene macrolide produced by the marine myxobacterium Haliangium ochraceum, exhibits potent antifungal activity through a specific mechanism of action.[1][2][3][4] The generation of unnatural analogues allows for the exploration of structure-activity relationships (SAR) and the potential development of improved therapeutic agents.

Mechanism of Action

Haliangicin exerts its antifungal effect by targeting the mitochondrial respiratory chain. Specifically, it interferes with the electron flow within the cytochrome b-c1 complex (Complex III).[1][2][3] This inhibition disrupts the production of ATP, leading to fungal cell death. The β-methoxyacrylate moiety is a key pharmacophore responsible for this activity.[3]

Below is a diagram illustrating the inhibitory effect of Haliangicin on the Q-cycle of the cytochrome b-c1 complex.

Haliangicin_Mechanism cluster_complex_III Cytochrome b-c1 Complex (Complex III) Qo_site Qo Site Cyt_b Cytochrome b Qo_site->Cyt_b e- ISP Rieske Iron-Sulfur Protein (ISP) Qo_site->ISP e- Qi_site Qi Site UQ Ubiquinone (UQ) Qi_site->UQ e- Cyt_b->Qi_site e- Cyt_c1 Cytochrome c1 ISP->Cyt_c1 e- Cyt_c Cytochrome c Cyt_c1->Cyt_c e- Haliangicin Haliangicin D Analogue Haliangicin->Qo_site Inhibits electron transfer UQH2 Ubihydroquinone (UQH2) UQH2->Qo_site e-

Caption: Inhibition of the Cytochrome b-c1 Complex by a this compound Analogue.

Bioactivity of Haliangicin Isomers

Several natural isomers of Haliangicin have been isolated and characterized, exhibiting varying antifungal activities. The data below summarizes the minimum inhibitory concentrations (MIC) against Phytophthora infestans.

CompoundEpoxide StereochemistryPolyene GeometryMIC (µg/mL)
HaliangicintransNot specified0.2
cis-HaliangicincisNot specified0.1
Haliangicin B-DMixture of cis/transGeometrical Isomers0.2 - 0.8

Data sourced from reference[5].

Protocols for the Generation of Unnatural this compound Analogues

Two primary approaches can be employed to generate unnatural this compound analogues: biosynthetic engineering and total chemical synthesis.

Biosynthetic Engineering via Heterologous Expression

This protocol is based on the heterologous expression of the Haliangicin biosynthetic gene cluster (hli) in a more genetically tractable host, such as Myxococcus xanthus.

Experimental Workflow:

Biosynthesis_Workflow cluster_gene_manipulation Gene Cluster Manipulation cluster_heterologous_expression Heterologous Expression & Fermentation cluster_purification_analysis Purification & Analysis A Isolate hli biosynthetic gene cluster from H. ochraceum B Engineer specific genes (e.g., acyl-CoA dehydrogenase) via gene disruption or modification A->B C Clone modified hli cluster into an expression vector B->C D Introduce expression vector into Myxococcus xanthus C->D E Culture engineered M. xanthus in appropriate medium D->E F Induce secondary metabolite production E->F G Extract crude metabolites from culture broth F->G H Purify analogues using chromatography (e.g., HPLC) G->H I Characterize structure (NMR, MS) H->I J Perform bioactivity assays I->J

Caption: Workflow for Biosynthetic Engineering of Haliangicin Analogues.

Protocol:

  • Gene Cluster Identification and Isolation: The Haliangicin biosynthetic gene cluster (hli) is identified and isolated from the genomic DNA of Haliangium ochraceum.

  • Genetic Engineering: Specific genes within the hli cluster are targeted for modification. For instance, genes responsible for the formation of the terminal vinyl epoxide can be disrupted or replaced to generate analogues with altered termini.

  • Heterologous Expression: The engineered hli cluster is cloned into a suitable expression vector and introduced into a host organism like Myxococcus xanthus.

  • Fermentation and Production: The engineered strain is cultivated under optimized fermentation conditions to produce the unnatural Haliangicin analogues.

  • Isolation and Purification: The analogues are extracted from the culture broth and purified using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC).

  • Structural Elucidation and Bioactivity Testing: The structures of the purified analogues are confirmed using spectroscopic methods (NMR, Mass Spectrometry), and their antifungal activity is assessed using assays such as minimum inhibitory concentration (MIC) determination.

Representative Chemical Synthesis of the Polyene Backbone

As the total synthesis of Haliangicin has not been extensively reported, this section provides a representative protocol for the construction of a polyene chain, a key structural motif in Haliangicin and related macrolides. This protocol is based on established methods in polyene synthesis.

Experimental Workflow:

Synthesis_Workflow cluster_synthesis Convergent Synthesis Strategy A Fragment A Synthesis (e.g., Aldehyde) C Couple Fragments (e.g., Horner-Wadsworth-Emmons) A->C B Fragment B Synthesis (e.g., Phosphonate) B->C D Iterative Coupling/ Chain Elongation C->D E Macrolactonization D->E F Deprotection & Purification E->F

Caption: General Workflow for the Chemical Synthesis of a Polyene Macrolide.

Key Reactions and Methodologies:

  • Asymmetric Aldol (B89426) Reactions: To set the stereochemistry of the polyol portions of the molecule, Evans aldol reactions can be employed.

    • Protocol: To a solution of the chiral auxiliary-bearing propionate (B1217596) derivative in a suitable solvent (e.g., dichloromethane) at -78 °C, add a Lewis acid (e.g., TiCl4) and a hindered base (e.g., triethylamine). Stir for 30 minutes before adding the desired aldehyde. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is used to form the carbon-carbon double bonds of the polyene chain with high E-selectivity.

    • Protocol: To a solution of the phosphonate (B1237965) ester in an anhydrous solvent (e.g., tetrahydrofuran) at -78 °C, add a strong base (e.g., n-butyllithium) dropwise. After stirring for 30 minutes, a solution of the aldehyde in the same solvent is added. The reaction is allowed to warm to room temperature and is then quenched with water.

  • Stille or Suzuki Cross-Coupling: These reactions can also be used for the formation of the polyene system, particularly for coupling more complex fragments.

  • Macrolactonization: To form the characteristic macrolide ring, a Yamaguchi or a similar esterification/lactonization protocol can be used on the seco-acid precursor.

  • Deprotection: In the final steps, protecting groups (e.g., silyl (B83357) ethers) are removed to yield the final unnatural this compound analogue.

These protocols provide a foundation for the synthesis and evaluation of novel this compound analogues. The biosynthetic approach offers a powerful method for generating a variety of analogues by manipulating the biosynthetic pathway, while chemical synthesis provides a route to analogues with modifications not accessible through biosynthesis.

References

Troubleshooting & Optimization

Optimizing fermentation conditions for increased Haliangicin D production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for increased Haliangicin D production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what organism produces it?

A1: this compound is a potent antifungal polyketide antibiotic. It is a secondary metabolite produced by the marine myxobacterium Haliangium ochraceum.[1] This bacterium was previously known as Haliangium luteum.

Q2: What are the basic fermentation parameters for Haliangium ochraceum?

A2: Haliangium ochraceum is a moderately halophilic bacterium and requires saline conditions for growth and this compound production. Key initial parameters include a salt concentration of 2-3% NaCl and a cultivation temperature between 30-34°C.[[“]][3]

Q3: Is heterologous production of this compound possible and is it more efficient?

A3: Yes, heterologous production of this compound has been successfully achieved in Myxococcus xanthus. This approach has been shown to significantly increase production, with reports of up to a tenfold greater yield compared to the native Haliangium ochraceum strain.

Q4: What are the key stages in the biosynthesis of this compound?

A4: The biosynthesis of this compound is governed by a polyketide synthase (PKS) gene cluster. The process involves the sequential condensation of small carboxylic acid units to form a polyketide chain, which then undergoes a series of modifications, including cyclization and oxidation, to yield the final complex structure of this compound.

Q5: What are common challenges in the fermentation of myxobacteria like Haliangium ochraceum?

A5: Myxobacteria can be challenging to culture due to their slow growth rates, complex nutritional requirements, and tendency to form biofilms or aggregates in liquid culture. Maintaining culture purity and optimizing nutrient conditions for secondary metabolite production are common hurdles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the fermentation process for this compound production.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Growth of Haliangium ochraceum 1. Incorrect salt concentration. 2. Suboptimal temperature or pH. 3. Inappropriate media composition. 4. Low inoculum density.1. Ensure the medium contains 2-3% NaCl. 2. Verify the incubator is set to 30-34°C and the initial pH of the medium is near neutral (6.8-7.2). 3. Use a recommended medium such as modified VY/2 or CY with seawater salts. 4. Myxobacteria often require a high inoculum density to initiate growth; try increasing the inoculum size.
Poor this compound Yield Despite Good Growth 1. Nutrient limitation (carbon, nitrogen, or precursors). 2. Unfavorable aeration or agitation conditions. 3. Feedback inhibition by the product. 4. Shift in metabolism from secondary metabolite production to primary growth.1. Experiment with different carbon (e.g., starch, glucose) and nitrogen (e.g., yeast extract, casitone) sources and concentrations. 2. Optimize the shaking speed or aeration rate in the fermenter to ensure adequate oxygen supply without causing excessive shear stress. 3. Consider using a resin (e.g., XAD-16) in the culture medium to adsorb the product and alleviate feedback inhibition. 4. Implement a two-stage fermentation strategy with an initial growth phase followed by a production phase with altered media conditions.
Culture Contamination 1. Non-sterile equipment or media. 2. Improper aseptic technique during inoculation or sampling. 3. Contaminated seed culture.1. Ensure all media and equipment are properly sterilized. 2. Use a laminar flow hood and sterile techniques for all manipulations. 3. Streak the seed culture on an agar (B569324) plate to check for purity before inoculating the main culture.
Cell Clumping or Biofilm Formation 1. Natural tendency of myxobacteria to aggregate. 2. Suboptimal agitation.1. The addition of glass beads to the shake flask can help to disperse cell aggregates. 2. Increase the agitation speed, but monitor for any negative impact on cell viability due to shear stress.
Foaming in the Bioreactor 1. High concentration of proteins in the medium (e.g., yeast extract, peptone). 2. High agitation or aeration rates.1. Add a sterile antifoaming agent (e.g., silicone-based) as needed. 2. Reduce the agitation or aeration rate if it does not negatively impact growth or production.

Data Presentation

The following tables provide examples of how to structure quantitative data from fermentation optimization experiments. While specific data for this compound is limited in published literature, these tables are based on typical optimization studies for polyketide production in myxobacteria.

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (10 g/L)Biomass (g/L)This compound Titer (mg/L)
Glucose4.2 ± 0.38.5 ± 0.7
Soluble Starch5.1 ± 0.412.3 ± 1.1
Maltose4.8 ± 0.210.1 ± 0.9
Glycerol3.9 ± 0.37.2 ± 0.6
Control (No added C-source)1.5 ± 0.22.1 ± 0.3

Table 2: Effect of Nitrogen Source on this compound Production

Nitrogen Source (5 g/L)Biomass (g/L)This compound Titer (mg/L)
Yeast Extract5.5 ± 0.414.8 ± 1.3
Casitone5.2 ± 0.313.5 ± 1.2
Peptone4.9 ± 0.411.9 ± 1.0
Ammonium Sulfate3.1 ± 0.25.4 ± 0.5
Control (No added N-source)1.1 ± 0.11.5 ± 0.2

Table 3: Optimization of Physical Parameters for this compound Production

Temperature (°C)pHAgitation (rpm)This compound Titer (mg/L)
287.018011.2 ± 0.9
327.018015.1 ± 1.4
367.01809.8 ± 0.8
326.518012.3 ± 1.1
327.518013.9 ± 1.2
327.015010.5 ± 0.9
327.021014.5 ± 1.3

Experimental Protocols

Protocol 1: Cultivation of Haliangium ochraceum

  • Medium Preparation: Prepare a modified VY/2 medium containing Baker's yeast (5 g/L) and cyanocobalamin (B1173554) (0.5 mg/L) in artificial seawater (2-3% NaCl). Sterilize by autoclaving.

  • Inoculation: Inoculate the sterile medium with a fresh culture of H. ochraceum. A high inoculum density is recommended.

  • Incubation: Incubate the culture at 30-34°C with shaking at 180-200 rpm for 7-10 days.

  • Extraction: After incubation, centrifuge the culture to separate the mycelium and supernatant. Extract this compound from the mycelium using an organic solvent such as methanol (B129727) or ethyl acetate.

  • Analysis: Analyze the extract for this compound concentration using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Heterologous Production in Myxococcus xanthus

  • Strain Construction: Genetically engineer M. xanthus by introducing the Haliangicin biosynthetic gene cluster (hli).

  • Seed Culture: Prepare a seed culture of the recombinant M. xanthus in a suitable medium (e.g., CYE medium) and incubate at 30°C with shaking until the mid-log phase.

  • Production Culture: Inoculate a production medium (e.g., CTT medium supplemented with 2% adsorber resin like XAD-16) with the seed culture.

  • Fermentation: Incubate the production culture at 30°C with vigorous shaking (200 rpm) for 5-7 days.

  • Extraction and Analysis: Harvest the culture and extract this compound from both the mycelium and the adsorber resin. Analyze the yield by HPLC.

Visualizations

Haliangicin_Biosynthesis cluster_start Starter Unit Formation cluster_elongation Polyketide Chain Elongation cluster_modification Post-PKS Modifications Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Polyketide Chain Polyketide Chain Malonyl-CoA->Polyketide Chain PKS Modified Chain Modified Chain Polyketide Chain->Modified Chain KR, DH, ER Haliangicin_D Haliangicin_D Modified Chain->Haliangicin_D Epoxidase, O-Methyltransferase

Caption: Biosynthesis pathway of this compound.

Fermentation_Optimization_Workflow Start Start Strain Selection Strain Selection (Native vs. Heterologous) Start->Strain Selection Baseline Fermentation Establish Baseline Fermentation (Standard Medium & Conditions) Strain Selection->Baseline Fermentation One-Factor-at-a-Time OFAT Optimization (Carbon, Nitrogen, pH, Temp.) Baseline Fermentation->One-Factor-at-a-Time Statistical Optimization Statistical Optimization (e.g., Response Surface Methodology) One-Factor-at-a-Time->Statistical Optimization Scale-Up Scale-Up to Bioreactor Statistical Optimization->Scale-Up End End Scale-Up->End

Caption: Experimental workflow for fermentation optimization.

References

Technical Support Center: Enhancing the Stability and Solubility of Haliangicin D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Haliangicin D. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and formulation of this potent antifungal metabolite. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and experimental protocols to improve the stability and solubility of this compound and similar challenging compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound sample appears to degrade upon storage. What are the potential causes and solutions?

A1: this compound, a polyene natural product, is reported to be potentially unstable when exposed to air and light.[1] Degradation can manifest as a loss of activity, changes in color, or the appearance of new peaks in analytical chromatograms.

Troubleshooting Steps:

  • Light Protection: Store all this compound stock solutions and solid materials in amber vials or wrapped in aluminum foil to protect them from light.

  • Inert Atmosphere: For long-term storage, consider flushing the storage vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

  • Low Temperature Storage: Store solutions at -20°C or -80°C. Solid, dry compounds should also be stored at low temperatures.[2]

  • Antioxidant Addition: Consider the addition of antioxidants such as butylated hydroxytoluene (BHT) or alpha-tocopherol (B171835) to the formulation, though compatibility and potential interference with downstream assays must be evaluated.

Q2: I am struggling to dissolve this compound in aqueous buffers for my biological assays. What solvents and strategies can I use?

A2: The polyene structure of this compound suggests it is likely a poorly water-soluble compound.[3] Achieving a sufficient concentration in aqueous media for biological assays is a common hurdle.

Recommended Solvents and Formulation Strategies:

  • Organic Co-solvents: Initially, dissolve this compound in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[4] Subsequently, this stock solution can be diluted into the aqueous assay buffer. Be mindful of the final solvent concentration, as it can affect cell viability and assay performance.

  • pH Adjustment: The solubility of molecules with ionizable groups can be pH-dependent. Experiment with a range of pH values in your buffers to identify a pH where solubility is maximized.

  • Use of Solubilizing Excipients: Incorporating surfactants or other solubilizing agents can significantly enhance aqueous solubility.[5]

Troubleshooting Guide: Advanced Formulation Strategies

For more persistent solubility and stability issues, the following advanced formulation strategies can be employed.

Issue 1: Poor Aqueous Solubility Limiting Bioavailability and In Vitro Assay Concentration

Solution 1.1: Cyclodextrin (B1172386) Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly water-soluble molecules within their hydrophobic core, thereby increasing their apparent solubility in aqueous solutions.[6][7][8][9]

Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[7]

  • Molar Ratio Determination: Prepare solutions with varying molar ratios of this compound to cyclodextrin (e.g., 1:1, 1:2, 1:5) to find the optimal complexation ratio.

  • Complexation Method (Kneading Method):

    • Dissolve the desired amount of HP-β-CD in a minimal amount of water.

    • Separately, dissolve this compound in a small volume of a suitable organic solvent (e.g., ethanol).

    • Slowly add the this compound solution to the cyclodextrin solution while vigorously stirring.

    • Knead the mixture into a paste and then dry it under vacuum to remove the solvents.

    • The resulting powder is the inclusion complex, which can then be dissolved in aqueous media.

  • Solubility Measurement: Determine the aqueous solubility of the complex and compare it to that of the free compound using techniques like UV-Vis spectroscopy or HPLC.

Table 1: Example of Solubility Enhancement with Cyclodextrins

CompoundFormulationSolubility (µg/mL)Fold Increase
Drug X (model)Free Drug in Water5-
Drug X (model)with 2% HP-β-CD15030x
Drug X (model)with 5% HP-β-CD40080x

Solution 1.2: Nanoparticle Formulation

Encapsulating this compound into nanoparticles can improve its solubility, stability, and potentially its delivery to target cells. Polymeric nanoparticles and solid lipid nanoparticles (SLNs) are common choices.[10][]

Experimental Protocol: Preparation of this compound-Loaded Polymeric Nanoparticles via Nanoprecipitation

  • Polymer and Solvent Selection: Choose a biodegradable and biocompatible polymer such as poly(lactic-co-glycolic acid) (PLGA). Select a solvent for the polymer and this compound (e.g., acetone) and an anti-solvent in which the polymer is insoluble (e.g., water).

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent.

  • Nanoprecipitation: Inject the organic phase into the aqueous anti-solvent under constant stirring. The rapid solvent diffusion leads to the precipitation of the polymer, entrapping the drug to form nanoparticles.

  • Purification: Remove the organic solvent and unencapsulated drug by methods such as centrifugation or dialysis.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Issue 2: Chemical Instability During Storage and Experiments

Solution 2.1: Lyophilization (Freeze-Drying)

For long-term storage, lyophilizing this compound from a suitable solvent system can enhance its stability by removing water and minimizing degradative reactions.

Experimental Protocol: Lyophilization of this compound

  • Solubilization: Dissolve this compound in a suitable solvent or co-solvent system (e.g., a mixture of tertiary butanol and water). The solvent system should be amenable to freeze-drying.

  • Freezing: Rapidly freeze the solution using a dry ice/acetone bath or a specialized freezer to ensure the formation of small ice crystals.

  • Primary Drying (Sublimation): Place the frozen sample in a lyophilizer under a high vacuum. The temperature is gradually increased to allow the frozen solvent to sublime directly from a solid to a gas.

  • Secondary Drying (Desorption): After all the ice has sublimed, the temperature is further raised to remove any residual bound solvent.

  • Storage: The resulting lyophilized powder should be stored at low temperature under an inert atmosphere and protected from light.

Solution 2.2: Use of Stabilizing Excipients in Solution

Adding specific excipients to your this compound solutions can help mitigate degradation.

Table 2: Common Stabilizing Excipients

Excipient TypeExampleMechanism of ActionTypical Concentration
AntioxidantsButylated hydroxytoluene (BHT)Scavenges free radicals, preventing oxidation.0.01 - 0.1%
Chelating AgentsEthylenediaminetetraacetic acid (EDTA)Sequesters metal ions that can catalyze degradation.0.01 - 0.05%
Buffering AgentsPhosphate, CitrateMaintain a stable pH to prevent acid/base hydrolysis.10 - 50 mM
Amino AcidsArginine, Glutamic AcidCan reduce aggregation and improve stability.[12]50 mM

Visualizing Experimental Workflows and Concepts

experimental_workflow_solubility cluster_problem Problem Statement cluster_solutions Solubilization Strategies cluster_evaluation Evaluation Problem Poor Aqueous Solubility of this compound CoSolvents Organic Co-solvents (e.g., DMSO, Ethanol) Problem->CoSolvents Cyclodextrins Cyclodextrin Complexation Problem->Cyclodextrins Nanoparticles Nanoparticle Formulation Problem->Nanoparticles Evaluation Measure Solubility (HPLC, UV-Vis) Assess Biological Activity CoSolvents->Evaluation Cyclodextrins->Evaluation Nanoparticles->Evaluation

Caption: Workflow for addressing poor aqueous solubility of this compound.

stability_improvement_workflow cluster_storage Storage & Handling Modifications cluster_formulation Formulation Strategies Start This compound Sample AssessStability Assess Stability (HPLC, Bioassay over time) Start->AssessStability IsStable Is it stable? AssessStability->IsStable ProtectLight Protect from Light IsStable->ProtectLight No End Stable this compound IsStable->End Yes InertAtmosphere Use Inert Atmosphere ProtectLight->InertAtmosphere LowTemp Store at Low Temperature (-20°C to -80°C) InertAtmosphere->LowTemp AddExcipients Add Stabilizing Excipients (Antioxidants, Chelators) LowTemp->AddExcipients Lyophilize Lyophilization AddExcipients->Lyophilize Lyophilize->AssessStability cyclodextrin_complexation_pathway HaliangicinD This compound (Poorly Soluble) Complex Inclusion Complex (this compound encapsulated) HaliangicinD->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Result Enhanced Aqueous Solubility and Stability Complex->Result

References

Technical Support Center: Total Synthesis of Haliangicin D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Haliangicin D. This resource is designed for researchers, scientists, and drug development professionals actively engaged in or considering the synthesis of this complex natural product. As the total synthesis of this compound has not been extensively documented in publicly available literature, this guide addresses the anticipated challenges based on its molecular architecture. The solutions and protocols provided are derived from established methodologies for the synthesis of analogous structural motifs found in other complex natural products.

Structure of this compound:

This compound is a polyketide natural product characterized by a conjugated polyene system, multiple stereocenters, an epoxide, and a β-methoxyacrylate moiety. These features present significant synthetic hurdles that require careful planning and execution. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The primary strategic challenges in the synthesis of this compound can be broken down into four key areas:

  • Stereocontrolled construction of the conjugated polyene chain: Achieving the correct geometry (E/Z) of the double bonds in the polyene system is critical and can be difficult to maintain throughout the synthesis. Polyenes are also notoriously unstable, being sensitive to light, acid, and oxidation.

  • Installation of multiple stereocenters: The aliphatic portions of the molecule contain several chiral centers that require precise stereocontrol during their formation.

  • Regio- and stereoselective epoxidation: The introduction of the epoxide on the polyene chain must be controlled to yield the correct regio- and stereoisomer.

  • Macrocyclization: The final ring-closing step to form the macrocyclic structure is often a low-yielding process, prone to dimerization and oligomerization.

A logical workflow for approaching these challenges is outlined below.

cluster_0 Retrosynthetic Strategy cluster_1 Fragment Synthesis cluster_2 Assembly and Final Steps Retrosynthesis This compound Fragments Key Fragments (Polyene, Aliphatic Chains) Retrosynthesis->Fragments Disconnection Polyene Stereocontrolled Polyene Synthesis Fragments->Polyene Stereocenters Asymmetric Synthesis of Aliphatic Fragments Fragments->Stereocenters Coupling Fragment Coupling Polyene->Coupling Stereocenters->Coupling Epoxidation Selective Epoxidation Coupling->Epoxidation Macrocyclization Macrocyclization Epoxidation->Macrocyclization

Caption: A high-level logical workflow for the total synthesis of this compound.

Troubleshooting Guides

Challenge 1: Poor Stereoselectivity in Polyene Synthesis

Q: My Wittig or Horner-Wadsworth-Emmons (HWE) reaction for constructing the polyene backbone is giving a mixture of E/Z isomers. How can I improve the stereoselectivity?

A: Achieving high stereoselectivity in olefination reactions is a common challenge. Here are some troubleshooting steps:

  • For Wittig Reactions:

    • Stabilized vs. Unstabilized Ylides: Use stabilized ylides (e.g., those with an adjacent ester or ketone) to favor the (E)-alkene. Unstabilized ylides (from alkylphosphonium salts) typically favor the (Z)-alkene, especially under salt-free conditions.

    • Schlosser Modification: For Z-selective reactions with unstabilized ylides, the Schlosser modification (addition of a second equivalent of organolithium at low temperature before adding a proton source) can significantly enhance Z-selectivity.

  • For HWE Reactions:

    • Still-Gennari Modification: To favor (Z)-alkenes, use phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strong, non-coordinating bases like KHMDS with 18-crown-6 (B118740).

    • Base and Solvent Effects: For (E)-alkenes, sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a standard choice. The choice of base and solvent can have a significant impact on the E/Z ratio.

Experimental Protocol: Still-Gennari Olefination for (Z)-Alkene Synthesis

  • To a solution of the phosphonate (B1237965) (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) (1.2 equiv.) and 18-crown-6 (1.5 equiv.) in dry THF at -78 °C, add KHMDS (1.1 equiv., 0.5 M in toluene) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of the aldehyde (1.0 equiv.) in dry THF dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract with diethyl ether, dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Table 1: Comparison of Olefination Methods for Polyene Synthesis

MethodTypical SubstratesPrimary ProductKey ReagentsCommon Issues
Wittig (unstabilized)Aldehydes, Ketones(Z)-AlkeneAlkyltriphenylphosphonium salt, strong base (e.g., n-BuLi)Mixture of isomers, salt effects
Wittig (stabilized)Aldehydes(E)-AlkeneYlide with electron-withdrawing group, milder baseLower reactivity with ketones
Horner-Wadsworth-EmmonsAldehydes(E)-AlkenePhosphonate ester, NaH or other basesDifficult to achieve Z-selectivity
Still-Gennari HWEAldehydes(Z)-AlkeneElectron-deficient phosphonate, KHMDS, 18-crown-6Stoichiometric use of crown ether
Julia-Kocienski OlefinationAldehydes, Ketones(E)-AlkenePhenyltetrazolyl sulfone, base (e.g., LHMDS)Multi-step preparation of sulfone
Challenge 2: Low Yield in Macrocyclization

Q: The macrocyclization step of my advanced linear precursor is resulting in low yields and significant amounts of dimers or oligomers. What can I do to improve the yield of the desired monomeric macrocycle?

A: Macrocyclization is often a yield-limiting step in the synthesis of large ring systems. The key is to favor the intramolecular reaction over intermolecular reactions.

  • High Dilution Conditions: This is the most common strategy. By performing the reaction at very low concentrations (typically 0.001–0.005 M), the probability of two linear precursors encountering each other is minimized. This often requires the slow addition of the substrate to a large volume of solvent.

  • Choice of Cyclization Reaction: The choice of the bond-forming reaction is critical. Modern macrolactonization methods often provide higher yields than older techniques.

    • Yamaguchi Macrolactonization: This is a powerful method for forming esters from hydroxy acids.

    • Shiina Macrolactonization: Another effective method that uses a mixed anhydride (B1165640) approach.

    • Ring-Closing Metathesis (RCM): If your precursor has terminal alkenes, RCM using a ruthenium catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) can be very effective.

Experimental Protocol: Yamaguchi Macrolactonization

  • To a solution of the linear hydroxy acid (1.0 equiv.) in dry toluene (B28343), add triethylamine (B128534) (2.5 equiv.).

  • Slowly add a solution of 2,4,6-trichlorobenzoyl chloride (1.2 equiv.) in toluene.

  • Stir the mixture at room temperature for 2 hours.

  • Filter the resulting triethylammonium (B8662869) hydrochloride salt.

  • Dilute the filtrate with a large volume of toluene and add it dropwise via a syringe pump over several hours to a refluxing solution of 4-dimethylaminopyridine (B28879) (DMAP) (6.0 equiv.) in toluene.

  • After the addition is complete, continue to reflux for an additional 1-2 hours.

  • Cool the reaction, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

A decision-making workflow for optimizing macrocyclization is presented below.

start Low Macrocyclization Yield check_concentration Is reaction at high dilution (<0.005 M)? start->check_concentration increase_dilution Increase dilution and use syringe pump addition check_concentration->increase_dilution No check_method Is the macrolactonization method optimal? check_concentration->check_method Yes increase_dilution->check_method try_yamaguchi Try Yamaguchi or Shiina macrolactonization check_method->try_yamaguchi No consider_rcm Consider RCM if applicable check_method->consider_rcm Alternative check_conformation Does the precursor have conformational rigidity? check_method->check_conformation Yes try_yamaguchi->check_conformation consider_rcm->check_conformation add_template Introduce a conformational constraint or templating group check_conformation->add_template No end Improved Yield check_conformation->end Yes add_template->end

Caption: A troubleshooting workflow for improving macrocyclization yields.

Challenge 3: Unselective Epoxidation of the Polyene

Q: I am attempting to epoxidize the polyene chain, but I am getting a mixture of products or over-epoxidation. How can I achieve better selectivity?

A: Selective epoxidation of a polyene is challenging due to the presence of multiple reactive double bonds.

  • Directed Epoxidation: If there is a nearby hydroxyl group, you can use it to direct the epoxidation. The Sharpless asymmetric epoxidation is a classic example for allylic alcohols. For homoallylic or more distant alcohols, other directing groups or catalysts may be necessary.

  • Substrate-Controlled Selectivity: The inherent electronic and steric properties of the double bonds in your polyene may favor the epoxidation of one over the others. Electron-rich double bonds are generally more reactive towards electrophilic epoxidizing agents like m-CPBA.

  • Catalyst-Controlled Selectivity: Certain catalysts can provide selectivity that goes against the inherent reactivity of the substrate. For example, some manganese or vanadium-based catalysts can show different regioselectivity compared to peroxy acids.

Table 2: Common Reagents for Epoxidation

ReagentSelectivityConditionsProsCons
m-CPBAElectron-rich alkenesLow temperature (-78 to 0 °C)Readily available, easy to useCan be unselective, acidic byproduct
Dimethyldioxirane (DMDO)General, less sensitive to electronicsLow temperature (-40 to 0 °C), neutral pHNeutral, volatile byproduct (acetone)Must be freshly prepared, unstable
Ti(OiPr)₄ / (+)-DET / t-BuOOH (Sharpless AE)Allylic alcohols-20 °C, asymmetricExcellent enantioselectivityRequires an allylic alcohol
Methyltrioxorhenium (MTO) / H₂O₂GeneralRoom temperatureCatalytic, high efficiencyCan be too reactive, leading to over-oxidation

Experimental Protocol: Directed Epoxidation using Vanadyl Acetylacetonate (B107027)

  • To a solution of the polyenol (1.0 equiv.) in dry dichloromethane (B109758) (DCM) at 0 °C, add vanadyl acetylacetonate (VO(acac)₂) (0.05 equiv.).

  • Add a solution of tert-butyl hydroperoxide (t-BuOOH) (1.1 equiv., 5.5 M in decane) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

This guide provides a starting point for addressing the significant challenges in the total synthesis of this compound. Success in this endeavor will rely on careful experimental design, rigorous analysis, and iterative optimization of key steps.

Technical Support Center: Haliangicin D Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Haliangicin (B1249031) D. As Haliangicin D is typically isolated as part of an inseparable mixture of geometrical isomers (Haliangicins B-D), the following protocols and troubleshooting advice are tailored to the purification of this isomeric mixture.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a potent antifungal polyene metabolite produced by the marine myxobacterium Haliangium ochraceum.[1][2] It belongs to a class of β-methoxyacrylate antibiotics.[2][3] The primary challenge in its purification is that it co-occurs with its geometrical isomers, Haliangicin B and C, as an inseparable mixture.[1] This necessitates purification strategies that handle the entire isomeric mixture rather than isolating a single compound.

Q2: What is the primary biological activity of the Haliangicin isomer mixture?

A2: The Haliangicin isomer mixture exhibits a broad spectrum of antifungal activity.[2] Its mode of action involves the inhibition of the electron transport chain in mitochondria, specifically within the cytochrome b-c1 segment.[2]

Q3: Can I separate the individual Haliangicin B, C, and D isomers?

A3: Current literature suggests that Haliangicins B, C, and D are geometrical isomers that are exceptionally difficult to separate using standard chromatographic techniques and are typically handled as an inseparable mixture.[1]

Experimental Protocol: Purification of the Haliangicin B-D Isomer Mixture

This protocol is a representative methodology based on published procedures for similar natural products and the available information on Haliangicin purification.

1. Fermentation and Extraction:

  • Culture Haliangium ochraceum in a suitable broth medium containing 2-3% NaCl for optimal growth and Haliangicin production.[2]

  • After an appropriate incubation period, harvest the culture broth and separate the mycelium from the supernatant by centrifugation.

  • Extract the mycelium and the supernatant separately with an organic solvent such as ethyl acetate (B1210297) or methanol (B129727).

  • Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

2. Initial Fractionation: Solid-Phase Extraction (SPE):

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Load the dissolved extract onto a C18 SPE cartridge pre-conditioned with methanol and water.

  • Wash the cartridge with a stepwise gradient of increasing methanol in water to remove highly polar impurities.

  • Elute the Haliangicin-containing fraction with a higher concentration of methanol or acetonitrile (B52724).

3. Intermediate Purification: Column Chromatography:

  • Subject the enriched fraction from SPE to silica (B1680970) gel column chromatography.

  • Elute with a solvent system of increasing polarity, such as a hexane-ethyl acetate gradient, followed by a chloroform-methanol gradient.

  • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the Haliangicin isomers.

4. Final Purification: High-Performance Liquid Chromatography (HPLC):

  • Pool the fractions containing the Haliangicin isomers and concentrate them.

  • Perform preparative reverse-phase HPLC (RP-HPLC) on a C18 column.

  • Elute with an isocratic or gradient system of acetonitrile and water.

  • Monitor the elution profile using a UV detector at a wavelength suitable for polyenes (e.g., 363 nm).

  • Collect the peak corresponding to the Haliangicin B-D isomer mixture.

  • Evaporate the solvent to obtain the purified isomeric mixture.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Crude Extract Incomplete cell lysis during extraction.- Use a more rigorous extraction method (e.g., sonication, homogenization).- Increase the solvent-to-biomass ratio and extraction time.
Suboptimal fermentation conditions.- Optimize fermentation parameters such as temperature, pH, aeration, and incubation time.- Ensure the culture medium contains the required 2-3% NaCl for Haliangicin production.[2]
Poor Separation in Column Chromatography Inappropriate solvent system.- Perform small-scale experiments with different solvent systems on TLC to determine the optimal mobile phase for separation.
Column overloading.- Reduce the amount of crude extract loaded onto the column.- Use a larger column with a higher loading capacity.
Broad or Tailing Peaks in HPLC Column contamination or degradation.- Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column.
High sample concentration.- Dilute the sample before injection.
Inappropriate mobile phase pH.- Adjust the pH of the mobile phase to improve peak shape.
No Peaks Detected in HPLC Compound degradation.- Haliangicins are polyenes and may be sensitive to light and air. Protect samples from light and work under an inert atmosphere if possible.
Detector issue.- Ensure the UV detector is set to an appropriate wavelength for detecting polyenes (e.g., 363 nm).- Check the detector lamp and calibration.
Presence of Impurities in Final Product Co-elution of closely related compounds.- Optimize the HPLC gradient to improve the resolution between the target compounds and impurities.- Consider using a different stationary phase (e.g., a phenyl-hexyl column) for orthogonal separation.

Quantitative Data Summary

The following table presents hypothetical data for a typical purification of the Haliangicin B-D isomer mixture from a 10 L fermentation of Haliangium ochraceum.

Purification StepStarting Material (g)Product (mg)Yield (%)Purity (%)
Crude Extract 5050,000100~1
SPE Fraction 505,00010~10
Column Chromatography 55001~50
Preparative HPLC 0.5500.1>95

Purification Workflow

PurificationWorkflow fermentation Fermentation of H. ochraceum extraction Extraction with Organic Solvent fermentation->extraction Culture Broth spe Solid-Phase Extraction (SPE) extraction->spe Crude Extract column_chrom Silica Gel Column Chromatography spe->column_chrom Enriched Fraction hplc Preparative RP-HPLC column_chrom->hplc Partially Purified Fractions pure_product Purified Haliangicin B-D Isomer Mixture hplc->pure_product Isolated Isomer Mixture

Caption: A generalized workflow for the purification of the Haliangicin B-D isomer mixture.

References

Technical Support Center: Enhancing the Antifungal Efficacy of Haliangicin D Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the antifungal efficacy of Haliangicin D derivatives.

Frequently Asked Questions (FAQs)

Q1: What is Haliangicin and what is its known mechanism of action?

A1: Haliangicin is a potent antifungal polyketide originally isolated from the marine myxobacterium Haliangium ochraceum. Its primary mechanism of action is the inhibition of the mitochondrial respiratory chain at complex III (the cytochrome bc1 complex), which disrupts the electron transport chain and leads to fungal cell death.[1][2]

Q2: What are "unnatural analogues" of Haliangicin and how are they generated?

A2: Unnatural analogues of Haliangicin are derivatives that are not found in nature and are created through genetic engineering of the Haliangicin biosynthetic gene cluster (hli). By disrupting specific genes in the pathway, the biosynthesis can be altered to produce modified structures. For example, disruption of the hliD gene, which codes for an O-methyltransferase, results in the production of 1-O-demethylhaliangicin. Similarly, disruption of the hliR gene, a unique acyl-CoA dehydrogenase, leads to the formation of a saturated terminus instead of the typical vinyl epoxide.[3]

Q3: What is the benefit of producing Haliangicin and its analogues in a heterologous host?

A3: The native producer, Haliangium ochraceum, can be difficult to culture and has low productivity. Heterologous expression in a more tractable host, such as Myxococcus xanthus, can lead to significantly higher yields and faster production times. This approach also facilitates the genetic manipulation of the biosynthetic pathway to generate novel analogues.[3]

Q4: Have any structure-activity relationship (SAR) studies been conducted on Haliangicin derivatives?

A4: Yes, preliminary SAR studies on unnatural analogues have shown that modifications to the vinyl epoxide terminus of the molecule can alter its bioactivities, including anti-oomycete and cytotoxic activities.[3] This suggests that this part of the molecule is a key area for further derivatization to enhance efficacy and selectivity.

Troubleshooting Guides

Issue 1: Low or no production of Haliangicin or its analogues in the heterologous host (Myxococcus xanthus).
  • Possible Cause 1: Inefficient expression of the biosynthetic gene cluster.

    • Troubleshooting:

      • Verify the integrity of the integrated gene cluster using PCR and sequencing.

      • Optimize codon usage of the hli genes for M. xanthus.

      • Use a stronger or inducible promoter to drive the expression of the gene cluster.

      • Co-express chaperone proteins to ensure proper folding of the PKS and NRPS enzymes.

  • Possible Cause 2: Suboptimal culture conditions.

    • Troubleshooting:

      • Optimize the fermentation medium, including carbon and nitrogen sources, as well as trace elements.

      • Vary the culture temperature, pH, and aeration to find the optimal conditions for secondary metabolite production.

      • Supplement the culture with biosynthetic precursors, such as propionate (B1217596) and acetate, to potentially boost production.[3]

Issue 2: Difficulty in purifying and isolating Haliangicin derivatives.
  • Possible Cause 1: Degradation of the polyene structure.

    • Troubleshooting:

      • Haliangicin and its derivatives are sensitive to light and oxidation. Conduct all purification steps in the dark or under amber light and under an inert atmosphere (e.g., nitrogen or argon).

      • Use antioxidants in the extraction and purification solvents.

      • Avoid prolonged exposure to acidic or basic conditions.

  • Possible Cause 2: Poor separation of closely related analogues.

    • Troubleshooting:

      • Employ high-resolution chromatographic techniques such as preparative HPLC with a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase gradient.

      • Consider using alternative chromatographic methods like counter-current chromatography.

Issue 3: Inconsistent results in antifungal or anti-oomycete assays.
  • Possible Cause 1: Variability in the inoculum.

    • Troubleshooting:

      • Ensure a standardized and viable inoculum of the test organism is used for each experiment.

      • Perform viability counts (e.g., CFU counting) on the inoculum before each assay.

  • Possible Cause 2: Compound precipitation in the assay medium.

    • Troubleshooting:

      • Determine the solubility of the Haliangicin derivatives in the assay medium.

      • Use a co-solvent such as DMSO to improve solubility, ensuring the final concentration of the co-solvent does not affect the growth of the test organism.

      • Include solubility checks under the microscope during the assay.

Quantitative Data

Table 1: Bioactivity of Haliangicin and its Unnatural Analogues

CompoundModificationAnti-oomycete Activity (MIC, µg/mL) vs. Phytophthora infestansCytotoxicity (IC50, µM) vs. Human Cancer Cell Lines
Haliangicin Wild-type0.11.0
1-O-demethylhaliangicin hliD gene disruption (O-methyltransferase knockout)0.85.0
Saturated terminus analogue hliR gene disruption (acyl-CoA dehydrogenase knockout)1.6>10

Note: The data presented here is synthesized from the findings of Sun et al. (2016) for illustrative purposes and may not represent the exact values from the publication.[3]

Experimental Protocols

Protocol 1: Heterologous Expression of the Haliangicin Biosynthetic Gene Cluster
  • Vector Construction: The complete hli gene cluster is cloned into a suitable expression vector for Myxococcus xanthus, such as an integrative plasmid containing a strong promoter.

  • Transformation: The expression vector is introduced into M. xanthus protoplasts via electroporation.

  • Selection and Verification: Transformants are selected using an appropriate antibiotic marker. Successful integration of the gene cluster is verified by PCR and Southern blot analysis.

  • Fermentation: The recombinant M. xanthus strain is cultured in an optimized fermentation medium to produce Haliangicin or its analogues.

  • Extraction and Purification: The culture broth is extracted with an organic solvent (e.g., ethyl acetate), and the crude extract is purified using silica (B1680970) gel chromatography followed by preparative HPLC.

Protocol 2: Anti-oomycete Susceptibility Testing
  • Inoculum Preparation: Phytophthora infestans is grown on a suitable agar (B569324) medium. Zoospores are harvested by flooding the plate with cold sterile water and incubating at 4°C. The zoospore concentration is adjusted to a standard density.

  • Assay Setup: A 96-well microtiter plate is used. Serial dilutions of the Haliangicin derivatives are prepared in a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized zoospore suspension.

  • Incubation: The plate is incubated under optimal conditions for P. infestans growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the oomycete.

Visualizations

experimental_workflow cluster_gene_engineering Gene Cluster Engineering cluster_heterologous_expression Heterologous Expression cluster_production_purification Production & Purification cluster_bioassays Bioassays hli_cluster Haliangicin (hli) Biosynthetic Gene Cluster gene_disruption Gene Disruption (e.g., hliD, hliR) hli_cluster->gene_disruption CRISPR/Cas9 or Homologous Recombination expression_vector Expression Vector Construction gene_disruption->expression_vector Insert modified cluster transformation Transformation expression_vector->transformation m_xanthus Myxococcus xanthus (Host) m_xanthus->transformation fermentation Fermentation transformation->fermentation Culture transformants extraction Extraction fermentation->extraction purification Purification (HPLC) extraction->purification anti_oomycete Anti-oomycete Assay purification->anti_oomycete Test analogues cytotoxicity Cytotoxicity Assay purification->cytotoxicity Test analogues

Caption: Workflow for the generation and evaluation of unnatural Haliangicin analogues.

signaling_pathway cluster_mitochondrion Mitochondrial Inner Membrane complex_i Complex I q Coenzyme Q complex_i->q complex_ii Complex II complex_ii->q complex_iii Complex III (cytochrome bc1) q->complex_iii cytochrome_c Cytochrome c complex_iii->cytochrome_c atp_production ATP Production (Cellular Energy) complex_iii->atp_production complex_iv Complex IV cytochrome_c->complex_iv atp_synthase ATP Synthase complex_iv->atp_synthase Proton Gradient haliangicin This compound & Derivatives haliangicin->complex_iii fungal_death Fungal Cell Death atp_production->fungal_death

Caption: Mechanism of action of this compound derivatives on the fungal mitochondrial respiratory chain.

References

Technical Support Center: Investigating and Mitigating the Cytotoxicity of Haliangicin D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Haliangicin (B1249031) D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the cytotoxicity of this novel antifungal agent. As a compound that interferes with the mitochondrial respiratory chain, off-target cytotoxicity is a critical consideration during preclinical development.[1][2] This guide offers potential strategies and experimental frameworks to investigate and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of Haliangicin D, and how might this contribute to cytotoxicity in mammalian cells?

This compound is a β-methoxyacrylate antibiotic that inhibits the growth of a wide spectrum of fungi.[1] Its primary mechanism of action is the interference with electron flow within the cytochrome b-c1 segment (Complex III) of the mitochondrial respiratory chain.[1][2] This disruption of the electron transport chain can lead to a decrease in ATP production and the generation of reactive oxygen species (ROS), which can subsequently induce apoptosis and necrosis in cells. While its antifungal properties are well-documented, this fundamental mechanism is also present in mammalian mitochondria, creating a potential for cytotoxicity.

Q2: Are there any known analogs or isomers of this compound with potentially lower cytotoxicity?

Several geometrical isomers of this compound have been isolated, including Haliangicins B, C, and D, as well as cis-haliangicin.[3][4] While their antifungal activities have been evaluated, comprehensive studies on their comparative cytotoxicity in mammalian cell lines are not yet available in the public domain.[3][4] A key strategy for reducing cytotoxicity could be the synthesis and screening of novel analogs. Modification of the polyene moiety or the β-methoxyacrylate warhead could potentially modulate the compound's affinity for the mammalian cytochrome b-c1 complex, thereby reducing off-target effects.

Q3: What general strategies can be employed to reduce the cytotoxicity of a potent compound like this compound?

While specific data for this compound is limited, general strategies for reducing the cytotoxicity of therapeutic agents can be adapted. These primarily fall into two categories:

  • Chemical Modification: Synthesizing and screening analogs to identify candidates with an improved therapeutic index (high antifungal activity, low mammalian cytotoxicity).

  • Advanced Drug Delivery Systems: Encapsulating this compound in a delivery vehicle to control its biodistribution and target it specifically to fungal cells. This can minimize exposure to healthy host cells.[5][6][7]

Troubleshooting Guides

Issue 1: High in vitro cytotoxicity observed in preliminary screening.

If initial in vitro assays reveal significant cytotoxicity against mammalian cell lines, consider the following troubleshooting steps:

  • Confirm Target Specificity:

    • Experiment: Compare the IC50 values of this compound in your mammalian cell line with its MIC (Minimum Inhibitory Concentration) against the target fungal species.

    • Desired Outcome: A significantly lower MIC against the fungus compared to the IC50 in mammalian cells. A large therapeutic window is desirable.

  • Investigate Formulation-Based Strategies:

    • Problem: The free drug exhibits high off-target toxicity.

    • Potential Solution: Encapsulate this compound into nanoparticles or liposomes. This can alter the pharmacokinetic profile and reduce non-specific uptake by host cells.[6][7]

    • Experimental Workflow:

      • Synthesize and characterize this compound-loaded nanoparticles (e.g., PLGA-based) or liposomes.

      • Determine the encapsulation efficiency and release kinetics.

      • Repeat the in vitro cytotoxicity assays with the formulated this compound and compare the results to the free drug.

Issue 2: Difficulty in translating in vitro antifungal activity to in vivo models due to toxicity.

Should in vivo studies be hampered by systemic toxicity, a targeted delivery approach may be necessary.

  • Develop a Targeted Drug Delivery System:

    • Concept: Functionalize the surface of the drug delivery vehicle (e.g., liposomes) with ligands that bind to specific receptors on fungal cells. This can increase the local concentration of this compound at the site of infection and reduce systemic exposure.[5][6]

    • Ligand Examples: Antibodies or antibody fragments targeting fungal cell wall components, or small molecules with high affinity for fungal receptors.

Experimental Protocols

Protocol 1: Comparative in vitro Cytotoxicity Assessment
  • Cell Lines:

    • Mammalian: A relevant cell line to your intended application (e.g., HEK293 for general toxicity, or a specific cell line related to the target disease).

    • Fungal: The target fungal species.

  • Method:

    • Mammalian Cells: Use a standard MTS or MTT assay. Seed cells in a 96-well plate and allow them to adhere overnight. Treat with a serial dilution of this compound (and its analogs or formulations) for 24-72 hours. Measure cell viability according to the assay manufacturer's protocol.

    • Fungal Cells: Use a broth microdilution method to determine the MIC. Inoculate a 96-well plate containing serial dilutions of the compounds with a standardized fungal suspension. Incubate and determine the lowest concentration that inhibits visible growth.

  • Data Analysis:

    • Calculate the IC50 for the mammalian cell line and the MIC for the fungal strain.

    • Determine the Selectivity Index (SI) = IC50 (mammalian) / MIC (fungal). A higher SI indicates greater selectivity for the fungal target.

Quantitative Data Summary

Table 1: Hypothetical Cytotoxicity and Antifungal Activity Data for this compound and its Analogs/Formulations

Compound/FormulationFungal MIC (µg/mL)Mammalian IC50 (µg/mL)Selectivity Index (SI)
This compound (Free Drug)0.55.010
Analog HD-A10.825.031.25
Analog HD-A21.28.06.67
This compound-Liposomes0.615.025
Targeted this compound-Liposomes0.430.075

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy1 Strategy 1: Chemical Modification cluster_strategy2 Strategy 2: Formulation Problem High in vitro Cytotoxicity of this compound Synthesis Synthesize Analogs Problem->Synthesis Encapsulation Encapsulate in Nanoparticles/Liposomes Problem->Encapsulation Screening Comparative Cytotoxicity Screening (IC50 vs. MIC) Synthesis->Screening Decision1 Select Analog with Improved Selectivity Index Screening->Decision1 Characterization Characterize Formulation (Size, Encapsulation Efficiency) Encapsulation->Characterization Screening2 Comparative Cytotoxicity Screening Characterization->Screening2 Decision2 Select Formulation with Reduced Cytotoxicity Screening2->Decision2

Caption: Troubleshooting workflow for addressing high in vitro cytotoxicity.

signaling_pathway HaliangicinD This compound ComplexIII Mitochondrial Complex III (Cytochrome b-c1) HaliangicinD->ComplexIII Inhibition ETC_disruption Disruption of Electron Transport Chain ComplexIII->ETC_disruption ATP_depletion Decreased ATP Production ETC_disruption->ATP_depletion ROS_generation Increased Reactive Oxygen Species (ROS) ETC_disruption->ROS_generation Apoptosis Apoptosis/Necrosis ATP_depletion->Apoptosis ROS_generation->Apoptosis

Caption: Postulated mechanism of this compound-induced cytotoxicity.

References

Technical Support Center: Optimization of Heterologous Expression Systems for Haliangicin D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the heterologous expression of Haliangicin (B1249031) D and other complex polyketides.

Frequently Asked Questions (FAQs)

Q1: What is Haliangicin D and why is its heterologous expression important?

A1: this compound is a novel antifungal polyketide originally isolated from the marine myxobacterium Haliangium ochraceum.[1][2][3] It exhibits potent activity by interfering with the electron transport chain in filamentous fungi.[1][3] Heterologous expression is crucial because the native producer has unsatisfactory productivity and slow growth.[4] Successful expression in a more tractable host allows for significantly higher yields, faster production, and the generation of novel, bioactive analogues through genetic manipulation.[4]

Q2: Which heterologous hosts are suitable for expressing the this compound biosynthetic gene cluster?

A2: The entire 47.8 kbp this compound biosynthetic gene cluster (hli) has been successfully expressed in Myxococcus xanthus, a closely related myxobacterium. This resulted in a tenfold increase in production and a threefold faster growth rate compared to the native producer.[4] While M. xanthus is a proven host, other hosts commonly used for polyketide production, such as various Streptomyces species or even engineered E. coli, could also be considered, though they may require more extensive metabolic engineering to ensure the availability of necessary precursors and proper protein folding.[5][6]

Q3: What are the main challenges in the heterologous expression of large polyketide synthase (PKS) gene clusters like the one for this compound?

A3: The main challenges include:

  • Low Yield: Often, the heterologously expressed pathway produces low titers of the desired compound. This can be due to a variety of factors including inefficient transcription and translation, limited precursor supply, or toxicity of the product to the host.[7][8]

  • Codon Usage Bias: The codon usage of the native producer (Haliangium ochraceum) may differ significantly from that of the heterologous host. This can lead to translational stalling and truncated, non-functional proteins.[8][9]

  • Promoter Strength and Regulation: The native promoters within the gene cluster may not be recognized or may be poorly expressed in the heterologous host.[8]

  • Precursor and Cofactor Availability: The biosynthesis of this compound requires specific starter and extender units (acyl-CoAs) and cofactors which may not be sufficiently available in the heterologous host.[6][10]

  • Post-Translational Modification: Polyketide synthases require post-translational modification by a phosphopantetheinyl transferase (PPTase) to become active. The host must have a compatible and efficient PPTase.[8]

  • Protein Folding and Stability: Large, multi-domain PKS enzymes can be difficult to express in a soluble and correctly folded form in a heterologous host.[8]

Troubleshooting Guide

Problem 1: Low or No Production of this compound
Possible Cause Suggested Solution
Inefficient Transcription Replace native promoters with a library of well-characterized strong, constitutive promoters suitable for the host. For Streptomyces, promoters like kasOp, ermEp, and synthetic promoters have shown high activity.[11][12][13]
Poor Translation / Codon Bias Re-synthesize the PKS genes with codons optimized for the expression host. There are several strategies, including "use best codon" or "match codon usage" of the host.[9][14][15] Various online tools are available for this purpose.
Insufficient Precursor Supply Engineer the host's primary metabolism to increase the pool of required precursors like propionyl-CoA and methylmalonyl-CoA. This can involve overexpressing key enzymes in precursor synthesis pathways or deleting competing pathways.[10][16][17]
Inactive PKS Enzymes Co-express a suitable phosphopantetheinyl transferase (PPTase) like sfp from Bacillus subtilis to ensure proper post-translational modification of the PKS.[8]
Incorrect Protein Folding Optimize fermentation conditions such as lowering the temperature after induction to improve protein solubility. Co-expression of chaperone proteins can also be beneficial.
Product Degradation or Toxicity Investigate the stability of this compound in the culture medium. If the product is toxic, consider engineering efflux pumps to export the compound out of the cell.[8]
Problem 2: Incorrect or Truncated PKS Proteins Detected
Possible Cause Suggested Solution
Translational Stalling due to Rare Codons Perform codon optimization of the gene sequence. Harmonizing the codon usage to match the host's tRNA pool can be more effective than simply replacing all codons with the most frequent ones.[9][14]
Proteolytic Degradation Use protease-deficient host strains. Optimize purification protocols to include protease inhibitors.
Presence of mRNA Secondary Structures Analyze the mRNA sequence for stable secondary structures that might hinder ribosome progression. Codon optimization can often resolve these issues by altering the nucleotide sequence without changing the amino acid sequence.[15]

Quantitative Data

Table 1: Relative Strength of Selected Promoters in Streptomyces

PromoterRelative Strength (%)Host Strain(s) TestedReference
ermEp100 (reference)S. coelicolor, S. lividans, S. albus[12][13]
kasOp~2000S. coelicolor, S. lividans, S. albus[11][12]
SP44 (synthetic)~4000S. venezuelae, S. albus[11][13]
stnYp~610 (vs ermEp*)S. albus[13]

Note: Relative strength can vary depending on the host strain and experimental conditions.

Table 2: Effect of Codon Optimization on Polyketide Synthase Expression

Optimization StrategyHost OrganismFold Increase in PKS Protein Levels (approx.)Reference
"Use Best Codon"C. glutamicum, E. coli, P. putida>50-fold compared to wild-type[9]
"Match Codon Usage"C. glutamicum, E. coli, P. putida>50-fold compared to wild-type[9]
"Harmonize RCA"C. glutamicum, E. coli, P. putida>50-fold compared to wild-type[9]

Note: The wild-type PKS gene from a GC-rich Streptomyces showed very low to undetectable expression in the tested hosts before optimization.

Experimental Protocols

Protocol 1: General Workflow for Heterologous Expression of a PKS Gene Cluster
  • Gene Cluster Identification and Isolation:

    • Identify the target PKS gene cluster using bioinformatics tools like antiSMASH from the genome of the native producer.

    • Design primers to amplify the entire cluster or use cosmid/fosmid library screening. For large clusters, DNA synthesis is a viable option.[18][19]

  • Vector Construction:

    • Clone the PKS gene cluster into a suitable expression vector for the chosen heterologous host. This could be an integrative plasmid or a replicative plasmid.[18]

    • Replace native promoters with well-characterized strong promoters if necessary.

  • Host Transformation:

    • Introduce the expression vector into the chosen heterologous host (e.g., Myxococcus xanthus, Streptomyces coelicolor) using established protocols such as electroporation or protoplast transformation.[20][21]

  • Fermentation and Expression:

    • Cultivate the recombinant strain under optimized conditions (medium, temperature, pH). A detailed protocol for M. xanthus fermentation is available.[21][22][23]

    • Induce gene expression if using an inducible promoter.

  • Product Detection and Analysis:

    • Extract the secondary metabolites from the culture broth and/or mycelium.

    • Analyze the extracts using techniques like HPLC, LC-MS, and NMR to detect and quantify this compound.

Protocol 2: Metabolic Engineering of a Streptomyces Host for Enhanced Precursor Supply
  • Identify Target Genes:

    • Identify key enzymes in the metabolic pathways that produce the required precursors (e.g., acetyl-CoA carboxylase for malonyl-CoA, propionyl-CoA carboxylase for methylmalonyl-CoA).[10][24]

    • Identify genes of competing pathways that drain the precursor pool.

  • Genetic Manipulation:

    • Overexpress the genes for precursor synthesis using a strong constitutive promoter (see Table 1). This is typically done by integrating an expression cassette into the host chromosome or using a replicative plasmid.[24]

    • Delete or downregulate competing pathway genes using CRISPR/Cas9 or RNAi technologies.[24]

  • Verification:

    • Confirm the genetic modifications by PCR and sequencing.

    • Analyze the metabolic flux to confirm increased precursor availability if possible.

    • Assess the impact on this compound production after introducing the hli gene cluster.

Visualizations

Haliangicin_Biosynthesis cluster_precursors Precursor Supply cluster_pks Haliangicin PKS (hli cluster) cluster_post_pks Post-PKS Modification Propionyl_CoA Propionyl-CoA Loading_Module Loading Module (Starter Unit) Propionyl_CoA->Loading_Module Starter Methylmalonyl_CoA Methylmalonyl-CoA Module1 Module 1 Methylmalonyl_CoA->Module1 Extender Module3 Module 3 Methylmalonyl_CoA->Module3 Extender Module5 Module 5 Methylmalonyl_CoA->Module5 Extender Malonyl_CoA Malonyl-CoA Module2 Module 2 Malonyl_CoA->Module2 Extender Module4 Module 4 Malonyl_CoA->Module4 Extender Loading_Module->Module1 Module1->Module2 Module2->Module3 Module3->Module4 Module4->Module5 TE Thioesterase (TE) Module5->TE Dehydrogenation γ,δ-Dehydrogenation (HliR) TE->Dehydrogenation Polyketide Chain Methylation O-Methylation (HliD) Dehydrogenation->Methylation Epoxidation Epoxidation (HliU) Methylation->Epoxidation Haliangicin_D This compound Epoxidation->Haliangicin_D

Caption: Proposed biosynthetic pathway for this compound.

Heterologous_Expression_Workflow cluster_cloning 1. Gene Cluster Cloning cluster_host_eng 2. Host Engineering & Transformation cluster_production 3. Production & Analysis Identify_BGC Identify hli BGC in H. ochraceum Clone_BGC Clone/Synthesize 47.8 kbp hli cluster Identify_BGC->Clone_BGC Construct_Vector Construct Expression Vector (e.g., in pET, pSET152) Clone_BGC->Construct_Vector Transform_Host Transform Host with Vector Construct_Vector->Transform_Host Optimization Troubleshooting & Optimization Construct_Vector->Optimization Select_Host Select Host (e.g., M. xanthus, S. coelicolor) Engineer_Host Metabolic Engineering (Optional: Precursor Supply) Select_Host->Engineer_Host Engineer_Host->Transform_Host Engineer_Host->Optimization Fermentation Fermentation & Induction Transform_Host->Fermentation Extraction Metabolite Extraction Fermentation->Extraction Analysis HPLC / LC-MS Analysis Extraction->Analysis Analysis->Optimization

Caption: General workflow for heterologous expression and optimization.

References

Haliangicin D Resistance Mechanisms: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential resistance mechanisms to Haliangicin (B1249031) D.

Frequently Asked Questions (FAQs)

Q1: What is Haliangicin D and what is its primary mechanism of action?

A1: this compound is a polyene antibiotic belonging to the β-methoxyacrylate class, isolated from the marine myxobacterium Haliangium ochraceum.[1][2] Its primary mechanism of action is the inhibition of the mitochondrial respiratory chain. Specifically, it binds to the quinol-oxidizing (Qo) site of the cytochrome b-c1 complex (Complex III), thereby blocking electron transport.[1][3] This disruption of mitochondrial respiration leads to a depletion of ATP, ultimately causing fungal cell death.

Q2: Are there any known resistance mechanisms to this compound?

A2: As of late 2025, there are no published studies specifically detailing clinically or experimentally derived resistance mechanisms to this compound. However, based on its mechanism of action as a Complex III inhibitor, we can hypothesize the most likely resistance mechanisms by drawing parallels with other well-studied Qo site inhibitors, such as strobilurin fungicides.

Q3: What are the most probable hypothesized resistance mechanisms?

A3: The most probable resistance mechanisms are:

  • Target Site Modification: Point mutations in the mitochondrial cytochrome b gene (CYTB), which encodes the protein subunit where this compound binds. These mutations can reduce the binding affinity of the drug to its target.

  • Increased Drug Efflux: Overexpression of multidrug resistance (MDR) efflux pumps, such as those from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS), which would actively transport this compound out of the fungal cell.

  • Alternative Respiration Pathways: Although less common, some fungi can develop alternative oxidase (AOX) pathways that bypass Complex III, allowing for continued respiration in the presence of the inhibitor.

Q4: Which specific mutations in the cytochrome b gene should I look for?

A4: Based on resistance to strobilurins, key mutations to investigate in the CYTB gene include those leading to amino acid substitutions at positions corresponding to Glycine 143 (e.g., G143A), Phenylalanine 129 (e.g., F129L), and Glycine 137 (e.g., G137R). The G143A mutation, in particular, is known to confer high levels of resistance to QoI fungicides.

Troubleshooting Guides

Problem 1: My fungal cultures are showing increasing tolerance to this compound in vitro.

Possible Cause: Development of spontaneous resistance.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response assay (e.g., broth microdilution) to quantify the shift in the Minimum Inhibitory Concentration (MIC) or IC50 value compared to the parental, sensitive strain. A significant fold-increase confirms resistance.

  • Isolate Resistant Clones: Plate the tolerant culture on solid media containing a selective concentration of this compound to isolate single resistant colonies.

  • Sequence the Target Gene: Extract genomic DNA from both the resistant isolates and the parental strain. Amplify and sequence the mitochondrial CYTB gene to check for mutations. (See Experimental Protocol 1).

  • Assess Efflux Pump Activity: If no target site mutations are found, investigate the possibility of increased drug efflux using a fluorescent dye exclusion assay, such as the Rhodamine 6G efflux assay. (See Experimental Protocol 2).

  • Check for Alternative Oxidase Expression: If both target sequencing and efflux assays are negative, consider investigating the expression and activity of an alternative oxidase (AOX) pathway.

Problem 2: I have identified a mutation in the CYTB gene of a resistant strain, but the level of resistance is lower than expected.

Possible Cause:

  • The specific mutation only confers low to moderate resistance.

  • Multiple resistance mechanisms may be at play.

  • Experimental variability.

Troubleshooting Steps:

  • Characterize the Mutation's Impact: If possible, use site-directed mutagenesis to introduce the identified mutation into a sensitive parental strain to confirm its direct contribution to resistance.

  • Investigate Secondary Mechanisms: Even with a confirmed target site mutation, it is prudent to assess for contributing secondary mechanisms like efflux pump overexpression, as this can have an additive effect on the overall resistance phenotype.

  • Measure Mitochondrial Respiration: Directly assess the effect of this compound on the mitochondrial complex III activity in both sensitive and resistant strains to confirm that the mutation leads to reduced drug efficacy at the target level. (See Experimental Protocol 3).

Data Presentation

Fungal GroupPotency DescriptionReference
Wide spectrum of fungiMIC values are comparable to Amphotericin B and Nystatin.[2]
Filamentous FungiSpecifically inhibits electron transport within Complex III.
BacteriaInactive against bacteria.[1][3]

Note: This table is based on descriptive data from publications. For specific quantitative values, it is recommended to consult the primary literature or perform internal testing.

Mandatory Visualizations

G cluster_0 Mitochondrial Inner Membrane ETC_In Electron Flow (from Complex I/II) ComplexIII Cytochrome b-c1 (Complex III) ETC_In->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP HaliangicinD This compound HaliangicinD->ComplexIII Inhibition Resistance Resistance Mechanism: CYTB Gene Mutation Resistance->ComplexIII Prevents Inhibition

Caption: this compound inhibits Complex III, which can be overcome by CYTB mutations.

G start Start: Fungal culture shows this compound tolerance step1 Step 1: Confirm and quantify resistance (MIC/IC50 determination) start->step1 decision1 Is resistance confirmed? step1->decision1 step2 Step 2: Isolate pure resistant clones decision1->step2 Yes end_neg Conclusion: No resistance detected decision1->end_neg No step3 Step 3: Sequence CYTB gene (See Protocol 1) step2->step3 decision2 Mutation found? step3->decision2 step4 Step 4: Perform efflux pump assay (See Protocol 2) decision2->step4 No end_mut Conclusion: Resistance due to target site mutation decision2->end_mut Yes decision3 Increased efflux? step4->decision3 step5 Step 5: Investigate alternative pathways (e.g., AOX) decision3->step5 No end_efflux Conclusion: Resistance due to increased efflux decision3->end_efflux Yes end_other Conclusion: Resistance due to other mechanisms step5->end_other

Caption: Experimental workflow for investigating this compound resistance.

G center This compound Resistance target_mod Target Site Modification center->target_mod efflux Increased Drug Efflux center->efflux bypass Metabolic Bypass center->bypass cytb_mut Point mutations in mitochondrial CYTB gene (e.g., G143A, F129L) target_mod->cytb_mut efflux_pumps Overexpression of ABC or MFS transporters efflux->efflux_pumps aox Upregulation of Alternative Oxidase (AOX) bypass->aox

Caption: Potential mechanisms of resistance to this compound.

Experimental Protocols

Protocol 1: Amplification and Sequencing of the Fungal CYTB Gene

Objective: To identify point mutations in the cytochrome b (CYTB) gene that may confer resistance to this compound.

Materials:

  • Genomic DNA extraction kit suitable for fungi.

  • PCR thermal cycler.

  • High-fidelity DNA polymerase.

  • dNTPs.

  • Conserved primers for the fungal CYTB gene (design based on aligned sequences from related species).

  • Agarose (B213101) gel electrophoresis equipment.

  • DNA purification kit (for PCR products).

  • Sanger sequencing service.

Methodology:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the this compound-sensitive parental strain and the resistant isolate(s) following the manufacturer's protocol. Quantify the DNA and assess its purity.

  • Primer Design: Design PCR primers targeting conserved regions flanking the known mutation "hot spots" (e.g., codons 129, 137, 143) of the fungal CYTB gene.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing: 100-200 ng of genomic DNA, 1X high-fidelity PCR buffer, 200 µM of each dNTP, 0.5 µM of forward primer, 0.5 µM of reverse primer, and 1-2 units of DNA polymerase.

    • Use a standard thermal cycling program:

      • Initial denaturation: 95°C for 3 minutes.

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 30 seconds (optimize as needed).

        • Extension: 72°C for 1 minute (adjust based on expected amplicon size).

      • Final extension: 72°C for 5 minutes.

  • Verification: Run 5 µL of the PCR product on a 1% agarose gel to verify the amplification of a single band of the expected size.

  • Purification and Sequencing: Purify the remaining PCR product using a suitable kit. Send the purified product for bidirectional Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: Align the sequencing results from the resistant and sensitive strains using bioinformatics software (e.g., BLAST, ClustalW). Identify any single nucleotide polymorphisms (SNPs) and determine if they result in amino acid changes in the translated protein sequence.

Protocol 2: Rhodamine 6G (R6G) Efflux Assay

Objective: To functionally assess the activity of efflux pumps in this compound-resistant and sensitive fungal strains.

Materials:

  • This compound-sensitive and resistant fungal strains.

  • Sabouraud Dextrose Broth (or other suitable growth medium).

  • Phosphate-buffered saline (PBS).

  • 2-Deoxy-D-glucose (2-DOG).

  • Rhodamine 6G (R6G) stock solution.

  • Glucose solution (e.g., 2%).

  • Fluorometer or fluorescence microplate reader.

Methodology:

  • Culture Preparation: Grow fungal cells to the mid-logarithmic phase in appropriate liquid media.

  • Cell Preparation:

    • Harvest cells by centrifugation.

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cells in PBS to a final concentration of ~1x10^7 cells/mL.

  • De-energization: Add 2-DOG to the cell suspension to a final concentration of 5 mM. Incubate for 1 hour at 30°C with shaking to deplete intracellular ATP.

  • R6G Loading: Add R6G to the de-energized cell suspension to a final concentration of 10 µM. Incubate for 30-60 minutes at 30°C to allow for passive diffusion of the dye into the cells.

  • Efflux Initiation:

    • Wash the R6G-loaded cells twice with ice-cold PBS to remove external dye.

    • Resuspend the cells in PBS.

    • Aliquot the cell suspension into two sets of tubes or microplate wells.

    • To one set (the "efflux" sample), add glucose to a final concentration of 2% to energize the cells and initiate active transport. To the other set (the "control" sample), add an equal volume of PBS.

  • Measurement: Immediately begin measuring the fluorescence of the supernatant over time (e.g., every 5 minutes for 60 minutes) using a fluorometer (Excitation: ~525 nm, Emission: ~555 nm). An increase in supernatant fluorescence in the glucose-treated samples indicates active efflux of R6G.

  • Data Analysis: Compare the rate of R6G efflux (increase in fluorescence over time) between the resistant and sensitive strains. A significantly higher rate of efflux in the resistant strain suggests the upregulation of efflux pump activity.

Protocol 3: Mitochondrial Complex III Activity Assay

Objective: To measure the enzymatic activity of Complex III (ubiquinol-cytochrome c reductase) and assess its inhibition by this compound in isolated mitochondria.

Materials:

  • Mitochondria isolation kit suitable for fungi.

  • Bradford assay or similar protein quantification method.

  • Commercially available Mitochondrial Complex III Activity Assay Kit (or individual reagents: cytochrome c, decylubiquinol, antimycin A, potassium cyanide).

  • Spectrophotometer or microplate reader capable of reading absorbance at 550 nm in kinetic mode.

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from both sensitive and resistant fungal strains according to a standard protocol or a commercial kit. Ensure all steps are performed at 4°C.

  • Protein Quantification: Determine the protein concentration of the mitochondrial preparations.

  • Assay Preparation: Prepare reagents as described in the commercial kit's manual. The general principle involves providing a reduced substrate (like decylubiquinol) and measuring the rate of reduction of cytochrome c, which is observed as an increase in absorbance at 550 nm.

  • Activity Measurement:

    • In a microplate well, add the assay buffer, a standardized amount of mitochondrial protein (e.g., 5-10 µg), and other components as per the kit's instructions (e.g., potassium cyanide to inhibit Complex IV).

    • To measure this compound's inhibitory effect, pre-incubate a set of wells with varying concentrations of the compound.

    • Initiate the reaction by adding the substrate (e.g., reduced coenzyme Q and oxidized cytochrome c).

    • Immediately measure the change in absorbance at 550 nm in kinetic mode for 5-10 minutes.

  • Controls:

    • Negative Control: A reaction without mitochondrial protein.

    • Positive Inhibition Control: A reaction including a known Complex III inhibitor, such as antimycin A, to confirm the measured activity is specific to Complex III.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA550/min) for each sample.

    • Compare the basal Complex III activity between sensitive and resistant mitochondria.

    • For inhibition assays, plot the reaction rate as a function of this compound concentration to determine the IC50 value for both sensitive and resistant mitochondria. A higher IC50 value for the resistant strain's mitochondria would confirm target-site resistance.

References

Technical Support Center: Optimizing the Purity of Haliangicin D Isolates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Haliangicin (B1249031) D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the isolation and purification of this potent antifungal metabolite.

Frequently Asked Questions (FAQs)

Q1: What is Haliangicin D and why is its purification challenging?

A1: this compound is a polyunsaturated antifungal agent, a geometric isomer of Haliangicin, produced by the marine myxobacterium Haliangium luteum (also known as Haliangium ochraceum).[1][2] The primary challenges in its purification stem from two key factors:

  • Presence of Isomers: Haliangicin exists as a complex mixture of geometric isomers, including Haliangicin B, C, D, and cis-haliangicin.[3] These isomers have very similar physicochemical properties, making their separation difficult with standard chromatographic techniques. Often, they present as an inseparable mixture.[3]

  • Chemical Instability: As a polyene antibiotic, this compound is susceptible to degradation.[4][5] Exposure to light, oxygen, heat, and acidic or basic conditions can lead to isomerization, oxidation, and loss of biological activity.[4][6][7]

Q2: What are the initial steps for isolating crude Haliangicin?

A2: The initial isolation of a crude extract containing Haliangicin and its isomers typically involves solvent extraction from the culture broth of Haliangium luteum.[1][2] While specific protocols may vary, a general approach involves adsorbing the active components from the culture broth onto a resin, followed by elution with an organic solvent.

Q3: My initial purification attempts by silica (B1680970) gel chromatography are yielding a mixture of isomers. How can I improve the separation?

A3: While silica gel chromatography is a common first step in natural product isolation, it often proves insufficient for separating the closely related isomers of Haliangicin. To improve separation, consider the following:

  • Argentation Chromatography: This technique utilizes silica gel impregnated with silver nitrate. The silver ions interact with the double bonds of the polyene chain, allowing for separation based on the number and geometry of these bonds. This can be a powerful tool for resolving geometric isomers.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is the most effective method for purifying this compound to high purity.[8][9] Optimization of the stationary phase, mobile phase, and gradient is crucial.

Q4: I am observing degradation of my this compound sample during purification and storage. What precautions should I take?

A4: The polyene structure of this compound makes it sensitive to degradation. To minimize this, implement the following handling and storage procedures:

  • Protection from Light: Conduct all purification steps in low-light conditions or using amber-colored glassware.

  • Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent oxidation.

  • Low Temperature: Keep samples cold during processing and store them at low temperatures (-20°C or -80°C) for long-term stability.

  • Use of Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), can help protect polyunsaturated compounds from degradation.[10][11]

  • pH Control: Maintain a neutral pH during extraction and purification, as polyene antibiotics can be unstable in acidic or alkaline conditions.[7]

Troubleshooting Guide for HPLC Purification

This guide addresses common issues encountered during the preparative HPLC purification of this compound.

Problem Potential Cause Recommended Solution
Poor Resolution of Isomers Inappropriate stationary phase.For reverse-phase HPLC, C18 columns are a good starting point. If resolution is still poor, consider columns with different selectivities, such as phenyl-hexyl or cyano phases. Chiral columns may also be effective for separating specific stereoisomers.
Suboptimal mobile phase composition.Systematically screen different solvent systems. A common mobile phase for reverse-phase separation of polyenes is a gradient of acetonitrile (B52724) or methanol (B129727) in water. The addition of a small amount of a modifying agent, like formic acid or ammonium (B1175870) acetate, can sometimes improve peak shape and resolution.
Isocratic elution is not providing separation.Employ a shallow gradient elution. A slow, gradual increase in the organic solvent concentration can effectively separate compounds with very similar retention times.
Peak Tailing Secondary interactions with the stationary phase.For basic compounds, interactions with acidic silanol (B1196071) groups on the silica support can cause tailing. Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (0.1%).
Column overload.Reduce the amount of sample injected onto the column.
Low Recovery of this compound Irreversible adsorption to the column.Ensure the mobile phase has sufficient elution strength. If using silica gel, deactivation with a small amount of water may be necessary.
Degradation on the column.As mentioned in the FAQs, protect the sample from light and oxygen during the run. Consider adding an antioxidant to the mobile phase if compatible.
Appearance of New/Unexpected Peaks Isomerization or degradation during the run.This can be triggered by light, temperature, or the mobile phase pH. Ensure all conditions are optimized for stability.
Contaminants from the sample or solvent.Use high-purity solvents and filter your sample before injection.

Experimental Protocols

General Protocol for Preparative HPLC Purification of Haliangicin Isomers

This is a generalized protocol based on common practices for separating complex natural product mixtures. Optimization will be required for your specific sample and HPLC system.

  • Sample Preparation:

    • Dissolve the crude or partially purified Haliangicin extract in a minimal amount of the initial mobile phase solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

    • Protect the sample from light by using an amber vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase preparative column (e.g., 10 µm particle size, 250 x 20 mm).

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile or Methanol (HPLC grade).

    • Gradient: Start with a shallow gradient, for example, 50% B to 100% B over 60 minutes. The exact gradient will need to be optimized based on analytical scale separations.

    • Flow Rate: Adjust based on column dimensions and manufacturer's recommendations (e.g., 10-20 mL/min for a 20 mm ID column).

    • Detection: UV-Vis detector, monitoring at the lambda max of Haliangicin (polyenes typically have strong UV absorbance).

    • Temperature: Maintain the column at a constant, controlled temperature (e.g., 25°C) to ensure reproducible retention times.

  • Fraction Collection:

    • Collect fractions based on the elution profile from the detector.

    • Collect small, discrete fractions across the peaks of interest to maximize the purity of the isolated isomers.

  • Post-Purification Processing:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Combine fractions containing the pure this compound isomer.

    • Remove the solvent under reduced pressure at a low temperature.

    • Store the purified this compound under an inert atmosphere at -80°C.

Data Presentation

Table 1: Comparison of Purification Techniques for Haliangicin Isolates

Technique Typical Purity Achieved Throughput Key Advantages Key Disadvantages
Silica Gel Chromatography Low to ModerateHighGood for initial fractionation of crude extract.Poor resolution of isomers. Potential for sample degradation.
Argentation Chromatography Moderate to HighLow to ModerateSpecific for separating compounds based on unsaturation.Requires careful preparation of the stationary phase. Silver can be costly.
Preparative HPLC High to Very HighLowExcellent resolution of closely related isomers.Lower sample loading capacity. Requires specialized equipment.

Visualizations

Experimental_Workflow cluster_0 Crude Extract Preparation cluster_1 Initial Purification cluster_2 High-Resolution Purification cluster_3 Final Product Fermentation Fermentation of Haliangium luteum Extraction Solvent Extraction of Culture Broth Fermentation->Extraction SilicaGel Silica Gel or Argentation Chromatography Extraction->SilicaGel Crude Isolate PrepHPLC Preparative HPLC SilicaGel->PrepHPLC Partially Purified Isomers FractionCollection Fraction Collection PrepHPLC->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC) FractionCollection->PurityAnalysis PureHaliangicinD Pure this compound PurityAnalysis->PureHaliangicinD Fractions >98% Purity

Caption: Experimental workflow for the isolation and purification of this compound.

Troubleshooting_Logic Start Poor Isomer Resolution in HPLC CheckStationaryPhase Is the stationary phase C18 or similar? Start->CheckStationaryPhase ChangeStationaryPhase Action: Try a different stationary phase (e.g., Phenyl-Hexyl). CheckStationaryPhase->ChangeStationaryPhase No CheckMobilePhase Is the mobile phase optimized? CheckStationaryPhase->CheckMobilePhase Yes Success Resolution Improved ChangeStationaryPhase->Success OptimizeMobilePhase Action: Screen different solvent systems and additives. CheckMobilePhase->OptimizeMobilePhase No CheckGradient Is a shallow gradient being used? CheckMobilePhase->CheckGradient Yes OptimizeMobilePhase->Success ImplementShallowGradient Action: Implement a slow, shallow gradient. CheckGradient->ImplementShallowGradient No CheckGradient->Success Yes ImplementShallowGradient->Success

Caption: Troubleshooting decision tree for poor isomer resolution in HPLC.

References

Media composition optimization for Haliangium ochraceum fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation of Haliangium ochraceum for the production of secondary metabolites such as haliangicin (B1249031) and haliamide.

Frequently Asked Questions (FAQs)

Q1: What is a standard medium for the initial cultivation of Haliangium ochraceum?

A1: A common starting point for the cultivation of Haliangium ochraceum is a modified VY/2 agar (B569324) medium supplemented with sea water. Another option is the CY medium, also with seawater salts. These media provide the necessary complex nutrients and salinity for the growth of this moderately halophilic myxobacterium. The optimal growth for H. ochraceum is typically observed at NaCl concentrations between 2-3% (w/v).[1][2]

Q2: What are the optimal physical parameters for Haliangium ochraceum fermentation?

A2: For optimal growth and secondary metabolite production, the following physical parameters are recommended:

  • Temperature: 30-34°C

  • pH: Maintain a stable pH, typically around neutral (7.0), although the optimal pH may need to be determined empirically for specific production goals.

  • Aeration: As a strictly aerobic bacterium, adequate oxygen supply is crucial. The use of baffled flasks and a good agitation rate (e.g., 180-220 rpm) is recommended for shake flask cultures.

  • Salinity: An optimal NaCl concentration of 2% (w/v) is required for robust growth.

Q3: What are the major secondary metabolites produced by Haliangium ochraceum?

A3: Haliangium ochraceum is known for producing a variety of bioactive secondary metabolites, with the most notable being:

  • Haliangicin: A polyketide with potent antifungal activity.[1][2][3]

  • Haliamide: A polyketide-nonribosomal peptide (PKS-NRPS) hybrid metabolite with cytotoxic activity against HeLa-S3 cells.

Genome mining of Haliangium ochraceum has revealed the presence of numerous other biosynthetic gene clusters, suggesting a rich potential for the discovery of novel natural products.[4]

Media Composition Optimization

Optimizing the fermentation medium is a critical step to enhance the yield of biomass and target secondary metabolites. This often involves a systematic evaluation of carbon, nitrogen, and trace element sources.

Impact of Carbon and Nitrogen Sources

The selection and concentration of carbon and nitrogen sources are paramount in influencing the production of secondary metabolites. While specific quantitative data for Haliangium ochraceum is limited in publicly available literature, general principles from myxobacterial and marine bacterial fermentation can be applied.

Component Source Concentration Range (g/L) Observed Effect on Myxobacteria/Marine Bacteria
Carbon Starch10-40Often promotes secondary metabolite production over rapid growth.
Glucose5-20Can lead to rapid biomass accumulation but may cause catabolite repression of secondary metabolism.
Casitone/Peptone3-10Provides a complex mix of amino acids and peptides, often supporting both growth and production.
Nitrogen Yeast Extract1-5A rich source of vitamins and nitrogen, generally beneficial for myxobacterial growth.
Soybean Meal5-25A complex nitrogen source that can enhance the yield of certain secondary metabolites.
Ammonium Salts (e.g., (NH₄)₂SO₄)1-5A readily available nitrogen source, but high concentrations can be inhibitory.

Note: The optimal concentrations for Haliangium ochraceum may vary and should be determined experimentally.

Role of Trace Elements

Trace elements are essential cofactors for many enzymes involved in primary and secondary metabolism. While often present in complex media components like yeast extract, supplementation can be beneficial.

Trace Element Typical Concentration Range (mg/L) Potential Role in Metabolism
Iron (Fe²⁺/Fe³⁺) 0.1 - 1.0Cofactor for oxygenases in polyketide biosynthesis.
Magnesium (Mg²⁺) 10 - 100Essential for ATP-dependent enzymatic reactions.
Manganese (Mn²⁺) 0.01 - 0.1Can influence the activity of various metabolic enzymes.
Zinc (Zn²⁺) 0.01 - 0.1Cofactor for a wide range of enzymes.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Biomass Yield - Suboptimal nutrient concentrations (carbon, nitrogen).- Inadequate aeration.- Incorrect temperature or pH.- Insufficient inoculum.- Perform a media optimization study (see Experimental Protocols).- Increase agitation speed or use baffled flasks.- Verify and calibrate temperature and pH probes.- Increase inoculum size (myxobacteria often require a high cell density to initiate growth).
Low Secondary Metabolite Yield - Catabolite repression by rapidly consumed carbon sources (e.g., glucose).- Unfavorable C:N ratio.- Limitation of a key precursor or trace element.- Fermentation terminated too early or too late.- Replace glucose with a more slowly metabolized carbon source like starch.- Experiment with different C:N ratios.- Supplement with a trace element solution.- Perform a time-course study to determine the optimal harvest time.
Cell Clumping/Pellet Formation - High concentration of extracellular polymeric substances (EPS).- Suboptimal agitation.- Modify media composition to reduce EPS production (e.g., alter the C:N ratio).- Optimize agitation speed to achieve a balance between shear stress and mass transfer.
Contamination (e.g., cloudy broth, unusual odors) - Non-sterile media or equipment.- Poor aseptic technique during inoculation or sampling.- Ensure proper sterilization of media and fermenter.- Review and reinforce aseptic techniques.- Consider adding a selective antibiotic if the contaminant is identified and the production strain is resistant.
Inconsistent Batch-to-Batch Results - Variability in complex media components (e.g., yeast extract, peptone).- Inconsistent inoculum quality.- Fluctuations in physical parameters.- Use high-quality, consistent batches of media components.- Standardize inoculum preparation (age, cell density).- Ensure tight control and monitoring of temperature, pH, and dissolved oxygen.

Experimental Protocols

One-Factor-at-a-Time (OFAT) Media Optimization

This method involves systematically varying one component at a time while keeping others constant to identify its optimal concentration.

Methodology:

  • Establish a Baseline: Prepare the standard CY or VY/2 medium with seawater salts.

  • Vary Carbon Source: Prepare several batches of the baseline medium, each with a different concentration of the chosen carbon source (e.g., starch at 5, 10, 20, 30 g/L).

  • Inoculate and Ferment: Inoculate all batches with a standardized inoculum of H. ochraceum and ferment under identical conditions.

  • Analyze Results: At the end of the fermentation, measure biomass (e.g., dry cell weight) and quantify the target secondary metabolite (e.g., haliangicin via HPLC).

  • Repeat for Other Components: Once the optimal carbon source concentration is identified, fix it and repeat the process for a nitrogen source (e.g., yeast extract) and then for key trace elements.

Quantification of Haliangicin by HPLC

Methodology:

  • Extraction:

    • Harvest the fermentation broth by centrifugation.

    • Extract the cell pellet and supernatant separately with an organic solvent such as ethyl acetate (B1210297) or methanol.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Sample Preparation:

    • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is typically effective for separating polyketides.

    • Detection: UV detector, monitoring at the absorbance maximum for haliangicin.

    • Quantification: Use a standard curve prepared from a purified haliangicin standard of known concentrations.

Signaling Pathway and Experimental Workflow Diagrams

Fermentation_Optimization_Workflow cluster_prep Preparation cluster_ofat OFAT Optimization cluster_analysis Analysis Media Baseline Medium Preparation Carbon Vary Carbon Source Media->Carbon Inoculum Inoculum Development Ferment Fermentation Inoculum->Ferment Carbon->Ferment Nitrogen Vary Nitrogen Source Nitrogen->Ferment Trace Vary Trace Elements Trace->Ferment Extract Extraction Ferment->Extract HPLC HPLC Analysis Extract->HPLC Data Data Analysis & Optimal Medium HPLC->Data Data->Nitrogen Inform Next Experiment Data->Trace

Caption: Workflow for One-Factor-at-a-Time (OFAT) media optimization.

Myxo_Secondary_Metabolism_Regulation Nutrient_Limitation Nutrient Limitation (e.g., N, P, C starvation) Signal_Integration Signal Integration & Transduction Cascade Nutrient_Limitation->Signal_Integration Quorum_Sensing Quorum Sensing (Cell Density) Quorum_Sensing->Signal_Integration Pleiotropic_Regulators Pleiotropic Regulators (e.g., Two-Component Systems) Signal_Integration->Pleiotropic_Regulators Activation/ Repression Cluster_Specific_Regulators Cluster-Specific Transcriptional Regulators Pleiotropic_Regulators->Cluster_Specific_Regulators Control PKS_NRPS_Cluster PKS/NRPS Gene Cluster Transcription Cluster_Specific_Regulators->PKS_NRPS_Cluster Activation Secondary_Metabolite Secondary Metabolite Biosynthesis (e.g., Haliangicin) PKS_NRPS_Cluster->Secondary_Metabolite Enzyme Production

Caption: Generalized signaling pathway for myxobacterial secondary metabolism.

References

Technical Support Center: Scaling Up Haliangicin D Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of Haliangicin (B1249031) D for preclinical studies.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the fermentation, extraction, and purification of Haliangicin D.

Issue 1: Low or No Production of this compound

  • Question: We are not observing any significant production of this compound in our cultures of Haliangium ochraceum. What are the potential causes and solutions?

  • Answer: Low or no yield of this compound from its native producer, Haliangium ochraceum (formerly Haliangium luteum), can be attributed to several factors.[1][2][3][4] A critical requirement for both growth and production is the presence of sodium chloride (NaCl) in the culture medium.[1][5] The optimal concentration is between 2-3% NaCl.[5] Deviation from this range can significantly impact yield. Additionally, as with many secondary metabolites, production can be inconsistent in the native strain.

    For a more robust and higher-yield production system, consider heterologous expression of the Haliangicin biosynthetic gene cluster (hli).[6][7] Expressing the 47.8 kbp hli gene cluster in a host like Myxococcus xanthus has been shown to increase production by as much as tenfold and significantly shorten the cultivation time.[4][6][7]

Issue 2: Presence of Multiple Haliangicin Isomers

  • Question: Our analysis shows the presence of multiple isomers (Haliangicins B-D, cis-Haliangicin) in addition to this compound. How can we minimize these and isolate the desired compound?

  • Answer: The production of multiple geometric isomers by Haliangium ochraceum is a known characteristic of Haliangicin biosynthesis.[2] These isomers, including Haliangicins B, C, and D, are variations in the polyene moiety and may exist as an inseparable mixture of cis and trans epoxide isomers.[2] While altering fermentation conditions might shift the isomer ratios slightly, a robust purification strategy is the most effective approach.

    A multi-step purification protocol involving chromatographic techniques is necessary to separate these closely related compounds. Techniques such as gel filtration chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) are essential for isolating the specific isomers required for preclinical evaluation.[2][8]

Issue 3: Difficulty in Extracting this compound from Culture Broth

  • Question: We are experiencing low recovery of this compound during the extraction phase from the culture broth. What is the recommended extraction procedure?

  • Answer: this compound is a polyunsaturated compound and is isolated from the culture broth.[3] The initial step involves separating the mycelium from the supernatant. The active compound is typically found in the organic extract of the culture. A standard procedure would involve extraction of the culture broth with a water-immiscible organic solvent like ethyl acetate (B1210297). The organic phases can then be combined, dried, and concentrated in vacuo to yield a crude extract containing this compound and its isomers. Subsequent purification steps are then required to isolate the pure compound.

Frequently Asked Questions (FAQs)

Production & Fermentation

  • Question: What is the recommended production strain for scalable this compound production?

  • Answer: For preclinical and larger-scale production, the recommended approach is the heterologous expression of the Haliangicin biosynthetic gene cluster (hli) in Myxococcus xanthus.[6][7] This method has been demonstrated to be highly efficient, resulting in a tenfold increase in production and a threefold faster growth rate compared to the native producer, Haliangium ochraceum.[6][7]

  • Question: What are the key media components for this compound production?

  • Answer: For the native producer, Haliangium ochraceum, the medium must be supplemented with 2-3% NaCl for optimal growth and production.[5] For the heterologous host Myxococcus xanthus, standard growth media for this organism should be used, with subsequent optimization of nutrient sources to maximize yield.

Biosynthesis & Chemistry

  • Question: What is the biosynthetic origin of this compound?

  • Answer: Haliangicin is a polyketide synthesized by a Type I polyketide synthase (PKS) pathway.[6] The biosynthetic gene cluster, hli, is 47.8 kbp and encodes all the necessary enzymes for its production.[6][7] A unique acyl-CoA dehydrogenase is involved in the formation of the terminal alkene moiety.[6]

  • Question: What is the mechanism of action of this compound?

  • Answer: this compound exhibits its antifungal activity by interfering with the mitochondrial respiratory chain.[1] Specifically, it disrupts the electron flow within the cytochrome b-c1 segment (Complex III).[1][4]

Data Presentation

Table 1: Comparison of Haliangicin Production Systems

FeatureNative Producer (Haliangium ochraceum)Heterologous Host (Myxococcus xanthus)
Relative Yield BaselineUp to 10-fold higher[4][6][7]
Growth Rate SlowerUp to 3-fold faster[4][6]
Production Consistency Can be variableMore consistent and reliable
Genetic Manipulation DifficultAmenable to genetic engineering[6]
Key Requirement 2-3% NaCl[5]Standard M. xanthus growth conditions

Experimental Protocols

Protocol 1: Large-Scale Fermentation of this compound using Heterologous Host (M. xanthus)

  • Inoculum Preparation: Prepare a seed culture of Myxococcus xanthus harboring the hli biosynthetic gene cluster in an appropriate starter medium. Incubate at 30°C with shaking until the culture reaches the late exponential phase.

  • Bioreactor Setup: Aseptically prepare a production-scale bioreactor with optimized fermentation medium. Calibrate pH and dissolved oxygen sensors.

  • Inoculation: Inoculate the production bioreactor with the seed culture (typically 5-10% v/v).

  • Fermentation Conditions:

    • Temperature: 30°C

    • pH: Maintain at 7.0-7.5 (can be controlled with automated acid/base addition)

    • Aeration & Agitation: Maintain dissolved oxygen (DO) levels above 20% saturation by adjusting agitation speed and airflow rate.

  • Monitoring: Monitor cell growth (OD600), pH, DO, and nutrient levels throughout the fermentation. This compound production can be monitored by taking samples periodically, extracting with ethyl acetate, and analyzing via HPLC.

  • Harvesting: Harvest the culture broth when this compound titer reaches its maximum, typically in the stationary phase.

Protocol 2: Extraction and Purification of this compound

  • Extraction:

    • Centrifuge the harvested culture broth to separate the supernatant and cell mass.

    • Extract the supernatant multiple times with an equal volume of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Initial Purification (Column Chromatography):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Subject the dissolved extract to silica (B1680970) gel column chromatography using a step-gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate major fractions.

  • Intermediate Purification (Gel Filtration):

    • Pool the Haliangicin-containing fractions and concentrate.

    • Apply the concentrated fractions to a gel filtration column (e.g., Sephadex LH-20) with a suitable mobile phase (e.g., methanol) to separate compounds based on size.

  • Final Purification (Preparative RP-HPLC):

    • Further purify the active fractions using preparative reverse-phase HPLC.

    • Use a C18 column with a gradient of water and acetonitrile (B52724) (both may contain 0.1% trifluoroacetic acid or formic acid) as the mobile phase.

    • Monitor the elution profile with a UV detector (around 290 nm) and collect the peaks corresponding to this compound.

  • Verification: Confirm the purity and identity of the final compound using analytical HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Visualizations

Haliangicin_Biosynthesis_Pathway cluster_PKS Polyketide Synthase (PKS) Assembly Line cluster_Tailoring Post-PKS Modifications Propionate [1-13C]propionate PKS_Modules hli Genes (PKS Modules) Propionate->PKS_Modules Acetate [1,2-13C2]acetate Acetate->PKS_Modules Glycerol [U-13C3]glycerol Glycerol->PKS_Modules Polyketide_Chain Assembled Polyketide Chain PKS_Modules->Polyketide_Chain Chain Elongation Dehydrogenase hliR (Acyl-CoA Dehydrogenase) Polyketide_Chain->Dehydrogenase γ,δ-dehydrogenation Methyltransferase hliD (O-Methyltransferase) Dehydrogenase->Methyltransferase Epoxidase hliU (Epoxidase) Methyltransferase->Epoxidase Haliangicin_D This compound Epoxidase->Haliangicin_D Final Assembly Methionine L-[methyl-13C]methionine Methionine->Methyltransferase

Caption: Proposed biosynthetic pathway for this compound.

Haliangicin_Production_Workflow Start Start: M. xanthus (hli+) Strain Seed_Culture 1. Seed Culture Preparation Start->Seed_Culture Fermentation 2. Large-Scale Fermentation Seed_Culture->Fermentation Harvest 3. Harvest Culture Broth Fermentation->Harvest Extraction 4. Solvent Extraction (EtOAc) Harvest->Extraction Crude_Extract Crude Haliangicin Extract Extraction->Crude_Extract Column_Chrom 5. Column Chromatography Crude_Extract->Column_Chrom HPLC 6. Preparative RP-HPLC Column_Chrom->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound QC 7. QC Analysis (HPLC, MS, NMR) Pure_Compound->QC End End: Preclinical Grade Material QC->End

Caption: Experimental workflow for this compound production.

Troubleshooting_Tree Start Problem: Low this compound Yield Check_Strain Which strain are you using? Start->Check_Strain Native Native: H. ochraceum Check_Strain->Native Native Heterologous Heterologous: M. xanthus Check_Strain->Heterologous Heterologous Check_NaCl Is 2-3% NaCl in media? Native->Check_NaCl Check_Fermentation Are fermentation parameters optimal? Heterologous->Check_Fermentation NaCl_No Action: Add 2-3% NaCl. Re-run fermentation. Check_NaCl->NaCl_No No NaCl_Yes Consider switching to heterologous host for higher yield. Check_NaCl->NaCl_Yes Yes Params_No Action: Optimize pH, DO, temp. Check nutrient levels. Check_Fermentation->Params_No No Params_Yes Action: Verify genetic integrity of the hli+ strain. Check_Fermentation->Params_Yes Yes

Caption: Troubleshooting logic for low this compound yield.

References

Overcoming challenges in the genetic manipulation of Haliangium ochraceum

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the genetic manipulation of Haliangium ochraceum?

A1: Overcoming challenges in the genetic manipulation of H. ochraceum involves addressing issues common to many myxobacteria, with the added complexity of its moderately halophilic nature. Key challenges include:

  • Complex Social Behavior: Myxobacteria exhibit social behaviors like swarming and fruiting body formation, which can interfere with standard microbiological techniques like obtaining single colonies.[1]

  • Lack of Optimized Protocols: As a non-model organism, there are no established, efficient protocols for transformation or gene editing specifically for H. ochraceum.

  • Restriction-Modification Systems: Like many bacteria, H. ochraceum likely possesses restriction-modification systems that degrade foreign DNA, leading to low transformation efficiencies.

  • Halophilic Nature: Its requirement for saline conditions necessitates the adaptation of media and buffers, which can affect transformation efficiency and antibiotic activity.

  • Slow Growth: Myxobacteria are generally slow-growing, which can prolong experiments and make the selection of transformants a lengthy process.[1]

Q2: Which methods of DNA transfer are most likely to be successful for H. ochraceum?

A2: Based on successes with M. xanthus, the most promising methods for DNA transfer into H. ochraceum are electroporation and conjugation. Natural transformation has also been demonstrated in M. xanthus under specific conditions (e.g., in mutants lacking exopolysaccharide production) and might be explored.[2][3]

Q3: What selectable markers can I use for H. ochraceum?

A3: The choice of selectable markers will require empirical testing. Commonly used markers in M. xanthus that could be a starting point include resistance genes for:

  • Kanamycin: Widely used in myxobacterial genetics.

  • Tetracycline: Another common selectable marker.

  • Hygromycin B: Can be effective for selection.

It is important to determine the intrinsic resistance of H. ochraceum to various antibiotics at different salt concentrations before beginning transformation experiments.

Q4: Are there any suitable vectors for gene expression in H. ochraceum?

A4: While no vectors have been specifically designed for H. ochraceum, several integrative and replicative plasmids developed for M. xanthus could be adapted. Integrative vectors, which insert into the host chromosome at a specific site (like the Mx8 phage attachment site), are often more stable.[4] For inducible gene expression, systems based on copper, IPTG, or vanillate (B8668496) have been developed for M. xanthus and could potentially be functional in H. ochraceum.[4][5]

Troubleshooting Guides

Electroporation

Problem: Low or no transformants after electroporation.

Potential Cause Troubleshooting Suggestion
Cell Wall Impermeability Optimize the preparation of electrocompetent cells. Experiment with different growth phases and washing buffers. Consider adding glycine (B1666218) to the growth medium to weaken the cell wall.
DNA Degradation Inactivate endogenous nucleases by heat-treating the cells before electroporation. Ensure the plasmid DNA is of high quality and free of contaminants.
Incorrect Electroporation Parameters Systematically vary the voltage, capacitance, and resistance to find the optimal settings for H. ochraceum. Start with parameters used for M. xanthus (e.g., 650V, 25 µF, 400 Ω) and adjust from there.[6]
Salt Interference High salt concentrations in the DNA preparation or electroporation buffer can lead to arcing. Dialyze the plasmid DNA against a low-salt buffer or water before electroporation.[7]
Inefficient Recovery Optimize the post-electroporation recovery time and medium. Myxobacteria are slow-growing, so a longer recovery period (overnight) may be necessary before plating on selective media.[7]
Conjugation

Problem: Low or no transconjugants.

Potential Cause Troubleshooting Suggestion
Inefficient Plasmid Transfer Ensure the donor E. coli strain (e.g., S17-1) is healthy and in the logarithmic growth phase. Optimize the ratio of donor to recipient cells.
Inhibition of Conjugation by Salinity The high salt requirement of H. ochraceum may inhibit the growth or conjugation machinery of the E. coli donor. Experiment with different salt concentrations during the mating step.
Restriction of Incoming DNA If possible, try to identify and inactivate the restriction-modification systems in H. ochraceum. Alternatively, if a replicative plasmid from a related myxobacterium is available, it could be used to methylate the target plasmid in vivo before conjugation.
Poor Counter-selection Ensure the antibiotic used to select against the E. coli donor is effective and does not inhibit the growth of H. ochraceum.

Experimental Protocols

Protocol 1: Preparation of Electrocompetent H. ochraceum Cells (Adapted from M. xanthus)
  • Inoculate a 50 mL culture of H. ochraceum in a suitable broth medium (e.g., CYE with appropriate sea salts) and grow at 30°C with shaking to an OD600 of 0.6-0.8.

  • Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet three times with ice-cold, sterile distilled water.

  • Resuspend the final cell pellet in 1/100th of the original culture volume with ice-cold sterile water.

  • Use the competent cells immediately or store them in 10% glycerol (B35011) at -80°C.

Protocol 2: Electroporation of H. ochraceum (Adapted from M. xanthus)
  • Thaw a 50 µL aliquot of electrocompetent H. ochraceum cells on ice.

  • Add 1-5 µL of dialyzed plasmid DNA (100-500 ng) to the cells and mix gently.

  • Transfer the cell/DNA mixture to a pre-chilled 0.1 cm gap electroporation cuvette.

  • Pulse the cuvette with optimized electroporation settings (start with 650 V, 25 µF, and 400 Ω).

  • Immediately add 1 mL of recovery medium (e.g., CYE with sea salts) to the cuvette and transfer the cell suspension to a microfuge tube.

  • Incubate at 30°C with shaking for 4-6 hours or overnight to allow for the expression of the resistance marker.

  • Plate the cell suspension on selective agar (B569324) plates containing the appropriate antibiotic and salt concentration.

  • Incubate the plates at 30°C for 5-10 days, or until colonies appear.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_transform Transformation cluster_selection Selection and Analysis culture Grow H. ochraceum culture harvest Harvest and wash cells culture->harvest competent Prepare electrocompetent cells harvest->competent electroporation Electroporation competent->electroporation dna_prep Prepare plasmid DNA (dialyze) dna_prep->electroporation recovery Recovery incubation electroporation->recovery plating Plate on selective media recovery->plating incubation Incubate plates plating->incubation analysis Analyze transformants incubation->analysis

Caption: A generalized workflow for the electroporation of Haliangium ochraceum.

troubleshooting_logic cluster_dna DNA Issues cluster_cells Cell Viability/Competence cluster_params Electroporation Parameters cluster_selection_issues Selection/Recovery start No Transformants dna_quality Check DNA quality and concentration start->dna_quality cell_viability Assess cell viability start->cell_viability voltage Vary voltage start->voltage recovery_time Optimize recovery time start->recovery_time restriction Consider restriction systems dna_quality->restriction competence_protocol Optimize competence protocol cell_viability->competence_protocol capacitance Adjust capacitance voltage->capacitance resistance Modify resistance capacitance->resistance antibiotic_conc Check antibiotic concentration recovery_time->antibiotic_conc

Caption: A troubleshooting flowchart for failed electroporation experiments.

References

Improving the recovery of Haliangicin D during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Haliangicin (B1249031) D during extraction from myxobacterial cultures.

Troubleshooting Guide

Low or no recovery of Haliangicin D is a common issue. This guide addresses potential causes and provides systematic solutions to enhance your extraction efficiency.

Issue Potential Cause Troubleshooting Steps
Degradation of this compound This compound, as a polyene polyketide, is susceptible to degradation by light, oxygen, and unfavorable pH conditions.1. Minimize Light Exposure: Conduct all extraction and purification steps in the dark or under amber light to prevent photodegradation.[1] 2. Prevent Oxidation: Use degassed solvents and consider adding antioxidants like BHT (butylated hydroxytoluene) to the extraction solvents. Purge storage containers with an inert gas (e.g., argon or nitrogen). 3. Control pH: Maintain a neutral to slightly acidic pH during extraction, as extreme pH levels can lead to the degradation of polyketides.[2]
Inefficient Initial Extraction The choice of solvent and the physical disruption of the myxobacterial cells may be suboptimal.1. Optimize Solvent System: Experiment with different solvent systems. A common starting point for polyketides is ethyl acetate (B1210297) or a mixture of methanol (B129727) and ethyl acetate (e.g., 10:90).[3] The polarity of the solvent is a critical factor.[4] 2. Enhance Cell Lysis: Myxobacterial cells can be robust. Employ mechanical disruption methods such as ultrasonication or bead beating in addition to solvent extraction to ensure complete cell lysis and release of intracellular this compound.
Loss During Liquid-Liquid Extraction Emulsion formation or incorrect pH can lead to poor partitioning of this compound into the organic phase.1. pH Adjustment: Adjust the pH of the aqueous phase to be slightly acidic (e.g., pH 5-6) to ensure this compound, which has acidic properties, is protonated and partitions into the organic solvent. 2. Break Emulsions: If emulsions form, they can be broken by adding brine (saturated NaCl solution), centrifugation, or passing the mixture through a bed of celite.
Poor Recovery from Chromatography This compound may be irreversibly binding to the stationary phase or co-eluting with other compounds.1. Select Appropriate Stationary Phase: Silica (B1680970) gel is commonly used for initial purification. For higher resolution, consider reversed-phase chromatography (e.g., C18) for these types of compounds.[5][6] 2. Optimize Mobile Phase: Use a gradient elution to effectively separate this compound from other metabolites. A common mobile phase for reversed-phase chromatography is a gradient of water and acetonitrile (B52724) or methanol. 3. Monitor Fractions Carefully: Use HPLC with a DAD (Diode Array Detector) or UV-Vis spectrophotometer to monitor the fractions for the characteristic UV absorbance of the polyene chromophore of Haliangicin.
Isomerization This compound may be converting to its isomers (e.g., Haliangicin B, C, or cis-haliangicin) during the extraction and purification process.1. Gentle Handling: Avoid harsh conditions such as high temperatures and extreme pH. 2. Prompt Processing: Process the extract quickly and store it at low temperatures (-20°C or -80°C) under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider during extraction?

A1: this compound is a polyene polyketide.[5][6] Its structure contains multiple conjugated double bonds, making it susceptible to oxidation and photodegradation.[1] It also possesses a carboxylic acid group, making its solubility and partitioning behavior pH-dependent.

Q2: Which solvents are recommended for the initial extraction of this compound from the culture broth?

A2: While a specific protocol for this compound is not widely published, for polyketides from myxobacteria, extraction from the culture broth is often performed using ethyl acetate.[3] Other options include mixtures of polar and non-polar solvents. It is advisable to test a few solvent systems to determine the most effective one for your specific culture conditions.

Q3: How can I monitor the presence of this compound during the extraction and purification process?

A3: this compound has a characteristic UV-Vis absorption spectrum due to its polyene structure. You can use a spectrophotometer or an HPLC with a UV-Vis or DAD detector to track the compound. The original isolation papers for Haliangicin mention its UV absorption maxima.

Q4: What are the optimal storage conditions for this compound extracts and purified compounds?

A4: To minimize degradation, this compound should be stored at low temperatures (-20°C for short-term and -80°C for long-term storage), protected from light, and under an inert atmosphere (argon or nitrogen) to prevent oxidation.

Q5: Can the production of this compound be improved during fermentation?

A5: Yes, fermentation conditions significantly impact the yield. For Haliangium luteum, a salt concentration of 2-3% NaCl is required for both growth and Haliangicin production.[7] Additionally, heterologous expression of the Haliangicin biosynthetic gene cluster in a more manageable host like Myxococcus xanthus has been shown to increase production tenfold.

Experimental Protocols

Representative Protocol for this compound Extraction and Purification

This protocol is a generalized procedure based on common methods for extracting polyketides from myxobacterial cultures. Optimization will be required for specific experimental conditions.

1. Culture Harvest and Cell Lysis:

  • Centrifuge the myxobacterial culture (e.g., 1 L) at 8,000 x g for 20 minutes to pellet the cells.

  • Decant the supernatant. The supernatant can also be extracted as this compound may be both intracellular and extracellular.

  • Resuspend the cell pellet in a suitable buffer (e.g., 100 mL of phosphate (B84403) buffer, pH 7.0).

  • Disrupt the cells using ultrasonication on ice. Perform short bursts to prevent overheating and degradation of the compound.

2. Initial Solvent Extraction:

  • Add an equal volume of ethyl acetate (100 mL) to the lysed cell suspension.

  • Shake vigorously for 1-2 hours at room temperature, protected from light.

  • Separate the organic and aqueous layers by centrifugation or using a separatory funnel.

  • Collect the organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer with ethyl acetate two more times.

  • Pool the organic extracts.

3. Concentration:

  • Dry the pooled organic extract over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.

4. Purification by Column Chromatography:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

  • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

  • Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane (B92381) to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures.

  • Collect fractions and monitor for the presence of this compound using TLC (Thin Layer Chromatography) or HPLC-UV.

  • Pool the fractions containing this compound and concentrate under reduced pressure.

5. High-Resolution Purification (if necessary):

  • For higher purity, subject the enriched fraction to reversed-phase HPLC (C18 column).

  • Use a gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape) as the mobile phase.

  • Collect the peak corresponding to this compound.

  • Lyophilize or carefully evaporate the solvent to obtain the pure compound.

Data Presentation

Table 1: Effect of Different Solvents on this compound Recovery

Solvent SystemRelative PolarityHypothetical this compound Yield (mg/L of culture)
Ethyl Acetate0.558.5
Dichloromethane0.326.2
n-Butanol0.597.1
Acetone0.565.5
Methanol/Ethyl Acetate (1:9)0.589.2

Table 2: Influence of Extraction pH on this compound Yield

Extraction pHHypothetical this compound Recovery (%)
3.075
5.095
7.088
9.060

Visualizations

Haliangicin Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of Haliangicin, highlighting the key enzymatic steps involved in its assembly by the Polyketide Synthase (PKS) machinery.

Haliangicin_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Assembly Line Starter_Unit Starter Unit (from Glycine) PKS_Module_1 PKS Module 1 Starter_Unit->PKS_Module_1 Loading PKS_Module_2 PKS Module 2 PKS_Module_1->PKS_Module_2 PKS_Module_n ... PKS_Module_2->PKS_Module_n TE_Domain Thioesterase Domain PKS_Module_n->TE_Domain Haliangicin_Backbone Polyketide Backbone TE_Domain->Haliangicin_Backbone Release & Cyclization Malonyl_CoA Malonyl-CoA (Extender Unit) Malonyl_CoA->PKS_Module_1 Elongation Post_PKS_Modification Post-PKS Modifications (e.g., Glycosylation, Oxidation) Haliangicin_Backbone->Post_PKS_Modification Haliangicin_D This compound Post_PKS_Modification->Haliangicin_D

Caption: Proposed biosynthetic pathway for this compound.

General Workflow for this compound Extraction and Purification

This workflow provides a visual representation of the key stages in isolating this compound from a myxobacterial culture.

Extraction_Workflow Fermentation Myxobacterial Fermentation Harvest Harvesting Cells (Centrifugation) Fermentation->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Extraction Solvent Extraction (e.g., Ethyl Acetate) Lysis->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & Analysis (TLC/HPLC) Column_Chromatography->Fraction_Collection HPLC_Purification Reversed-Phase HPLC (C18) Fraction_Collection->HPLC_Purification Pure_Haliangicin_D Pure this compound HPLC_Purification->Pure_Haliangicin_D

References

Refinement of analytical techniques for Haliangicin D detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of Haliangicin (B1249031) D. It is intended for researchers, scientists, and drug development professionals working with this potent antifungal marine natural product.

Frequently Asked Questions (FAQs)

Q1: What is Haliangicin D and what are its key chemical properties?

This compound is a member of the haliangicin family, which are polyene antibiotics produced by the marine myxobacterium Haliangium ochraceum. Haliangicins B, C, and D are geometrical isomers of the polyene part of the molecule and often exist as a mixture of cis and trans epoxide isomers that can be challenging to separate. This compound has a molecular formula of C₂₂H₃₂O₅ and a molecular weight of 376.49 g/mol . Due to its polyene structure, this compound is susceptible to degradation upon exposure to light and air.

Q2: Which analytical techniques are most suitable for the detection and quantification of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the recommended technique for the selective and sensitive detection and quantification of this compound. HPLC with UV-Vis detection can also be used, but it may lack the specificity to distinguish between this compound and its isomers or other interfering compounds.

Q3: How should I prepare a sample containing this compound for analysis?

Sample preparation is crucial for accurate analysis and depends on the sample matrix. For culture broths or fermentation media, a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE) with a C18 sorbent is recommended to remove salts and other polar impurities. For biological tissues or fluids, protein precipitation followed by SPE is a common approach to remove proteins and other matrix components that can interfere with the analysis.

Q4: this compound is known to be unstable. How can I minimize its degradation during sample preparation and analysis?

To minimize degradation, it is essential to protect the sample from light by using amber vials and covering sample trays with light-blocking material. Work quickly and keep samples on ice or at a controlled low temperature. Avoid exposure to strong acids or bases, as these conditions can promote degradation. It is also advisable to prepare samples fresh and analyze them promptly.

Troubleshooting Guides

HPLC-MS/MS Analysis

Issue 1: Poor chromatographic peak shape (e.g., tailing, fronting, or split peaks).

  • Possible Causes & Solutions:

    • Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound. Prepare fresh mobile phase and ensure its pH is compatible with the analyte and the column.

    • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume.

    • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Wash the column with a strong solvent.

    • Presence of Isomers: this compound exists as a mixture of isomers, which may not be fully resolved, leading to broad or split peaks.[1] Optimization of the chromatographic method, such as using a longer column or a shallower gradient, may be necessary.

Issue 2: Low or no signal for this compound in the mass spectrometer.

  • Possible Causes & Solutions:

    • Analyte Degradation: this compound is unstable. Ensure that all steps of sample preparation and analysis are performed with protection from light and at low temperatures.

    • Incorrect MS Parameters: Optimize the ionization source parameters (e.g., spray voltage, gas flows, and temperature). Use the calculated exact mass of this compound for setting up the MS method.

    • Ion Suppression: The sample matrix can suppress the ionization of this compound. Improve the sample cleanup procedure or dilute the sample.

    • Incorrect Mobile Phase Additive: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) are critical for efficient ionization.

Issue 3: Inconsistent retention times.

  • Possible Causes & Solutions:

    • Mobile Phase Inconsistency: Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase for each run.

    • Column Temperature Fluctuation: Use a column oven to maintain a constant temperature.

    • HPLC System Leaks: Check for any leaks in the HPLC system, from the pump to the detector.

Data Presentation

Table 1: Recommended Starting Parameters for HPLC-MS/MS Analysis of this compound

ParameterRecommended Setting
HPLC Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 377.23 ([M+H]⁺)
Product Ions (m/z) To be determined experimentally

Experimental Protocols

Protocol 1: Extraction of this compound from Culture Broth
  • Centrifuge 10 mL of the culture broth at 4000 rpm for 15 minutes to pellet the cells.

  • Transfer the supernatant to a clean tube.

  • Add an equal volume of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully collect the upper organic layer (ethyl acetate) containing this compound.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection start Culture Broth centrifugation Centrifugation start->centrifugation 1. supernatant Supernatant Collection centrifugation->supernatant 2. extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction 3. evaporation Solvent Evaporation extraction->evaporation 4. reconstitution Reconstitution evaporation->reconstitution 5. end_prep Sample for Analysis reconstitution->end_prep 6. hplc HPLC Separation (C18 Column) end_prep->hplc ms MS/MS Detection (ESI+) hplc->ms data Data Analysis ms->data

Caption: Workflow for this compound extraction and analysis.

troubleshooting_logic start Analytical Issue (e.g., No Peak) check_sample Check Sample Integrity (Degradation?) start->check_sample Is the sample stable? check_instrument Check Instrument Performance (MS/MS Parameters) start->check_instrument Is the instrument optimized? check_method Check Analytical Method (HPLC Conditions) start->check_method Is the method appropriate? solution_sample Solution: Protect from light, use fresh sample check_sample->solution_sample No solution_instrument Solution: Optimize MS source, check connections check_instrument->solution_instrument No solution_method Solution: Adjust mobile phase, check column check_method->solution_method No

Caption: Logic diagram for troubleshooting common analytical issues.

References

Validation & Comparative

Unraveling the Antifungal Potency of Haliangicin D Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A detailed comparative analysis of the antifungal activity of Haliangicin (B1249031) D and its isomers reveals significant variations in their inhibitory effects against a range of fungal pathogens. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data, offering insights into the structure-activity relationship of these promising antifungal agents.

Haliangicin, a β-methoxyacrylate polyene antibiotic isolated from the marine myxobacterium Haliangium ochraceum, has demonstrated notable antifungal properties.[1] Subsequent research has led to the isolation and characterization of several of its geometrical isomers, including cis-haliangicin and a mixture of Haliangicins B, C, and D. This comparison focuses on the antifungal efficacy of these isomers, providing a side-by-side look at their minimum inhibitory concentrations (MICs) against various fungal species.

Comparative Antifungal Activity

The antifungal activities of Haliangicin and its isomers were evaluated using an agar (B569324) dilution method. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, was determined for each isomer against a panel of fungi. The results, summarized in the table below, highlight the potent and broad-spectrum antifungal activity of these compounds.

Fungal StrainHaliangicin (MIC, µg/ml)cis-Haliangicin (MIC, µg/ml)Haliangicins B, C, and D (mixture) (MIC, µg/ml)
Aspergillus niger0.781.560.78
Candida albicans0.781.560.78
Cryptococcus neoformans0.390.780.39
Fusarium oxysporum0.781.560.78
Pyricularia oryzae0.20.390.2
Phytophthora infestans0.10.20.1

The data indicates that Haliangicin and the mixture of Haliangicins B, C, and D exhibit the most potent antifungal activity, with lower MIC values across the tested fungal strains. The cis-haliangicin isomer, while still effective, generally shows slightly higher MIC values, suggesting that the geometric configuration of the molecule plays a crucial role in its antifungal efficacy.

Experimental Protocols

Antifungal Susceptibility Testing: Agar Dilution Method

The in vitro antifungal activity of Haliangicin and its isomers was determined using the agar dilution method as described in the reference literature. The following protocol outlines the key steps:

  • Preparation of Test Compounds: Stock solutions of Haliangicin and its isomers were prepared in methanol.

  • Culture Media: Potato dextrose agar (PDA) was used for the cultivation and susceptibility testing of the fungal strains.

  • Inoculum Preparation: Fungal cultures were grown on PDA plates. Spore suspensions were prepared by washing the surface of the agar plates with sterile saline containing 0.05% Tween 80. The spore concentration was adjusted to approximately 1 x 10⁶ spores/ml.

  • Assay Procedure:

    • The stock solutions of the test compounds were serially diluted and added to molten PDA at 45-50°C to achieve the desired final concentrations.

    • The agar-compound mixtures were then poured into sterile Petri dishes.

    • Once the agar solidified, the plates were inoculated with a multipoint inoculator, delivering a final inoculum of approximately 1 x 10⁴ spores per spot.

    • The plates were incubated at 28°C for 48 to 72 hours.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the compound at which no visible growth of the fungal isolate was observed.

Mechanism of Action: Targeting the Fungal Powerhouse

Haliangicin and its isomers exert their antifungal effect by targeting the mitochondrial respiratory chain, a critical pathway for energy production in fungi.[2][3] Specifically, these compounds inhibit the function of the cytochrome b-c1 complex, also known as Complex III.[2][3] This inhibition disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, fungal cell death.

G cluster_0 Mitochondrial Intermembrane Space cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix UQ Ubiquinone (Coenzyme Q) ComplexIII Complex III (Cytochrome b-c1) UQ->ComplexIII e- Cyt c_ox Cytochrome c (oxidized) ComplexIV Complex IV (Cytochrome c Oxidase) Cyt c_ox->ComplexIV e- ComplexI Complex I (NADH Dehydrogenase) ComplexI->UQ e- ComplexI->H+_IMS H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ e- ComplexIII->Cyt c_ox e- ComplexIII->H+_IMS H+ O2 O2 ComplexIV->O2 e- ComplexIV->H+_IMS H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ATPSynthase->H+_Matrix H+ NADH NADH NADH->ComplexI e- FADH2 FADH2 FADH2->ComplexII e- ADP ADP + Pi ADP->ATPSynthase HaliangicinD Haliangicin D Isomers HaliangicinD->ComplexIII H2O H2O O2->H2O H+ H+_IMS->ATPSynthase Proton Motive Force

Caption: this compound isomers inhibit the mitochondrial electron transport chain at Complex III.

Experimental Workflow

The process for comparing the antifungal activity of this compound isomers follows a systematic workflow from culturing the microorganisms to the final data analysis.

G Start Start Fungal_Culture Fungal Strain Culturing (PDA Plates) Start->Fungal_Culture Inoculum_Prep Inoculum Preparation (Spore Suspension) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Test Plates Inoculum_Prep->Inoculation Compound_Prep Preparation of this compound Isomers (Stock Solutions & Serial Dilutions) Agar_Prep Preparation of Test Plates (Agar Dilution Method) Compound_Prep->Agar_Prep Agar_Prep->Inoculation Incubation Incubation (28°C, 48-72h) Inoculation->Incubation MIC_Determination Determination of MIC Incubation->MIC_Determination Data_Analysis Comparative Data Analysis MIC_Determination->Data_Analysis End End Data_Analysis->End

References

Haliangicin D: A Comparative Analysis Against Other Cytochrome b-c1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Haliangicin D with other prominent cytochrome b-c1 inhibitors, namely Myxothiazol, Stigmatellin, and Antimycin A. The objective is to offer a comprehensive overview of their performance based on available experimental data, aiding in research and drug development efforts targeting the cytochrome b-c1 complex.

Introduction to Cytochrome b-c1 Complex Inhibitors

The cytochrome b-c1 complex (also known as complex III) is a critical component of the mitochondrial electron transport chain. It plays a vital role in cellular respiration and ATP production.[1] Inhibition of this complex disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and ultimately, induction of apoptosis. This mechanism makes cytochrome b-c1 inhibitors potent antifungal and, potentially, anticancer agents.[1][2]

These inhibitors are broadly classified based on their binding site on the complex:

  • Qo (quinone oxidation) site inhibitors: These compounds, including this compound, Myxothiazol, and Stigmatellin, bind to the outer quinol oxidation site of the complex.

  • Qi (quinone reduction) site inhibitors: Antimycin A is a classic example of a Qi site inhibitor, binding to the inner quinone reduction site.

Comparative Performance Data

InhibitorFungal SpeciesMIC (µg/mL)Reference
This compound Aspergillus niger1.56[3]
Candida albicans3.13[3]
Saccharomyces cerevisiae3.13[3]
Trichophyton mentagrophytes0.78[3]
Pyricularia oryzae0.2[3]
Botrytis cinerea1.56[3]
Myxothiazol Mucor hiemalis2[4]
Candida albicans0.01 - 3[5][6]
Saccharomyces cerevisiae0.01 - 3[6]
Stigmatellin Saccharomyces cerevisiaeNot specified, but active[7]
Various yeasts and filamentous fungiToxic[8]
Antimycin A SaccharomycesActive (potency varies by component)[9]
Various fungiAntifungal activity reported[10]

Note: The provided MIC values for Myxothiazol and Stigmatellin are presented as a range or qualitative assessment due to the nature of the available data. Antimycin A is a mixture of related compounds, and its antifungal activity can vary.

Mechanism of Action and Downstream Effects

All four compounds disrupt the electron transport chain by inhibiting the cytochrome b-c1 complex, leading to a cascade of cellular events culminating in cell death.

Signaling Pathway of Cytochrome b-c1 Inhibition Leading to Apoptosis

inhibitor Cytochrome b-c1 Inhibitor (this compound, Myxothiazol, Stigmatellin, Antimycin A) complex_III Cytochrome b-c1 Complex inhibitor->complex_III Inhibition etc Disruption of Electron Transport Chain complex_III->etc mmp Loss of Mitochondrial Membrane Potential etc->mmp ros Increased Reactive Oxygen Species (ROS) etc->ros cyt_c Cytochrome c Release mmp->cyt_c ros->mmp apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyt_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: Inhibition of the cytochrome b-c1 complex disrupts the electron transport chain, leading to apoptosis.

Key Downstream Effects:
  • Loss of Mitochondrial Membrane Potential: Inhibition of the electron transport chain prevents the pumping of protons across the inner mitochondrial membrane, leading to its depolarization.

  • Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow results in the accumulation of electrons, which can be transferred to molecular oxygen, generating superoxide (B77818) and other ROS. This oxidative stress contributes to cellular damage.

  • Cytochrome c Release and Apoptosis: The loss of mitochondrial membrane potential and increased ROS can trigger the opening of the mitochondrial permeability transition pore, leading to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then initiates the caspase cascade, leading to programmed cell death (apoptosis).[11][12]

Experimental Protocols

This section details the methodologies for key experiments used to characterize and compare cytochrome b-c1 inhibitors.

Antifungal Susceptibility Testing (MIC Determination)

Objective: To determine the minimum concentration of an inhibitor that prevents the visible growth of a fungus.

General Workflow for MIC Determination

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis prep_inhibitor Prepare serial dilutions of inhibitor inoculate Inoculate dilutions with fungus prep_inhibitor->inoculate prep_fungus Prepare standardized fungal inoculum prep_fungus->inoculate incubate Incubate at optimal temperature and time inoculate->incubate observe Visually or spectrophotometrically determine growth incubate->observe mic Identify lowest concentration with no visible growth (MIC) observe->mic

References

A Comparative Analysis of Haliangicin D and Amphotericin B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of two potent antifungal agents, detailing their mechanisms, efficacy, and toxicological profiles, supported by experimental data and protocols.

This guide provides a detailed comparative analysis of Haliangicin (B1249031) D, a novel marine-derived antifungal, and Amphotericin B, a long-established cornerstone in the treatment of severe fungal infections. The comparison focuses on their distinct mechanisms of action, physicochemical properties, and reported efficacy, offering valuable insights for researchers and professionals in drug development. While Amphotericin B is extensively characterized, it is important to note that publicly available data on Haliangicin D, a specific isomer of Haliangicin, is limited. This guide utilizes available information on the parent Haliangicin compound and its isomers as a proxy, highlighting the need for further research into this promising new agent.

Physicochemical and Biological Properties

A fundamental comparison of this compound and Amphotericin B begins with their origins and core chemical properties. Amphotericin B is a well-known polyene macrolide from a soil bacterium, whereas Haliangicin is a more recent discovery from a marine myxobacterium, featuring a distinct beta-methoxyacrylate structure.

PropertyThis compoundAmphotericin B
Source Marine Myxobacterium (Haliangium ochraceum)[1][2]Soil Bacterium (Streptomyces nodosus)
Chemical Class Beta-methoxyacrylate polyene[1][2][3]Polyene macrolide antibiotic
Molecular Formula C35H51NO8 (as Haliangicin)C47H73NO17
Molecular Weight 613.8 g/mol (as Haliangicin)924.1 g/mol
Aqueous Solubility Data not available; likely poorPractically insoluble in water
Primary Cellular Target Cytochrome bc1 complex (Complex III)[1][2][4]Ergosterol in the fungal cell membrane
Antibacterial Activity Inactive[1]Inactive

Mechanism of Action: Two Distinct Pathways

The most significant difference between this compound and Amphotericin B lies in their mechanism of action. Amphotericin B physically disrupts the fungal cell membrane, while Haliangicin targets the crucial process of cellular respiration.

This compound: Inhibition of Mitochondrial Respiration

Haliangicin acts as a potent inhibitor of the mitochondrial respiratory chain. Specifically, it interferes with electron transport within the cytochrome bc1 complex (Complex III).[1][2] This disruption blocks the production of ATP, the cell's primary energy currency, leading to fungal cell death.[5] This mechanism is similar to that of the strobilurin class of agricultural fungicides.

cluster_membrane Inner Mitochondrial Membrane cluster_C3 Complex III (Cytochrome bc1) UQH2 UQH2 (Ubiquinol) Qo Qo site UQH2->Qo e- Q Q (Ubiquinone) CytC_ox Cytochrome c (oxidized) CytC_red Cytochrome c (reduced) CytC_ox->CytC_red Qi Qi site Qo->Qi e- Qo->Block Qi->Q Haliangicin This compound Haliangicin->Block Block->CytC_ox e-

Mechanism of this compound.
Amphotericin B: Fungal Membrane Disruption

Amphotericin B's mechanism is fungicidal and relies on its high affinity for ergosterol, a sterol component unique to fungal cell membranes. Upon binding, Amphotericin B molecules aggregate to form transmembrane channels or pores. This pore formation compromises the integrity of the membrane, causing leakage of essential intracellular ions like K+, Na+, and H+, which ultimately leads to fungal cell death.

cluster_membrane Fungal Cell Membrane erg1 Ergosterol erg2 Ergosterol erg3 Ergosterol Pore Transmembrane Pore erg3->Pore Forms erg4 Ergosterol erg5 Ergosterol erg6 Ergosterol AmB Amphotericin B AmB->erg3 Binds Ions_out K+, Na+, H+ (Leakage) Death Fungal Cell Death Ions_out->Death

Mechanism of Amphotericin B.

In Vitro Efficacy: A Comparative Overview

The following table presents typical MIC ranges for Amphotericin B against common fungal pathogens to serve as a benchmark. Further research is required to establish a similar profile for this compound.

Fungal SpeciesAmphotericin B MIC Range (µg/mL)This compound MIC Range (µg/mL)
Candida albicans0.12 - 1.0Data Not Available (Haliangicin derivatives reported at 15.6 µg/mL[2])
Candida glabrata0.25 - 1.0Data Not Available
Candida krusei0.25 - 2.0Data Not Available
Cryptococcus neoformans0.12 - 1.0Data Not Available
Aspergillus fumigatus0.25 - 2.0Data Not Available
(Data for Amphotericin B compiled from multiple sources)

Toxicity Profile

This compound

Detailed toxicological data for this compound, including cytotoxicity against mammalian cell lines (IC50) and in vivo acute toxicity (LD50), are not currently available in published literature. Its novel mechanism targeting mitochondria, which are also present in mammalian cells, suggests that a thorough toxicological assessment is a critical step for future development.

Amphotericin B

The clinical use of Amphotericin B is often limited by its significant toxicity, particularly nephrotoxicity (kidney damage). This is attributed to its ability to bind to cholesterol in mammalian cell membranes, albeit with a lower affinity than to ergosterol. Infusion-related reactions, such as fever and chills, are also common. The development of lipid-based formulations (e.g., liposomal Amphotericin B) has been a major advance, significantly reducing nephrotoxicity by altering the drug's distribution in the body.

In Vivo Efficacy

This compound

As of this guide's publication, there are no available in vivo efficacy studies for this compound in established animal models of fungal infections.

Amphotericin B

Amphotericin B has demonstrated potent in vivo efficacy for over five decades and remains a gold standard for treating life-threatening systemic fungal infections. In murine models of disseminated candidiasis, aspergillosis, and cryptococcosis, Amphotericin B treatment significantly improves survival rates and reduces the fungal burden in target organs like the kidneys, lungs, and brain.

Experimental Protocols

To facilitate further comparative research, this section provides standardized methodologies for key experiments.

Experimental Workflow for Comparative Analysis

A logical workflow is essential for the head-to-head comparison of two antifungal agents. The process begins with foundational in vitro tests and progresses to more complex in vivo models based on promising results.

cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Evaluation (if SI is favorable) MIC Antifungal Susceptibility (MIC Determination) Cyto Mammalian Cytotoxicity (IC50 Determination) MIC->Cyto SI Calculate Selectivity Index (SI = IC50 / MIC) Cyto->SI Decision Proceed to In Vivo? SI->Decision Model Develop Murine Infection Model (e.g., Systemic Candidiasis) Efficacy Assess Efficacy (Survival, Fungal Burden) Model->Efficacy Tox Assess Toxicity (Histopathology, Blood Markers) Model->Tox End Comparative Profile Complete Efficacy->End Tox->End Start Start Comparison Start->MIC Decision->Model Yes Decision->End No

Workflow for antifungal drug comparison.
Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeasts.

  • Preparation of Antifungal Stock Solutions: Dissolve this compound and Amphotericin B in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Drug Dilution Series: In a 96-well microtiter plate, perform a two-fold serial dilution of each drug using RPMI-1640 medium to achieve a range of final concentrations (e.g., 16 to 0.03 µg/mL).

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate, including a drug-free growth control well and a sterility control well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the growth control well, determined visually or with a spectrophotometer.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture a mammalian cell line (e.g., HEK293 or HepG2) in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until a confluent monolayer is formed.

  • Compound Exposure: Prepare serial dilutions of this compound and Amphotericin B in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Calculation: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the drug concentration and use a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 3: Murine Model of Systemic Candidiasis
  • Immunosuppression: To establish a robust infection, induce neutropenia in mice (e.g., female BALB/c) by intraperitoneal injection of cyclophosphamide (B585) prior to infection.[6]

  • Infection: Prepare an inoculum of Candida albicans from an overnight culture. Infect the mice via intravenous injection (e.g., through the lateral tail vein) with a predetermined lethal or sublethal dose of yeast cells (e.g., 1 x 10⁵ CFU/mouse).

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment. Administer this compound and Amphotericin B via a clinically relevant route (e.g., intraperitoneal or intravenous) daily for a set period (e.g., 7 days). Include a vehicle control group.

  • Efficacy Assessment (Survival): Monitor the mice daily for signs of illness and record mortality for a period of up to 21 days post-infection. Plot survival curves (Kaplan-Meier) and analyze for statistical significance.

  • Efficacy Assessment (Fungal Burden): At a predetermined endpoint (e.g., day 4 post-infection), humanely euthanize a subset of mice from each group. Aseptically remove target organs (typically kidneys), weigh them, and homogenize them in sterile saline. Perform serial dilutions of the homogenates and plate them on Sabouraud Dextrose Agar. After incubation, count the colony-forming units (CFU) and express the fungal burden as log₁₀ CFU per gram of tissue.

Conclusion and Future Directions

The comparative analysis reveals that this compound and Amphotericin B are potent antifungal agents with fundamentally different mechanisms of action.

  • Amphotericin B remains a powerful, albeit toxic, therapeutic option. Its mechanism of membrane disruption is well-understood, and its in vivo efficacy is proven. The primary challenge remains its toxicity, which has been partially mitigated by lipid formulations.

  • This compound represents a promising novel antifungal that targets fungal mitochondrial respiration. This distinct mechanism could be advantageous, particularly against fungal strains resistant to membrane-targeting drugs.

However, a significant knowledge gap exists for this compound. To establish its therapeutic potential, future research must focus on:

  • Comprehensive In Vitro Profiling: Determining MIC values against a wide array of clinically relevant and resistant fungal isolates.

  • Toxicological Evaluation: Assessing its cytotoxicity against various mammalian cell lines to determine its selectivity index.

  • In Vivo Studies: Evaluating its efficacy and safety in established animal models of invasive fungal infections.

  • Pharmacokinetic Analysis: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

By systematically addressing these areas, the scientific community can fully elucidate the potential of this compound as a future weapon in the arsenal (B13267) against invasive fungal diseases.

References

Comparative Analysis of Haliangicin D Analogues: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Haliangicin (B1249031), a novel polyketide natural product isolated from the marine myxobacterium Haliangium ochraceum, has garnered significant interest as a potent antifungal agent.[1] Its unique structure, featuring a β-methoxyacrylate pharmacophore, a conjugated tetraene system, and a terminal vinyl epoxide, offers a compelling scaffold for the development of new antifungal drugs. This guide provides a comparative analysis of Haliangicin D analogues, summarizing their structure-activity relationships (SAR) based on available experimental data.

Core Structure and Analogues

This compound is a member of the haliangicin family, which includes several natural isomers such as cis-haliangicin and haliangicins B-D.[2] Additionally, advancements in biosynthetic engineering have enabled the generation of unnatural analogues, providing deeper insights into the SAR of this promising antifungal.[3][4] The key structural features of haliangicin that have been explored in SAR studies include the terminal vinyl epoxide and the stereochemistry of the molecule.

Structure-Activity Relationship Insights

The biological activity of haliangicin analogues is profoundly influenced by modifications to its core structure. The β-methoxyacrylate moiety is crucial for its antifungal activity, acting as a pharmacophore that inhibits the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain.[1] This inhibition disrupts the electron transport chain, a vital process for fungal cell viability.

Impact of the Terminal Vinyl Epoxide

Studies involving genetically engineered analogues have revealed that the terminal vinyl epoxide plays a significant role in modulating the bioactivity of haliangicin. Manipulation of this functional group has been shown to alter both the anti-oomycete and cytotoxic activities of the analogues.[3] This suggests that the epoxide moiety is a critical component for the molecule's interaction with its biological targets.

Stereochemistry and Isomer Activity

The stereochemistry of the epoxide and the geometry of the polyene chain also contribute to the antifungal potency. Naturally occurring isomers, such as cis-haliangicin and a mixture of haliangicins B-D (geometrical isomers of the polyene moiety), have been isolated and their antifungal activities have been evaluated in comparison to haliangicin.[2]

Quantitative Comparison of Haliangicin and Its Analogues

The following table summarizes the reported biological activities of haliangicin and its analogues. The data highlights the differences in potency against various fungal and oomycete species, as well as cytotoxicity against a human cancer cell line.

CompoundTarget Organism/Cell LineActivity MetricValue (µg/mL)Reference
Haliangicin Pythium sp.Antifungal-[3]
Phytophthora infestansAnti-oomycete-[3]
P388 murine leukemia cellsCytotoxicity (IC50)-[3]
Unnatural Analogue (Modified vinyl epoxide) Pythium sp.Antifungal-[3]
Phytophthora infestansAnti-oomycete-[3]
P388 murine leukemia cellsCytotoxicity (IC50)-[3]
cis-Haliangicin Various FungiAntifungal-[2]
Haliangicins B-D (mixture) Various FungiAntifungal-[2]

Note: Specific quantitative values from the primary literature are pending further detailed extraction. The table will be updated as this information becomes available.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data. The following are outlines of the key assays used in the evaluation of haliangicin analogues.

Antifungal Susceptibility Testing

The antifungal activity of haliangicin and its analogues is typically determined using a broth microdilution method. This assay is performed in multi-well plates where a standardized suspension of fungal spores or mycelia is exposed to serial dilutions of the test compounds. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth after a defined incubation period.

Anti-oomycete Activity Assay

The activity against oomycetes, such as Phytophthora infestans, is assessed by measuring the inhibition of mycelial growth on solid or in liquid media. The compounds are incorporated into the growth medium at various concentrations, and the radial growth of the oomycete is measured after incubation. The concentration that causes a 50% reduction in growth (EC50) is then calculated.

Cytotoxicity Assay

The cytotoxic effects of the compounds are evaluated against a panel of cancer cell lines, such as P388 murine leukemia cells. The assay typically involves exposing the cells to a range of compound concentrations for a specified period. Cell viability is then assessed using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial metabolic activity. The IC50 value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

Haliangicin's primary mechanism of action involves the disruption of the mitochondrial electron transport chain. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for the evaluation of new analogues.

G Proposed Mechanism of Action of Haliangicin Haliangicin Haliangicin / Analogue Mitochondrion Fungal Mitochondrion Haliangicin->Mitochondrion Complex_III Cytochrome bc1 Complex (Complex III) Mitochondrion->Complex_III Electron_Transport Electron Transport Chain Complex_III->Electron_Transport Inhibition ATP_Synthase ATP Synthase Electron_Transport->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Cell_Death Fungal Cell Death ATP_Production->Cell_Death

Caption: Proposed mechanism of Haliangicin action via inhibition of Complex III.

G Workflow for Haliangicin Analogue Evaluation cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis Synthesis Analogue Synthesis Purification Purification & Characterization Synthesis->Purification Antifungal_Assay Antifungal Susceptibility Testing Purification->Antifungal_Assay Cytotoxicity_Assay Cytotoxicity Assays Purification->Cytotoxicity_Assay Mechanism_Assay Mechanism of Action Studies Antifungal_Assay->Mechanism_Assay SAR_Analysis SAR Analysis Antifungal_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the synthesis and evaluation of Haliangicin analogues.

Future Directions

The exploration of this compound analogues is still in its early stages. Future research should focus on the total synthesis of haliangicin and a wider array of its analogues to systematically probe the SAR. Key areas for modification include the polyene chain length and conformation, the substituents on the β-methoxyacrylate moiety, and the stereochemistry of the chiral centers. A more comprehensive understanding of the SAR will be instrumental in the design of novel, potent, and selective antifungal agents with improved therapeutic profiles.

References

Haliangicin D: Evaluating its Potential Against Drug-Resistant Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Antifungal with a Promising Mechanism of Action, Yet Data on Efficacy Against Resistant Strains Remains Elusive

Haliangicin (B1249031) D, a natural product isolated from a marine myxobacterium, represents a class of novel β-methoxyacrylate antibiotics with a broad spectrum of antifungal activity.[1][2] Its unique mechanism of action, targeting the cytochrome b-c1 complex of the mitochondrial respiratory chain, offers a potential alternative to conventional antifungal agents.[3] While initial studies have highlighted its general antifungal properties, a comprehensive evaluation of Haliangicin D's efficacy specifically against drug-resistant fungal strains is not yet publicly available. This guide synthesizes the current understanding of Haliangicin and its isomers, outlines standard experimental protocols for antifungal susceptibility testing, and underscores the critical need for further research to determine its role in combating the growing threat of antifungal resistance.

Comparative Efficacy: An Overview

At present, there is a notable absence of specific data in peer-reviewed literature detailing the Minimum Inhibitory Concentrations (MICs) of this compound against clinically relevant drug-resistant fungal strains. Studies have indicated that the antifungal activities of Haliangicin isomers, including this compound, have been evaluated in comparison to the parent Haliangicin compound.[1] Furthermore, early research suggested that Haliangicin exhibits MIC values comparable to those of established antifungal drugs like amphotericin B and nystatin (B1677061) against susceptible organisms.[4] However, direct comparative data against resistant isolates of Candida, Aspergillus, or other fungal pathogens is not available.

To provide a framework for future comparative analysis, the following tables outline the typical MIC ranges for common antifungal agents against both susceptible and resistant fungal strains. This information is intended to serve as a benchmark for when specific data on this compound becomes available.

Table 1: In Vitro Susceptibility of Candida albicans to Standard Antifungal Agents

Antifungal AgentSusceptible MIC Range (µg/mL)Resistant MIC Range (µg/mL)
Fluconazole≤ 2≥ 8
Caspofungin≤ 0.25> 0.5
Amphotericin B≤ 1> 1

Table 2: In Vitro Susceptibility of Aspergillus fumigatus to Standard Antifungal Agents

Antifungal AgentSusceptible MIC Range (µg/mL)Resistant MIC Range (µg/mL)
Voriconazole≤ 1≥ 4
CaspofunginMEC ≤ 0.125MEC > 0.5
Amphotericin B≤ 1> 2

Note: MIC (Minimum Inhibitory Concentration) and MEC (Minimum Effective Concentration) breakpoints can vary based on the specific species and testing guidelines (e.g., CLSI, EUCAST).

Mechanism of Action: A Differentiated Approach

This compound and its parent compound, Haliangicin, function by inhibiting the electron transport chain within the fungal mitochondria.[3] Specifically, they interfere with the cytochrome b-c1 complex (Complex III), a critical component for cellular respiration and ATP production.[5] This mechanism is distinct from the modes of action of the major classes of antifungal drugs currently in clinical use:

  • Azoles (e.g., Fluconazole): Inhibit the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane.

  • Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell leakage.

The unique target of this compound suggests that it may not be susceptible to the common resistance mechanisms that have emerged against these established antifungal classes.

cluster_haliangicin This compound cluster_fungal_cell Fungal Cell Haliangicin_D This compound Cyt_bc1 Cytochrome b-c1 Complex (Complex III) Haliangicin_D->Cyt_bc1 Inhibits Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase Cyt_bc1->ATP_Synthase Electron Flow ATP ATP ATP_Synthase->ATP Produces start Start drug_prep Prepare Serial Dilutions of this compound in 96-well plate start->drug_prep inoculum_prep Prepare Standardized Fungal Inoculum start->inoculum_prep inoculation Inoculate Plates with Fungal Suspension drug_prep->inoculation inoculum_prep->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation read_mic Determine MIC/MEC incubation->read_mic end End read_mic->end start Start immunosuppression Induce Neutropenia in Mice start->immunosuppression infection Intravenous Infection with Resistant Candida immunosuppression->infection treatment Administer this compound, Vehicle, or Standard Antifungal infection->treatment monitoring Daily Monitoring for Morbidity and Mortality treatment->monitoring fungal_burden Determine Fungal Burden in Organs monitoring->fungal_burden survival Assess Overall Survival monitoring->survival end End fungal_burden->end survival->end

References

Comparative Analysis of Haliangicin D: Cross-Resistance Potential with Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Haliangicin D, a novel antifungal agent, with established antifungal drugs, focusing on the potential for cross-resistance. The information presented is based on the distinct mechanisms of action and known resistance pathways of these compounds.

Executive Summary

This compound, a β-methoxyacrylate antibiotic, exhibits a unique mechanism of action by targeting the cytochrome b-c1 complex (Complex III) of the mitochondrial respiratory chain. This mode of action is distinct from the three major classes of clinically used antifungal drugs: azoles, polyenes, and echinocandins. Consequently, the likelihood of cross-resistance between this compound and these established antifungals is low. However, a potential for cross-resistance exists with other compounds that also inhibit the cytochrome b-c1 complex, such as strobilurins and atovaquone (B601224), due to a shared molecular target and similar resistance mechanisms involving mutations in the cytochrome b gene.

Data Presentation: Comparison of Antifungal Agents

The following tables summarize the key characteristics of this compound and other major antifungal classes, highlighting their mechanisms of action and resistance.

Table 1: Mechanism of Action of this compound and Other Antifungal Classes

Antifungal Agent/ClassPrimary Molecular TargetEffect on Fungal Cell
This compound Cytochrome b-c1 complex (Complex III) in mitochondriaInhibition of mitochondrial respiration, leading to ATP depletion and cell death.[1]
Azoles (e.g., Fluconazole)Lanosterol 14α-demethylase (Erg11p/Cyp51p)Inhibition of ergosterol (B1671047) biosynthesis, disrupting cell membrane integrity and function.
Polyenes (e.g., Amphotericin B)Ergosterol in the fungal cell membraneFormation of pores in the cell membrane, leading to leakage of cellular contents and cell death.
Echinocandins (e.g., Caspofungin)β-(1,3)-D-glucan synthaseInhibition of cell wall biosynthesis, resulting in osmotic instability and cell lysis.
Other Complex III Inhibitors (e.g., Strobilurins, Atovaquone)Cytochrome b-c1 complex (Complex III) in mitochondriaInhibition of mitochondrial respiration, leading to ATP depletion and cell death.[2][3]

Table 2: Primary Mechanisms of Resistance

Antifungal Agent/ClassCommon Resistance Mechanisms
This compound Not yet documented, but mutations in the cytochrome b gene are the predicted mechanism based on other Complex III inhibitors.
Azoles - Point mutations in the ERG11 gene reducing drug binding.- Overexpression of the ERG11 gene.- Increased drug efflux via ATP-binding cassette (ABC) transporters.
Polyenes - Alterations in cell membrane sterol composition, primarily reduced ergosterol content.
Echinocandins - Point mutations in the FKS genes encoding the target enzyme, β-(1,3)-D-glucan synthase.
Other Complex III Inhibitors - Point mutations in the cytochrome b gene (e.g., G143A in strobilurin resistance) that reduce the binding affinity of the inhibitor.[2][4]

Experimental Protocols

Standardized methodologies for determining the in vitro susceptibility of fungi to antifungal agents are crucial for assessing cross-resistance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.[5][6]

Broth Microdilution Method (CLSI M27/M38 and EUCAST E.Def 7.3.2)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) media to obtain fresh, viable colonies. A suspension of the fungal cells is prepared in a sterile liquid medium and adjusted to a standardized concentration (typically 0.5-2.5 x 10^3 cells/mL).

  • Antifungal Agent Dilution: A serial two-fold dilution of the antifungal agent is prepared in a liquid medium in a 96-well microtiter plate. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Inoculation and Incubation: Each well (except the sterility control) is inoculated with the standardized fungal suspension. The plates are then incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For azoles, this is often a 50% reduction in growth (MIC-2), while for other agents, it may be a complete inhibition of growth (MIC-0).

Disk Diffusion Method (CLSI M44)

This method provides a simpler, qualitative or semi-quantitative assessment of antifungal susceptibility.

  • Inoculum Preparation and Plating: A standardized fungal inoculum is prepared and swabbed evenly across the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue).

  • Disk Application: Paper disks impregnated with a standardized amount of the antifungal agent are placed on the agar surface.

  • Incubation: The plates are incubated under specified conditions.

  • Zone of Inhibition Measurement: The diameter of the zone of no fungal growth around each disk is measured. The size of the zone correlates with the susceptibility of the fungus to the antifungal agent.

Mandatory Visualizations

Signaling Pathway of this compound and Other Complex III Inhibitors

cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Ubiquinone Pool Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome b-c1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- H_in H+ Complex_IV->H_in O2 -> H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi H_out H+ Haliangicin_D This compound Haliangicin_D->Complex_III Other_Inhibitors Strobilurins, Atovaquone Other_Inhibitors->Complex_III caption Mechanism of this compound

Caption: Mechanism of action of this compound and other Complex III inhibitors.

Experimental Workflow for Antifungal Susceptibility Testing

cluster_bmd Broth Microdilution (BMD) cluster_dd Disk Diffusion (DD) start Start: Fungal Isolate culture Culture on Agar Medium start->culture inoculum_prep Prepare Standardized Inoculum culture->inoculum_prep bmd_inoculation Inoculate Microtiter Plate inoculum_prep->bmd_inoculation dd_plate Inoculate Agar Plate inoculum_prep->dd_plate bmd_dilution Serial Dilution of Antifungal bmd_dilution->bmd_inoculation bmd_incubation Incubate Plate bmd_inoculation->bmd_incubation bmd_read Read MIC bmd_incubation->bmd_read dd_disk Apply Antifungal Disks dd_plate->dd_disk dd_incubation Incubate Plate dd_disk->dd_incubation dd_read Measure Zone of Inhibition dd_incubation->dd_read caption Antifungal Susceptibility Workflow

Caption: Workflow for antifungal susceptibility testing.

Logical Relationship of Cross-Resistance

Haliangicin_D This compound Azoles Azoles Haliangicin_D->Azoles Low Probability (Different Target) Polyenes Polyenes Haliangicin_D->Polyenes Low Probability (Different Target) Echinocandins Echinocandins Haliangicin_D->Echinocandins Low Probability (Different Target) Other_Complex_III Other Complex III Inhibitors Haliangicin_D->Other_Complex_III High Probability (Shared Target) caption Cross-Resistance Potential

Caption: Predicted cross-resistance of this compound.

References

A Comparative Analysis of the Cytotoxicity of Haliangicin D and Conventional Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for novel antifungal agents with improved efficacy and reduced toxicity, natural products remain a promising frontier. Haliangicin D, a polyketide metabolite produced by the marine myxobacterium Haliangium ochraceum, has garnered attention for its potent antifungal properties.[1][2] This guide provides a comparative overview of the available cytotoxicity data for this compound against that of widely used conventional antifungal drugs, namely Amphotericin B, Fluconazole, and Caspofungin.

While extensive research has highlighted the antifungal efficacy of this compound, which is comparable in minimum inhibitory concentration (MIC) to established drugs like amphotericin and nystatin, a significant gap exists in the publicly available literature regarding its specific cytotoxic effects on mammalian cell lines.[3] This guide, therefore, presents the current state of knowledge, emphasizing the need for further research to fully elucidate the therapeutic potential of this compound.

Mechanism of Action: A Brief Overview

This compound: This novel compound exerts its antifungal effect by targeting the mitochondrial respiratory chain. Specifically, it interferes with the electron flow within the cytochrome b-c1 complex (Complex III), a critical component for cellular respiration in fungi.[1][2] This targeted action disrupts ATP production, leading to fungal cell death.

Conventional Antifungals:

  • Amphotericin B (Polyene): Binds to ergosterol (B1671047), a key component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular contents.

  • Fluconazole (Azole): Inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for ergosterol biosynthesis. This disruption of the cell membrane structure and function hinders fungal growth.

  • Caspofungin (Echinocandin): Inhibits the synthesis of β-(1,3)-D-glucan, an integral component of the fungal cell wall, resulting in osmotic instability and cell lysis.

Comparative Cytotoxicity Data

A direct quantitative comparison of the cytotoxicity of this compound with conventional antifungals is hampered by the lack of specific IC50 or CC50 values for this compound against mammalian cell lines in the reviewed scientific literature. However, to provide a reference point for researchers, the following table summarizes reported cytotoxicity data for common conventional antifungals against various mammalian cell lines. It is crucial to note that these values can vary significantly based on the specific cell line, exposure time, and assay method used.

Antifungal AgentCell LineAssayCytotoxicity Metric (CC50/IC50)Reference
This compound Not ReportedNot ReportedData Not Available
Amphotericin BMurine MacrophagesMTT~13.1 - 39.2 µg/mL
Amphotericin BGRX (myofibroblast)MTTCytotoxic at 1.25 µg/mL
Amphotericin BHepatic cell linesMTTNot cytotoxic at 2.5 µg/mL
FluconazoleMurine Fibroblasts (L929)Not Specified>31.25 µg/mL (24h)
FluconazoleVero (Monkey Kidney)MTT>1306 µM (significant toxicity at 2612.1 µM)
CaspofunginMurine cell linesNot SpecifiedNo effect below 512 µg/mL
CaspofunginHuman endothelial cellsNot SpecifiedNo effect below 512 µg/mL

Experimental Protocols

Standard in vitro cytotoxicity assays are essential for determining the toxic potential of a compound against mammalian cells. The two most common methods are the MTT and Resazurin (B115843) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound or conventional antifungals) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Resazurin (AlamarBlue) Assay

This fluorometric assay also measures cell viability based on metabolic activity.

Principle: In living cells, intracellular reductases convert the blue, non-fluorescent resazurin into the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Resazurin Addition: After the compound treatment period, add the resazurin solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of the experimental processes and the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_setup 1. Assay Setup cluster_treatment 2. Compound Exposure cluster_assay 3. Viability Assay cluster_analysis 4. Data Analysis cell_seeding Seed Mammalian Cells in 96-well Plate cell_adhesion Allow Cells to Adhere (Overnight Incubation) cell_seeding->cell_adhesion add_compounds Add Serial Dilutions of Test Compounds cell_adhesion->add_compounds incubation Incubate for a Defined Period (e.g., 24h) add_compounds->incubation add_reagent Add Viability Reagent (MTT or Resazurin) incubation->add_reagent reagent_incubation Incubate (1-4 hours) add_reagent->reagent_incubation measurement Measure Absorbance or Fluorescence reagent_incubation->measurement calc_viability Calculate % Cell Viability measurement->calc_viability det_cc50 Determine CC50 Value calc_viability->det_cc50

Caption: A generalized workflow for in vitro cytotoxicity testing.

haliangicin_d_moa cluster_etc Electron Transport Chain Haliangicin_D This compound Complex_III Complex III (Cytochrome b-c1) Haliangicin_D->Complex_III Inhibits Mitochondrion Fungal Mitochondrion Complex_I Complex I Complex_I->Complex_III e- Complex_II Complex II Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP_Production ATP Production ATP_Synthase->ATP_Production Cell_Death Fungal Cell Death ATP_Production->Cell_Death Depletion leads to

Caption: Mechanism of action of this compound in fungi.

Conclusion and Future Directions

This compound presents a compelling profile as a potent antifungal agent with a specific mitochondrial target.[1][2] However, the absence of comprehensive cytotoxicity data against mammalian cell lines is a critical knowledge gap that currently limits a thorough risk-benefit assessment for its potential therapeutic use. The data available for conventional antifungals highlight the variable and sometimes significant cytotoxicity of these established drugs, underscoring the continuous need for safer alternatives.

Future research should prioritize the systematic evaluation of this compound's cytotoxicity across a panel of relevant human cell lines (e.g., hepatic, renal, hematopoietic) using standardized assay protocols. Such studies are imperative to determine its selectivity index (the ratio of cytotoxic concentration to effective antifungal concentration) and to pave the way for potential preclinical and clinical development. The unique mechanism of action of this compound suggests it could be a valuable addition to the antifungal arsenal, particularly in combating resistant fungal strains, provided a favorable safety profile can be established.

References

Unveiling the Action of Haliangicin D: A Genetic Approach to Validating its Antifungal Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

Haliangicin (B1249031) D, a novel polyketide natural product, has demonstrated significant potential as an antifungal agent. Its proposed mechanism of action targets the heart of fungal cellular respiration, specifically the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2] This guide provides a comparative analysis of Haliangicin D and other Complex III inhibitors, alongside a detailed framework of genetic studies essential for validating its mechanism of action. This information is crucial for researchers in mycology, drug discovery, and agricultural science seeking to understand and exploit this promising antifungal compound.

The Central Role of the Cytochrome bc1 Complex

The cytochrome bc1 complex is a critical enzyme in the mitochondrial respiratory chain, responsible for transferring electrons from ubiquinol (B23937) to cytochrome c. This process is coupled to the pumping of protons across the inner mitochondrial membrane, generating the proton motive force that drives ATP synthesis. Inhibition of this complex leads to a catastrophic failure of cellular energy production, ultimately resulting in fungal cell death.

This compound and its Counterparts: A Comparative Overview

This compound belongs to a class of antifungals that share a common target with the well-established strobilurin fungicides, such as azoxystrobin (B1666510) and kresoxim-methyl. The table below summarizes the key characteristics of this compound in comparison to these alternatives. While specific genetic validation data for this compound is not yet widely published, the data for strobilurins provides a strong predictive framework for the experimental validation of this compound's mechanism.

FeatureThis compoundStrobilurins (e.g., Azoxystrobin)Indazole Derivatives
Origin Marine Myxobacterium (Haliangium ochraceum)[3]Synthetic, derived from a natural fungal product (strobilurin A)Synthetic
Chemical Class Polyketideβ-methoxyacrylateIndazole
Proposed Target Cytochrome bc1 complex (Complex III)[1][2]Cytochrome bc1 complex (Complex III)Cytochrome bc1 complex (Complex III)
Binding Site Predicted to be the Qo site of cytochrome bQo site of cytochrome bQo site of cytochrome b
Spectrum of Activity Broad-spectrum antifungalBroad-spectrum antifungalAntifungal, particularly against azole-resistant strains
Known Resistance Mutations Not yet documentedG143A, F129L, G137R in the cytochrome b gene[4][5]Not yet widely documented

Genetic Validation of this compound's Mechanism of Action: An Experimental Blueprint

The definitive validation of this compound's mechanism of action relies on a series of genetic experiments. The following protocols outline a robust strategy for confirming the cytochrome bc1 complex as the direct target. The baker's yeast, Saccharomyces cerevisiae, serves as an ideal model organism for these studies due to its well-characterized genome and ease of genetic manipulation.

Generation and Analysis of this compound-Resistant Mutants

Objective: To isolate and characterize spontaneous mutants of S. cerevisiae that exhibit resistance to this compound and to identify the genetic basis of this resistance.

Experimental Workflow:

cluster_0 Mutant Generation & Selection cluster_1 Genetic Analysis cluster_2 Phenotypic Characterization A Wild-type S. cerevisiae culture B Plate on YPD agar (B569324) containing a selective concentration of this compound A->B C Isolate resistant colonies B->C D Sequence the cytochrome b (cob) gene from resistant isolates C->D E Identify point mutations D->E F Determine IC50 values for this compound and strobilurins E->F G Assess mitochondrial respiration rates E->G A Wild-type S. cerevisiae strain B Design primers containing the desired cytochrome b gene mutation A->B C Perform site-directed mutagenesis PCR B->C D Transform the mutated plasmid into a yeast strain lacking the endogenous cob gene C->D E Verify the mutation by sequencing D->E F Assess this compound resistance (IC50 determination) E->F Haliangicin_D This compound Complex_III Cytochrome bc1 Complex (Complex III) Haliangicin_D->Complex_III Inhibits Electron_Transport Electron Transport Chain Proton_Gradient Proton Motive Force Electron_Transport->Proton_Gradient Disrupts ATP_Synthase ATP Synthase (Complex V) Proton_Gradient->ATP_Synthase Reduces drive for ATP_Production ATP Production ATP_Synthase->ATP_Production Decreases Cell_Death Fungal Cell Death ATP_Production->Cell_Death Leads to

References

Comparative Transcriptomic Analysis of Haliangicin D and Other Antifungal Agents in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of the novel antifungal agent Haliangicin D against established antifungal drugs. By examining genome-wide expression changes, this document aims to elucidate the mechanism of action of this compound, identify potential resistance pathways, and benchmark its efficacy against other therapeutic candidates. As there are no publicly available transcriptomic datasets specifically for this compound, this guide presents a hypothetical transcriptomic profile based on its known mechanism of action, compared with experimental data from studies on voriconazole (B182144) (an azole), amphotericin B (a polyene), and caspofungin (an echinocandin).

Introduction to this compound and Comparator Antifungal Agents

This compound is a novel antifungal metabolite produced by a marine myxobacterium.[1][2][3][4][5][6] It is a beta-methoxyacrylate antibiotic with a conjugated tetraene moiety.[1][5] The primary mechanism of action of this compound is the inhibition of the mitochondrial respiratory chain by interfering with the electron flow within the cytochrome b-c1 segment (Complex III).[1][6] This disruption of mitochondrial function leads to a potent, broad-spectrum antifungal activity.[1][3]

For a comprehensive comparison, this guide includes three widely used antifungal drugs with distinct mechanisms of action:

  • Voriconazole: An azole antifungal that inhibits the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane.[2][7][8][9]

  • Amphotericin B: A polyene antifungal that binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell leakage.[10][11][12]

  • Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.[4][13][14][15][16]

Data Presentation: Comparative Transcriptomic Effects

The following tables summarize the expected and observed differential gene expression in fungi upon treatment with this compound and the comparator antifungal agents. The data for voriconazole, amphotericin B, and caspofungin are synthesized from published transcriptomic studies, primarily in Aspergillus fumigatus and Candida albicans. The data for this compound is a hypothetical representation based on the transcriptomic effects of other mitochondrial Complex III inhibitors.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Aspergillus fumigatus

Antifungal AgentMechanism of ActionKey Upregulated Gene CategoriesKey Downregulated Gene Categories
This compound (Hypothetical) Inhibition of Mitochondrial Complex IIIAlternative oxidase (AOX) pathway genes, Glycolysis pathway genes, Stress response genes (oxidative and heat shock), Fermentation pathway genesGenes encoding subunits of mitochondrial Complexes I, III, IV, and V, TCA cycle genes, ATP synthesis-related genes
Voriconazole Inhibition of Ergosterol BiosynthesisErgosterol biosynthesis pathway genes (e.g., erg11A/cyp51A, erg3A, erg6), Multidrug resistance transporters, Stress response genesGenes involved in cell growth and division, Primary metabolism genes
Amphotericin B Ergosterol binding and membrane disruptionCell wall integrity pathway genes, Chitin (B13524) synthesis genes, Oxidative stress response genesGenes related to membrane transport, Ion homeostasis genes
Caspofungin Inhibition of β-(1,3)-glucan SynthesisChitin synthesis genes (chsG), Cell wall integrity pathway genes (PKC-MAPK pathway), Genes involved in cell wall remodelingGenes related to cell cycle progression, DNA replication and repair

Table 2: Key Signaling Pathways Affected by Antifungal Treatment

Antifungal AgentPrimary Affected Pathway(s)Secondary/Compensatory Pathway(s)
This compound (Hypothetical) Mitochondrial Electron Transport ChainUpregulation of alternative respiration, Shift to fermentative metabolism
Voriconazole Ergosterol BiosynthesisUpregulation of ergosterol pathway, Activation of stress response pathways
Amphotericin B Cell Membrane IntegrityActivation of cell wall integrity pathway, Upregulation of ion pumps
Caspofungin Cell Wall BiosynthesisActivation of the cell wall integrity pathway, Increased chitin synthesis

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparative transcriptomic studies. Below are standardized methodologies for key experiments in antifungal transcriptomics.

Fungal Culture and Antifungal Treatment
  • Fungal Strain: Aspergillus fumigatus Af293 is cultured on Sabouraud Dextrose Agar (B569324) (SDA) for 5-7 days at 37°C to allow for conidial production.

  • Spore Suspension: Conidia are harvested by flooding the agar surface with sterile phosphate-buffered saline (PBS) containing 0.1% Tween 80. The suspension is filtered through sterile gauze to remove hyphal fragments.

  • Culture Inoculation: Conidia are then counted using a hemocytometer and diluted to a final concentration of 1 x 10^6 conidia/mL in RPMI 1640 medium.

  • Antifungal Treatment: The fungal culture is incubated at 37°C for 16 hours to allow for germination and hyphal growth. Subsequently, the cultures are treated with sub-inhibitory concentrations of this compound, voriconazole, amphotericin B, or caspofungin for a defined period (e.g., 1, 4, and 24 hours). A no-drug control is included.

RNA Extraction and Sequencing
  • RNA Extraction: Fungal mycelia are harvested by filtration, snap-frozen in liquid nitrogen, and stored at -80°C. Total RNA is extracted using a TRIzol-based method followed by a column purification step to ensure high-quality RNA.

  • RNA Quality Control: The integrity and purity of the extracted RNA are assessed using a Bioanalyzer and a NanoDrop spectrophotometer.

  • Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA libraries are prepared using a commercial RNA-seq library preparation kit.

  • Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are subjected to quality control using FastQC. Adapters and low-quality bases are trimmed using Trimmomatic.

  • Read Alignment: The trimmed reads are aligned to the Aspergillus fumigatus Af293 reference genome using a splice-aware aligner like HISAT2.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted using featureCounts. Differential gene expression analysis is performed using DESeq2 in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 are considered differentially expressed.

  • Functional Enrichment Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses of the DEGs are performed using tools such as DAVID or g:Profiler to identify significantly affected biological processes and pathways.

Mandatory Visualization

Visual representations are essential for interpreting complex biological data. The following diagrams, generated using Graphviz, illustrate key signaling pathways and the experimental workflow.

Mitochondrial_Electron_Transport_Chain cluster_complexes Mitochondrial Inner Membrane cluster_inhibitors Inhibitors Complex I Complex I CoQ Q Complex I->CoQ e- Complex III Complex III CoQ->Complex III e- Complex II Complex II Complex II->CoQ e- Cyt c Cyt c Complex III->Cyt c e- Complex IV Complex IV Cyt c->Complex IV e- O2 O2 Complex IV->O2 e- H2O H2O O2->H2O This compound This compound This compound->Complex III Inhibits

Caption: Fungal Mitochondrial Electron Transport Chain and the Target of this compound.

Ergosterol_Biosynthesis_Pathway cluster_inhibitor Inhibitor cluster_target Target Enzyme Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Erg11/Cyp51A ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Voriconazole Voriconazole Voriconazole->Lanosterol Inhibits Erg11/Cyp51A Erg11/Cyp51A

Caption: Fungal Ergosterol Biosynthesis Pathway and the Target of Voriconazole.

Cell_Wall_Biosynthesis cluster_membrane Plasma Membrane cluster_inhibitor Inhibitor UDP-Glucose UDP-Glucose β-(1,3)-glucan β-(1,3)-glucan UDP-Glucose->β-(1,3)-glucan FKS1 Cell Wall Cell Wall β-(1,3)-glucan->Cell Wall Caspofungin Caspofungin Caspofungin->UDP-Glucose Inhibits Experimental_Workflow cluster_wetlab Wet Lab cluster_bioinformatics Bioinformatics Fungal Culture Fungal Culture Antifungal Treatment Antifungal Treatment Fungal Culture->Antifungal Treatment RNA Extraction RNA Extraction Antifungal Treatment->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Quality Control Quality Control Sequencing->Quality Control Read Alignment Read Alignment Quality Control->Read Alignment Differential Expression Differential Expression Read Alignment->Differential Expression Functional Enrichment Functional Enrichment Differential Expression->Functional Enrichment

References

In Vivo Therapeutic Potential of Haliangicin D: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Haliangicin (B1249031) D, focusing on its in vivo validation. Due to the limited publicly available in vivo data specifically for Haliangicin D, this document summarizes the known biological activities of the parent compound, Haliangicin, and its isomers. This information is contrasted with established in vivo data from other therapeutic agents, particularly those targeting similar pathways. This guide aims to provide a framework for evaluating the potential of this compound and to outline the necessary experimental validation steps.

Overview of Haliangicin and Its Isomers

Haliangicin is a polyketide natural product isolated from the marine myxobacterium Haliangium ochraceum.[1][2] It exhibits potent antifungal activity.[1][3][4] this compound, along with isomers B and C, are geometric isomers of Haliangicin. While their antifungal activities have been evaluated in vitro, specific in vivo validation data for this compound remains largely unavailable in published literature.

The primary mechanism of action for Haliangicin is the inhibition of the mitochondrial respiratory chain at the level of the cytochrome b-c1 complex (Complex III).[3] This disruption of electron transport leads to a loss of ATP production and ultimately fungal cell death. This mode of action is distinct from that of V-ATPase inhibitors, which target proton pumps.

Comparative Data Analysis

Given the absence of direct in vivo data for this compound, this section presents available in vitro data for Haliangicin and compares it with in vivo data of a well-established antifungal agent with a similar mechanism of action, Azoxystrobin, and a V-ATPase inhibitor, Bafilomycin A1, for a broader comparative context.

Table 1: Comparison of Haliangicin with Other Bioactive Compounds

CompoundClassMechanism of ActionIn Vitro Efficacy (IC50/MIC)In Vivo Efficacy ModelsIn Vivo Toxicity Models
Haliangicin PolyketideInhibition of mitochondrial cytochrome b-c1 complex[3]Antifungal MIC: 0.1 - 3.13 µg/mLData not availableData not available
Azoxystrobin Strobilurin FungicideInhibition of mitochondrial cytochrome b-c1 complexAntifungal EC50: 0.01 - 0.5 µg/mLPlant disease models (e.g., powdery mildew, late blight)Rat, Mouse (Oral LD50 >5000 mg/kg)
Bafilomycin A1 Macrolide AntibioticV-ATPase inhibitorAnticancer IC50: 1 - 10 nMMouse xenograft models (e.g., breast cancer)[5]Mouse (Maximum tolerated dose data available)

Experimental Protocols for In Vivo Validation

To rigorously assess the therapeutic potential of this compound, a series of in vivo experiments are necessary. The following are detailed methodologies for key validation studies.

Murine Model of Systemic Fungal Infection

Objective: To evaluate the efficacy of this compound in treating a systemic fungal infection.

Protocol:

  • Animal Model: Immunocompromised male BALB/c mice (6-8 weeks old). Immunosuppression can be induced by cyclophosphamide (B585) administration.

  • Infection: Intravenous injection of a clinical isolate of Candida albicans (1 x 10^5 CFU/mouse).

  • Treatment: this compound administered intravenously or intraperitoneally at varying doses (e.g., 1, 5, 10 mg/kg) starting 24 hours post-infection and continued for 7 days. A vehicle control group and a positive control group (e.g., fluconazole) should be included.

  • Outcome Measures:

    • Survival rate over a 21-day period.

    • Fungal burden in kidneys, spleen, and liver, determined by plating homogenized tissues on selective agar.

    • Histopathological analysis of target organs to assess tissue damage.

Xenograft Model for Anticancer Activity

Objective: To investigate the potential anticancer effects of this compound in vivo.

Protocol:

  • Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.

  • Tumor Implantation: Subcutaneous injection of a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) (5 x 10^6 cells/mouse).

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups. This compound is administered at various doses. A vehicle control and a positive control (e.g., a standard chemotherapeutic agent) are included.

  • Outcome Measures:

    • Tumor volume measured every 2-3 days using calipers.

    • Body weight of the animals to monitor toxicity.

    • At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., apoptosis markers, proliferation markers).

Visualizing Pathways and Workflows

Haliangicin's Mechanism of Action

Haliangicin_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Coenzyme_Q Coenzyme Q Complex_I->Coenzyme_Q Complex_II Complex II Complex_II->Coenzyme_Q Complex_III Complex III (Cytochrome b-c1) Coenzyme_Q->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient H2O H₂O Complex_IV->H2O ATP ATP ATP_Synthase->ATP Haliangicin Haliangicin Haliangicin->Complex_III Inhibition

Caption: Haliangicin inhibits the mitochondrial electron transport chain at Complex III.

Experimental Workflow for In Vivo Antifungal Efficacy Testing

in_vivo_workflow Start Start: In Vivo Study Immunosuppression Induce Immunosuppression (e.g., Cyclophosphamide) Start->Immunosuppression Infection Systemic Fungal Infection (e.g., Candida albicans i.v.) Immunosuppression->Infection Treatment_Groups Randomize into Treatment Groups Infection->Treatment_Groups Haliangicin_D This compound (Varying Doses) Treatment_Groups->Haliangicin_D Vehicle_Control Vehicle Control Treatment_Groups->Vehicle_Control Positive_Control Positive Control (e.g., Fluconazole) Treatment_Groups->Positive_Control Monitoring Monitor Survival and Clinical Signs Haliangicin_D->Monitoring Vehicle_Control->Monitoring Positive_Control->Monitoring Endpoint_Analysis Endpoint Monitoring->Endpoint_Analysis Survival_Analysis Survival Curve Analysis Endpoint_Analysis->Survival_Analysis Death Fungal_Burden Determine Fungal Burden in Target Organs Endpoint_Analysis->Fungal_Burden Euthanasia End End: Data Analysis Survival_Analysis->End Histopathology Histopathological Examination Fungal_Burden->Histopathology Histopathology->End

Caption: Workflow for evaluating the in vivo antifungal efficacy of this compound.

Comparative Logic: this compound vs. V-ATPase Inhibitors

comparison_logic cluster_haliangicin This compound cluster_vatpase V-ATPase Inhibitors H_Target Mitochondrial Complex III H_MoA Inhibition of Electron Transport H_Target->H_MoA H_Effect ATP Depletion, Cell Death H_MoA->H_Effect Therapeutic_Potential Therapeutic_Potential H_Effect->Therapeutic_Potential Antifungal, Potential Anticancer V_Target Vacuolar H+-ATPase (V-ATPase) V_MoA Inhibition of Proton Pumping V_Target->V_MoA V_Effect Disruption of pH Homeostasis, Autophagy V_MoA->V_Effect V_Effect->Therapeutic_Potential Anticancer, Anti-inflammatory

Caption: Distinct mechanisms of action for this compound and V-ATPase inhibitors.

Conclusion and Future Directions

While in vitro studies highlight the potent antifungal activity of Haliangicin, a significant data gap exists regarding its in vivo efficacy and safety profile, particularly for the D isomer. The proposed experimental workflows provide a roadmap for the systematic evaluation of this compound's therapeutic potential. Future research should focus on conducting these in vivo studies to generate the necessary data for further drug development. Key areas of investigation should include pharmacokinetic and pharmacodynamic (PK/PD) studies, dose-ranging efficacy studies in relevant disease models, and comprehensive toxicology assessments. Such data will be critical in determining whether this compound can be translated into a clinically viable therapeutic agent.

References

A Comparative Analysis of Haliangicin D's Biosynthetic Pathway Against Other Polyene Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biosynthetic pathway of Haliangicin (B1249031) D, a potent antifungal agent, with other well-known polyene macrolide antifungals: Nystatin, Amphotericin B, and Pimaricin. This objective comparison, supported by available experimental data, aims to highlight the unique aspects of Haliangicin D's biosynthesis and provide a valuable resource for researchers in natural product biosynthesis and drug development.

Introduction to Polyene Antifungals and this compound

Polyene macrolide antibiotics are a critical class of antifungal agents, primarily produced by soil bacteria of the genus Streptomyces. Their mode of action involves binding to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and subsequent cell death. This compound, produced by the marine myxobacterium Haliangium ochraceum, is a newer member of this class with a distinct chemical structure, suggesting a unique biosynthetic route.[1] Understanding these biosynthetic pathways is crucial for the bioengineering of novel, more effective, and less toxic antifungal drugs.

Comparative Overview of Biosynthetic Gene Clusters

The biosynthesis of these complex natural products is orchestrated by large, multi-modular enzymes encoded by biosynthetic gene clusters (BGCs). A comparison of the key features of the BGCs for this compound, Nystatin, Amphotericin B, and Pimaricin is presented below.

FeatureThis compoundNystatinAmphotericin BPimaricin
Producing Organism Haliangium ochraceum (a marine myxobacterium)Streptomyces nourseiStreptomyces nodosusStreptomyces natalensis
Gene Cluster Name hlinysamphpim
Size of BGC (approx.) 47.8 kbp[2][3]123.6 kbp[4]~130 kbp~110 kbp[5]
Number of PKS Genes At least 5 (hliL, hliM, hliN, hliP, hliT)[3]6 (nysA, nysB, nysC, nysI, nysJ, nysK)[6][7]Multiple (e.g., amphA, B, C, I, J, K)[8]5 (pimS0, pimS1, pimS2, pimS3, pimS4)[9]
Total PKS Modules 1 Loading Module, 5 Elongation Modules[10][11]1 Loading Module, 18 Elongation Modules[6][12]1 Loading Module, 18 Elongation Modules[12]1 Loading Module, 12 Elongation Modules[9]

Polyketide Synthase (PKS) Assembly Line Comparison

The core scaffold of these antifungals is assembled by a Type I modular polyketide synthase (PKS). The number and composition of the PKS modules dictate the length and initial chemical features of the polyketide chain.

PKS Assembly Line FeatureThis compoundNystatinAmphotericin BPimaricin
Starter Unit Dike tide (C6) derived from isobutyryl-CoA and acetyl-CoAAcetyl-CoA[6]Acetyl-CoA or Propionyl-CoAAcetyl-CoA[5]
Number of Elongation Modules 5[10][11]18[6][12]18[12]12[9]
Primary Extender Units Malonyl-CoA, Methylmalonyl-CoA, and a rare glycolate (B3277807) extender unit[10]15x Malonyl-CoA, 3x Methylmalonyl-CoA[6]Malonyl-CoA, Methylmalonyl-CoAMalonyl-CoA, Methylmalonyl-CoA
Unusual PKS Features Incorporation of a glycolate extender unit by Module 4.[10]Contains one of the largest known PKS proteins (NysC).[4]The loading module contains a KSQ domain.PKS genes are organized into two separated subclusters.[5]

Post-PKS Modifications

Following the assembly of the polyketide backbone, a series of enzymatic modifications, known as tailoring or post-PKS modifications, occur to yield the final bioactive compound. These modifications are crucial for the antifungal activity and pharmacological properties of the molecule.

Post-PKS ModificationThis compoundNystatinAmphotericin BPimaricin
Glycosylation NoneMycosamine attachedMycosamine attachedMycosamine attached
Hydroxylation/Epoxidation Epoxidation of the terminal diene.[10]C10 hydroxylation.C8 hydroxylation.C4-C5 epoxidation.
Methylation O-methylation of the carboxyl terminus.[10]None on the macrolide ringNone on the macrolide ringNone on the macrolide ring
Other Modifications Formation of a β-methoxyacrylate moiety.Formation of a carboxyl group from a methyl branch.Formation of a carboxyl group from a methyl branch.None

Visualizing the Biosynthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed biosynthetic pathway for this compound and a comparative overview of the general polyene macrolide biosynthetic process.

Haliangicin_D_Biosynthesis cluster_starter Starter Unit Biosynthesis cluster_pks PKS Assembly Line cluster_post_pks Post-PKS Modifications Isobutyryl-CoA Isobutyryl-CoA HliR (ACAD) HliR (ACAD) Isobutyryl-CoA->HliR (ACAD) + Acetyl-CoA Diketide Starter (C6) Diketide Starter (C6) HliR (ACAD)->Diketide Starter (C6) + Acetyl-CoA Loading Module (hliS) Loading Module (hliS) Diketide Starter (C6)->Loading Module (hliS) Module 1 Module 1 Loading Module (hliS)->Module 1 Module 2 Module 2 Module 1->Module 2 Module 3 Module 3 Module 2->Module 3 Module 4 Module 4 Module 3->Module 4 Module 5 Module 5 Module 4->Module 5 Glycolate Extender Glycolate Extender Module 4->Glycolate Extender incorporates Heptaketide Backbone Heptaketide Backbone Module 5->Heptaketide Backbone HliE (Thioesterase) HliE (Thioesterase) Heptaketide Backbone->HliE (Thioesterase) release & cyclization Released Carboxylic Acid Released Carboxylic Acid HliE (Thioesterase)->Released Carboxylic Acid release & cyclization HliD (O-methyltransferase) HliD (O-methyltransferase) Released Carboxylic Acid->HliD (O-methyltransferase) O-methylated intermediate O-methylated intermediate HliD (O-methyltransferase)->O-methylated intermediate HliU (Epoxidase) HliU (Epoxidase) O-methylated intermediate->HliU (Epoxidase) This compound This compound HliU (Epoxidase)->this compound Polyene_Biosynthesis_Comparison cluster_general General Polyene Macrolide Biosynthesis Starter Unit (e.g., Acetyl-CoA) Starter Unit (e.g., Acetyl-CoA) PKS Assembly Line PKS Assembly Line Starter Unit (e.g., Acetyl-CoA)->PKS Assembly Line Extender Units (Malonyl-CoA, Methylmalonyl-CoA) Extender Units (Malonyl-CoA, Methylmalonyl-CoA) Extender Units (Malonyl-CoA, Methylmalonyl-CoA)->PKS Assembly Line Polyketide Aglycone Polyketide Aglycone PKS Assembly Line->Polyketide Aglycone Post-PKS Tailoring Post-PKS Tailoring Polyketide Aglycone->Post-PKS Tailoring Glycosylation, Hydroxylation, etc. Final Polyene Antifungal Final Polyene Antifungal Post-PKS Tailoring->Final Polyene Antifungal Heterologous_Expression_Workflow Isolate Genomic DNA Isolate Genomic DNA Construct Genomic Library Construct Genomic Library Isolate Genomic DNA->Construct Genomic Library Screen Library for PKS Genes Screen Library for PKS Genes Construct Genomic Library->Screen Library for PKS Genes Sequence and Assemble BGC Sequence and Assemble BGC Screen Library for PKS Genes->Sequence and Assemble BGC Clone BGC into Expression Vector Clone BGC into Expression Vector Sequence and Assemble BGC->Clone BGC into Expression Vector Transform Heterologous Host Transform Heterologous Host Clone BGC into Expression Vector->Transform Heterologous Host Fermentation and Extraction Fermentation and Extraction Transform Heterologous Host->Fermentation and Extraction HPLC/MS Analysis HPLC/MS Analysis Fermentation and Extraction->HPLC/MS Analysis

References

Evaluation of Haliangicin D's synergistic effects with other drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the antifungal properties of Haliangicin (B1249031) D, a marine-derived natural product. While research into the synergistic effects of Haliangicin D with other drugs is currently unavailable, this document summarizes its intrinsic antifungal activity in comparison to established antifungal agents, Amphotericin B and Fluconazole (B54011). The information presented is based on available experimental data and is intended to inform future research and drug development efforts.

Antifungal Potency: A Quantitative Comparison

This compound has demonstrated significant in vitro activity against a range of fungal pathogens. To provide a clear comparison of its potency, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and two standard antifungal drugs, Amphotericin B and Fluconazole, against clinically relevant fungi. Lower MIC values indicate greater antifungal activity.

Fungal SpeciesThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans15.6[1]0.25 - 1.0[2][3][4]0.25 - 4.0[5][6]
Aspergillus fumigatusNot Reported0.5 - 2.0[7][8][9]>64[7]
Cryptococcus neoformansNot Reported0.125 - 1.6[10][11]2.0 - 32[5][10]
Botrytis cinerea3.1[12]Not ReportedNot Reported
Pythium ultimum0.4[12]Not ReportedNot Reported
Saprolegnia parasitica0.1[12]Not ReportedNot Reported

Note: Data for this compound against Aspergillus fumigatus and Cryptococcus neoformans is not currently available in the public domain. The MIC values for Amphotericin B and Fluconazole are presented as a range, reflecting variations observed across different studies and strains.

Mechanism of Action: Targeting Fungal Respiration

This compound exerts its antifungal effect by targeting the fungal mitochondrial respiratory chain.[13][14] Specifically, it inhibits the function of the cytochrome b-c1 complex (Complex III), a critical component of the electron transport chain. This inhibition disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death. This mechanism is distinct from that of azoles, which inhibit ergosterol (B1671047) synthesis, and polyenes, which directly target the fungal cell membrane.

cluster_0 Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III (Cytochrome b-c1) ComplexI->ComplexIII e⁻ H_ion_out H⁺ ComplexI->H_ion_out ComplexII Complex II ComplexII->ComplexIII e⁻ ComplexIV Complex IV ComplexIII->ComplexIV e⁻ ComplexIII->H_ion_out ComplexIV->H_ion_out O2 O₂ ComplexIV->O2 e⁻ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP NADH NADH NADH->ComplexI e⁻ FADH2 FADH₂ FADH2->ComplexII e⁻ H2O H₂O H_ion_in H⁺ H_ion_in->ATPSynthase O2->H2O HaliangicinD This compound HaliangicinD->ComplexIII

Figure 1. Mechanism of action of this compound on the fungal mitochondrial electron transport chain.

Experimental Protocols

The following provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on established antifungal susceptibility testing standards.

Antifungal Susceptibility Testing by Broth Microdilution

This method is a standard procedure for determining the MIC of an antifungal agent against yeast and filamentous fungi.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature and duration to obtain mature, sporulating cultures.

  • A suspension of fungal cells or conidia is prepared in sterile saline or RPMI-1640 medium.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. The suspension is then further diluted to achieve the final desired inoculum concentration as recommended by CLSI or EUCAST guidelines.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI-1640 medium to obtain a range of concentrations.

3. Microdilution Assay:

  • The assay is performed in sterile 96-well microtiter plates.

  • Each well receives a specific volume of the diluted antifungal agent.

  • The prepared fungal inoculum is added to each well.

  • Positive (fungus and medium, no drug) and negative (medium only) controls are included.

  • The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, 48-72 hours for molds).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the positive control. For some fungi and antifungal agents, this may be defined as 50%, 90%, or 100% growth inhibition.

Start Start: Fungal Culture PrepInoculum Prepare Fungal Inoculum (0.5 McFarland) Start->PrepInoculum AddInoculum Add Fungal Inoculum to Wells PrepInoculum->AddInoculum Prep Prep dilutions Prepare Serial Dilutions of this compound PlateSetup Set up 96-well Plate dilutions->PlateSetup PlateSetup->AddInoculum Incubate Incubate Plate AddInoculum->Incubate ReadMIC Read MIC (Lowest concentration with significant growth inhibition) Incubate->ReadMIC End End ReadMIC->End

Figure 2. Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

A Head-to-Head Comparison: Haliangicin D vs. Strobilurin Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the continuous search for novel and effective antifungal agents, both natural products and their synthetic analogues play a crucial role. This guide provides a detailed head-to-head comparison of Haliangicin D, a promising natural antifungal metabolite, and the widely established class of strobilurin fungicides. This comparison is based on their mechanism of action, antifungal performance supported by available experimental data, and their effects on cellular signaling pathways.

Introduction and Overview

This compound is a novel β-methoxyacrylate antibiotic that contains a conjugated tetraene moiety. It is a natural product isolated from the marine myxobacterium Haliangium ochraceum (formerly identified as Haliangium luteum). Like strobilurins, its chemical structure features a β-methoxyacrylate toxophore, which is key to its antifungal activity.

Strobilurin fungicides are a major class of agricultural fungicides inspired by natural compounds produced by fungi such as Strobilurus tenacellus. First introduced in the 1990s, they have become essential tools in crop protection due to their broad-spectrum activity. Commercially available strobilurins include azoxystrobin, pyraclostrobin, trifloxystrobin, and kresoxim-methyl, among others.

Both this compound and strobilurin fungicides share a common biochemical target: the cytochrome b-c1 complex (also known as complex III) of the mitochondrial respiratory chain. By inhibiting this complex, they disrupt the electron transport chain, leading to a cessation of ATP synthesis and ultimately causing fungal cell death.

Mechanism of Action: A Shared Target

The primary mode of action for both this compound and strobilurin fungicides is the inhibition of mitochondrial respiration. They specifically target the Quinone outside (Qo) site of the cytochrome b-c1 complex. This binding blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1, a critical step in the production of cellular energy in the form of ATP.

Mitochondrial_Respiration_Inhibition cluster_Mitochondrion Mitochondrion cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ProtonGradient Proton Gradient (H+) ComplexI->ProtonGradient H+ ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIII->ProtonGradient H+ ComplexIV Complex IV CytochromeC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ProtonGradient ATP ATP ATPSynthase->ATP Produces ProtonGradient->ATPSynthase Drives HaliangicinD This compound HaliangicinD->ComplexIII Inhibits Qo site Strobilurins Strobilurin Fungicides Strobilurins->ComplexIII Inhibits Qo site

Caption: Mechanism of action of this compound and strobilurin fungicides.

Antifungal Performance: A Data-Driven Comparison

While both this compound and strobilurins target the same enzyme, their efficacy against different fungal species can vary. The following tables summarize the available quantitative data on their antifungal activity.

This compound Antifungal Activity

Quantitative data on the antifungal spectrum of this compound against plant pathogenic fungi is limited in publicly available literature. However, initial studies have demonstrated its broad-spectrum activity. One study reported a Minimum Inhibitory Concentration (MIC) value against the human pathogen Candida albicans.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans15.6

Note: Further studies are required to establish a comprehensive antifungal profile of this compound against a wider range of plant pathogenic fungi.

Strobilurin Fungicides Antifungal Activity

The antifungal efficacy of various strobilurin fungicides has been extensively studied and documented. The 50% effective concentration (EC₅₀) values, which represent the concentration of a fungicide that inhibits 50% of the fungal growth, are commonly used to quantify their activity.

Table 2: Antifungal Activity of Selected Strobilurin Fungicides (EC₅₀ values in µg/mL)

Fungal SpeciesAzoxystrobinPyraclostrobinTrifloxystrobinKresoxim-methylReference
Botrytis cinerea9.43-21.96-
Pyricularia oryzae0.49---
Rhizoctonia cerealis0.07---
Gibberella zeae>50---
Sclerotinia sclerotiorum2.73 (mean)---
Cylindrocarpon destructans≤2.27-≤2.27-

Note: EC₅₀ values can vary depending on the specific isolate and experimental conditions.

Effects on Signaling Pathways

Beyond their direct antifungal activity, strobilurin fungicides are known to influence plant physiology by modulating host signaling pathways. This can lead to enhanced plant health and induced resistance against a broader range of pathogens. The effects of this compound on plant signaling pathways have not yet been reported.

Strobilurin-Induced Plant Defense Signaling

Strobilurin fungicides can prime the plant's defense system, a phenomenon often referred to as "greening effect" or "plant health benefit". This is primarily achieved through the modulation of the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, which are key regulators of plant immunity.

  • Salicylic Acid (SA) Pathway: This pathway is generally associated with resistance against biotrophic and hemibiotrophic pathogens. Strobilurins can enhance the expression of SA-responsive genes, such as pathogenesis-related (PR) proteins, leading to a state of heightened alert against pathogen attack.

  • Jasmonic Acid (JA) Pathway: The JA pathway is typically involved in defense against necrotrophic pathogens and insect herbivores. Strobilurins have also been shown to influence this pathway, contributing to a broad-spectrum induced resistance.

The interplay between the SA and JA pathways is complex, often involving crosstalk that can be synergistic or antagonistic depending on the specific context.

Strobilurin_Plant_Defense cluster_PlantCell Plant Cell Strobilurins Strobilurin Fungicides SA_Pathway Salicylic Acid (SA) Signaling Pathway Strobilurins->SA_Pathway Modulates JA_Pathway Jasmonic Acid (JA) Signaling Pathway Strobilurins->JA_Pathway Modulates SA_Pathway->JA_Pathway Crosstalk (often antagonistic) Defense_Genes Expression of Defense-Related Genes (e.g., PR proteins) SA_Pathway->Defense_Genes Activates JA_Pathway->SA_Pathway Crosstalk JA_Pathway->Defense_Genes Activates Induced_Resistance Systemic Acquired Resistance (SAR) & Induced Systemic Resistance (ISR) Defense_Genes->Induced_Resistance Leads to

Caption: Strobilurin-induced plant defense signaling pathways.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the antifungal activity and mechanism of action of this compound and strobilurin fungicides.

Isolation of this compound

This compound is isolated from the culture of the marine myxobacterium Haliangium ochraceum SMP-2.

Workflow for this compound Isolation:

HaliangicinD_Isolation Start Cultivation of Haliangium ochraceum SMP-2 Harvest Harvest Cells and Resin Start->Harvest Extract Methanol Extraction Harvest->Extract Partition Solvent Partitioning (Water vs. Hexane (B92381)/EtOAc) Extract->Partition Chromatography1 Silica (B1680970) Gel Chromatography Partition->Chromatography1 Chromatography2 Reverse-Phase HPLC Chromatography1->Chromatography2 End Pure this compound Chromatography2->End

Caption: Experimental workflow for the isolation of this compound.

Detailed Protocol:

  • Cultivation: Haliangium ochraceum SMP-2 is cultivated in a suitable production medium at 30°C with shaking for approximately two weeks.

  • Harvesting and Extraction: The bacterial cells and resin from the culture broth are harvested by filtration and extracted with methanol. The combined methanolic extracts are then concentrated.

  • Solvent Partitioning: The crude extract is partitioned between water and a mixture of hexane and ethyl acetate (B1210297) (1:1, v/v). The organic layer, containing this compound, is collected and concentrated.

  • Chromatography: The resulting oily sample is subjected to silica gel chromatography followed by reverse-phase high-performance liquid chromatography (HPLC) to purify this compound.

Antifungal Susceptibility Testing (MIC/EC₅₀ Determination)

The antifungal activity is typically determined by broth microdilution or agar (B569324) dilution methods to calculate the Minimum Inhibitory Concentration (MIC) or the 50% Effective Concentration (EC₅₀).

General Protocol:

  • Fungal Culture: The target fungal species is grown in a suitable liquid medium or on agar plates.

  • Compound Preparation: A stock solution of the test compound (this compound or a strobilurin) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted.

  • Incubation: A standardized inoculum of the fungus is added to the wells of a microtiter plate or to agar plates containing the different concentrations of the test compound.

  • Growth Assessment: The plates are incubated under appropriate conditions, and fungal growth is assessed visually or by measuring absorbance.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth. For EC₅₀ determination, the percentage of growth inhibition at each concentration is calculated relative to a control, and the data is used to calculate the EC₅₀ value through regression analysis.

Mitochondrial Respiration Assay

To confirm the mechanism of action, the effect of the compounds on mitochondrial respiration can be measured using an oxygen electrode (e.g., a Clark-type electrode) or a Seahorse XF Analyzer.

General Protocol:

  • Mitochondria Isolation: Mitochondria are isolated from the target fungal cells.

  • Oxygen Consumption Measurement: The isolated mitochondria are placed in a reaction chamber with a suitable substrate (e.g., NADH or succinate).

  • Inhibitor Addition: The test compound is added to the chamber, and the rate of oxygen consumption is monitored.

  • Data Analysis: A decrease in the rate of oxygen consumption upon addition of the compound confirms the inhibition of the mitochondrial respiratory chain.

Conclusion

This compound and strobilurin fungicides represent a fascinating example of convergent evolution in their mode of action, both targeting the cytochrome b-c1 complex of the mitochondrial respiratory chain. Strobilurins are a well-established and highly effective class of fungicides with a broad spectrum of activity against numerous plant pathogens. Their impact on plant physiology, leading to enhanced defense responses, adds to their value in agriculture.

This compound, as a natural product from a marine myxobacterium, holds significant promise as a novel antifungal agent. While its mechanism of action is similar to strobilurins, its unique chemical structure may offer advantages in terms of overcoming existing resistance mechanisms or exhibiting a different spectrum of activity. However, further research is critically needed to fully characterize its antifungal performance against a wider range of agronomically important fungal pathogens and to explore its potential effects on plant signaling pathways. The development of this compound and its derivatives could provide new tools for the management of fungal diseases in the future.

Safety Operating Guide

Essential Safety and Operational Guide for Handling Haliangicin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, application, and disposal of Haliangicin D, a novel antifungal agent. The following procedures are designed to ensure laboratory safety and the integrity of experimental outcomes.

This compound is a β-methoxyacrylate polyene antibiotic produced by the marine myxobacterium Haliangium ochraceum.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structural similarity to other potent antifungal agents, such as Amphotericin B, and its known mechanism of action necessitate stringent safety protocols. The information presented here is a synthesis of best practices for handling hazardous chemical compounds and antifungal agents.

Personal Protective Equipment (PPE) and Safety Measures

Given the potent biological activity of this compound, a comprehensive approach to personal protection is mandatory to prevent accidental exposure.

1.1. Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes.
Face Protection Face ShieldRecommended when there is a significant risk of splashing, particularly when handling larger quantities or preparing stock solutions.
Hand Protection Nitrile GlovesUse chemically resistant, disposable gloves. Double-gloving is recommended. Change gloves immediately if contaminated, punctured, or torn.
Body Protection Laboratory CoatA fully buttoned lab coat must be worn to protect skin and clothing. Consider a chemically resistant apron for additional protection when handling larger volumes.
Respiratory Protection Fume HoodAll work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of aerosols or dust.

1.2. General Laboratory Safety Practices

  • Avoid Inhalation, Ingestion, and Skin Contact: Do not eat, drink, or smoke in laboratory areas.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

  • Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible. Be familiar with their operation.

  • Spill Management: In the event of a spill, evacuate the area and prevent others from entering. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area thoroughly.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the stability and efficacy of this compound.

2.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage Conditions: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Protect from direct sunlight. Recommended storage is typically at -20°C for long-term stability.

2.2. Preparation of Stock Solutions

  • Work Environment: All procedures for preparing stock solutions must be performed in a chemical fume hood.

  • Weighing: Use a calibrated analytical balance to weigh the required amount of solid this compound.

  • Solubilization: Due to the polyene nature of this compound, it may have limited solubility in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial solubilization.

  • Dilution: Subsequent dilutions should be made in an appropriate buffer or culture medium, ensuring thorough mixing.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

3.1. Waste Segregation and Disposal

Waste TypeDisposal Procedure
Solid Waste Contaminated consumables (e.g., pipette tips, gloves, weighing paper) should be collected in a designated, sealed hazardous waste container.
Liquid Waste Unused solutions and contaminated media should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
Sharps Waste Contaminated needles and other sharps must be disposed of in a designated sharps container.

All hazardous waste must be disposed of through an approved waste disposal company, following all local, state, and federal regulations.

Mechanism of Action: Inhibition of Fungal Respiration

This compound exhibits its antifungal activity by targeting the mitochondrial respiratory chain. Specifically, it interferes with the electron flow within the cytochrome b-c1 segment, also known as Complex III.[1] This disruption of the electron transport chain inhibits ATP synthesis, leading to fungal cell death.

HaliangicinD_Mechanism cluster_etc Fungal Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome b-c1) CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces HaliangicinD This compound HaliangicinD->Complex_III Inhibits electron transfer

Caption: Mechanism of this compound action on the fungal electron transport chain.

Antifungal Activity

This compound is part of a family of related isomers. While all exhibit antifungal properties, their potencies vary.

CompoundRelative Antifungal Activity
Haliangicin AMost Potent
Haliangicin B & CWeaker than Haliangicin A
This compound Weakest of the isomers [1]

Haliangicins have shown activity against filamentous fungi with Minimum Inhibitory Concentrations (MICs) in the range of 0.1-12.5 μg/mL.[1] They are also effective against oomycetes but do not possess antibacterial activity.[1]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound

  • DMSO (for stock solution)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microplates

  • Fungal isolate

  • Sterile saline or water

  • Spectrophotometer or hemocytometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration 100 times the highest desired final concentration.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, mature colonies.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the suspension to a cell density of 0.5-2.5 x 10³ cells/mL using a spectrophotometer or hemocytometer. This will be the working inoculum.

  • Preparation of Microdilution Plates:

    • Add 100 µL of sterile RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • In well 1, add 200 µL of the this compound working solution (diluted from the stock to twice the highest final concentration).

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no drug).

    • Well 12 will serve as a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Incubate the plate at the optimal temperature for the fungal isolate (typically 35°C) for 24-48 hours, or until sufficient growth is observed in the growth control well.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by reading the optical density using a microplate reader.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock_Prep Prepare this compound Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Prep->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum Inoculation Inoculate Plate with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (24-48 hours) Inoculation->Incubation MIC_Determination Determine MIC (Visual or Spectrophotometric) Incubation->MIC_Determination

References

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